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  • Product: 2-Bromo-3-hydroxypyridine 1-oxide
  • CAS: 6602-29-5

Core Science & Biosynthesis

Foundational

2-Bromo-3-hydroxypyridine 1-oxide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-3-hydroxypyridine 1-oxide Prepared by a Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of the chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-3-hydroxypyridine 1-oxide

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-3-hydroxypyridine 1-oxide. As a trifunctional heterocyclic compound, it represents a highly versatile scaffold for synthetic and medicinal chemistry. The interplay between the bromo, hydroxyl, and N-oxide groups imparts a unique electronic and steric profile, making it a valuable building block for the development of complex molecular architectures and novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this potent chemical entity.

Molecular Structure and Physicochemical Properties

2-Bromo-3-hydroxypyridine 1-oxide is a pyridine derivative characterized by a bromine atom at the C2 position, a hydroxyl group at the C3 position, and an N-oxide function. This substitution pattern creates a molecule with distinct regions of electrophilicity and nucleophilicity, governing its overall reactivity. The compound is often handled as its hydrobromide salt to improve stability and solubility in polar solvents.[1]

The N-oxide group is a powerful electron-withdrawing group via induction but can also act as an electron-donating group through resonance, influencing the aromatic system's reactivity. The lone pairs on the oxygen atom can participate in hydrogen bonding, a critical feature detailed in its crystal structure.[1]

Structural and Electronic Features

The crystal structure of the hydrobromide salt reveals a planar pyridine ring, which facilitates stable intermolecular interactions.[1] Key structural attributes include an N-O bond length of approximately 1.342 Å and significant hydrogen bonding, with O···H distances of about 1.59 Å, which dictates the crystalline packing.[1] This planarity and capacity for hydrogen bonding are crucial for its role in molecular recognition, particularly in biological systems.

Caption: Core structure and electronic influence of the N-oxide group.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Bromo-3-hydroxypyridine 1-oxide and its common salt form.

PropertyValue (Hydrobromide Salt)Reference
IUPAC Name 2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide[1]
CAS Number 1188265-57-7[2]
Molecular Formula C₅H₅Br₂NO₂[2]
Molecular Weight 270.91 g/mol [2]
Topological Polar Surface Area 45.7 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
XLogP3 2.54[2]

Synthesis and Spectroscopic Characterization

The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide is logically achieved through the direct N-oxidation of its parent pyridine, 2-Bromo-3-hydroxypyridine. This transformation leverages the nucleophilicity of the pyridine nitrogen, which attacks an electrophilic oxygen source.

Synthetic Workflow: N-Oxidation

The choice of oxidant is critical for achieving high yield and purity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are standard reagents for this purpose. The reaction is typically performed in a chlorinated solvent to ensure solubility of the starting material and reagent.

G start Start: 2-Bromo-3-hydroxypyridine dissolve Dissolve in Dichloromethane (DCM) start->dissolve cool Cool to 0°C in Ice Bath dissolve->cool add_reagent Add m-CPBA Solution Dropwise cool->add_reagent stir Stir at 0°C to Room Temperature add_reagent->stir quench Quench with Na₂S₂O₃ Solution stir->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end_product Product: 2-Bromo-3-hydroxypyridine 1-oxide purify->end_product

Caption: Experimental workflow for the synthesis of the target compound.

Experimental Protocol: N-Oxidation of 2-Bromo-3-hydroxypyridine
  • Preparation: Dissolve 1.0 equivalent of 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: This step is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0°C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield the pure 2-Bromo-3-hydroxypyridine 1-oxide.

Spectroscopic Characterization Profile

Authenticating the structure of 2-Bromo-3-hydroxypyridine 1-oxide requires a suite of spectroscopic techniques. While experimental data is sparse, a profile can be predicted based on its structure and data from analogous compounds.[4][5]

TechniqueExpected Observations
¹H NMR Three aromatic protons observed as multiplets in the 7.0-8.5 ppm range. The proton at C6 will be the most downfield due to the influence of the adjacent N-oxide.
¹³C NMR Six distinct signals in the aromatic region (110-150 ppm). The carbon bearing the bromine (C2) and the carbon adjacent to the N-oxide (C6) will be significantly affected.
FT-IR (cm⁻¹) Broad O-H stretch (~3400-3200), aromatic C-H stretches (~3100-3000), C=C/C=N stretches (~1600-1450), a strong N-O stretch (~1250-1300), and a C-Br stretch (~700-600).
Mass Spec (EI) A molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity, characteristic of a monobrominated compound. A key fragmentation pathway would be the loss of an oxygen atom ([M-16]⁺).

Chemical Reactivity and Mechanistic Considerations

The molecule's trifunctional nature provides three distinct handles for chemical modification, allowing for divergent synthesis of complex derivatives.

  • Reactions at the C2-Bromine: The bromine atom is an excellent leaving group, activated by the electron-withdrawing N-oxide. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (e.g., amines, alkoxides, thiols). Furthermore, it is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira, enabling the formation of C-C bonds and the introduction of diverse substituents.

  • Reactions at the C3-Hydroxyl Group: The phenolic hydroxyl group can be readily functionalized. O-alkylation (e.g., using alkyl halides under basic conditions) or O-acylation (e.g., using acid chlorides or anhydrides) can be performed to introduce ether or ester functionalities, respectively. These modifications are often used to modulate solubility, lipophilicity, or to act as protecting groups.

  • Reactions of the N-Oxide Moiety: The N-oxide can undergo deoxygenation using reagents like PCl₃ or PPh₃ to revert to the parent pyridine. This is a strategic step to unmask the pyridine's original electronic properties after using the N-oxide for activation. Additionally, modern photochemical methods can achieve divergent deoxygenation or functionalization, such as hydroxymethylation, under visible light.[6]

center 2-Bromo-3-hydroxypyridine 1-oxide sub SNAr / Cross-Coupling (e.g., Suzuki) center->sub Reagents: Nu⁻ or R-B(OH)₂/Pd(0) alk O-Alkylation / Acylation center->alk Reagents: R-X/Base deo Deoxygenation (e.g., with PPh₃) center->deo Reagent: PPh₃ sub_prod C2-Substituted Pyridine N-Oxides sub->sub_prod alk_prod 3-Alkoxy/Acyloxy Pyridine N-Oxides alk->alk_prod deo_prod 2-Bromo-3-hydroxypyridine deo->deo_prod start 2-Bromo-3-hydroxypyridine 1-oxide Scaffold step1 Site-Selective Functionalization (C2, C3, N-O) start->step1 Synthetic Chemistry step2 Generation of Molecular Library step1->step2 step3 High-Throughput Screening step2->step3 Biological Assays end Lead Compound Identification step3->end

Caption: Logical workflow from building block to drug discovery lead.

Utility in Complex Synthesis

The orthogonal reactivity of the three functional groups allows for sequential and site-selective modifications. For instance, one could perform a Suzuki coupling at the C2 position, followed by alkylation of the hydroxyl group, and finally deoxygenate the N-oxide. This level of synthetic control is invaluable for constructing complex heterocyclic systems that are otherwise difficult to access.

Conclusion

2-Bromo-3-hydroxypyridine 1-oxide is a high-value chemical scaffold with a rich and versatile reactivity profile. Its unique combination of a leaving group, a nucleophilic center, and an activating/directing N-oxide group makes it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • 2-Pyridinol 1-oxide >= 98.0 N 13161-30-3. Sigma-Aldrich.
  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • CAS 39903-01-0: 2-Amino-5-bromo-3-hydroxypyridine. CymitQuimica.
  • 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth.
  • 1188265-57-7, 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE HBR Formula. ECHEMI.
  • US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
  • Pyridin-3-ol 1-oxide | C5H5NO2 | CID 23069. PubChem.
  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). PubMed.
  • 2-Bromo-3-hydroxypyridine | 6602-32-0. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Amino-5-bromo-3-hydroxypyridine | 39903-01-0. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide | 1188265-57-7. Benchchem.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC - PubMed Central.
  • 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum. ChemicalBook.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
  • Crystal structure of 3-bromopyridine N-oxide. PMC - NIH.
  • 2-Bromo-3-pyridinol 99 6602-32-0. Sigma-Aldrich.

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Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

Strategic Importance and Retrosynthetic Analysis 2-Bromo-3-hydroxypyridine 1-oxide is a highly versatile heterocyclic building block in medicinal chemistry. Its strategic value lies in its trifunctional nature: the N-oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance and Retrosynthetic Analysis

2-Bromo-3-hydroxypyridine 1-oxide is a highly versatile heterocyclic building block in medicinal chemistry. Its strategic value lies in its trifunctional nature: the N-oxide moiety, the hydroxyl group, and the bromine atom each offer distinct opportunities for synthetic manipulation. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1]

A logical retrosynthetic approach to 2-Bromo-3-hydroxypyridine 1-oxide identifies 3-hydroxypyridine as the most practical and commercially available starting material. The synthesis, therefore, proceeds through two key transformations: N-oxidation of the pyridine ring, followed by regioselective bromination at the C-2 position.

Retrosynthesis Target 2-Bromo-3-hydroxypyridine 1-oxide Intermediate 3-Hydroxypyridine 1-oxide Target->Intermediate Regioselective Bromination StartingMaterial 3-Hydroxypyridine Intermediate->StartingMaterial N-Oxidation

Figure 1: Retrosynthetic pathway for 2-Bromo-3-hydroxypyridine 1-oxide.

Step-by-Step Synthetic Protocols

Part 1: N-Oxidation of 3-Hydroxypyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form the corresponding N-oxide. This transformation is crucial as it modulates the electronic properties of the ring, facilitating the subsequent regioselective bromination.

Core Protocol: N-Oxidation with Peracetic Acid

A widely employed and effective method for this transformation utilizes peracetic acid.[2]

Experimental Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charge Reactant: Charge the flask with 3-hydroxypyridine.

  • Reagent Addition: Slowly add 40% peracetic acid to the stirred 3-hydroxypyridine. The addition should be controlled to maintain the reaction temperature at approximately 85°C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring until the temperature of the reaction mixture cools to 40°C.[2]

  • Work-up and Isolation: The acetic acid is removed under reduced pressure. The resulting crude 3-hydroxypyridine 1-oxide can be purified by distillation under high vacuum or by conversion to its hydrochloride salt followed by recrystallization.[2]

Causality and Field Insights:

  • Choice of Oxidant: While other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be used, peracetic acid is often preferred for larger-scale syntheses due to its cost-effectiveness.

  • Temperature Control: The N-oxidation is an exothermic reaction. Careful temperature control is paramount to prevent runaway reactions and the formation of byproducts. Maintaining the temperature at 85°C ensures a controlled and efficient reaction.[2]

  • Safety: Peroxy compounds are potentially hazardous. All operations should be conducted behind a safety shield, and appropriate personal protective equipment must be worn.

Part 2: Regioselective Bromination of 3-Hydroxypyridine 1-oxide

The second and final step is the regioselective bromination of the 3-hydroxypyridine 1-oxide intermediate. The hydroxyl group at the 3-position directs the electrophilic bromine to the adjacent C-2 position.

Core Protocol: Bromination with Bromine in an Alkaline Medium

This method provides a direct and efficient route to the desired product.[3]

Experimental Procedure:

  • Preparation of Brominating Agent: In a separate vessel, prepare a solution of bromine in an aqueous sodium hydroxide solution, maintaining the temperature between -10 to 0°C using an ice-salt bath.[3]

  • Reactant Solution: Dissolve 3-hydroxypyridine 1-oxide in an aqueous sodium hydroxide solution.

  • Reaction: Slowly add the 3-hydroxypyridine 1-oxide solution to the bromine solution, keeping the system's temperature between 10-15°C.[3]

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for 2.5-3 hours.[3]

  • Neutralization and Isolation: Carefully adjust the pH of the reaction mixture to 7 using an acid. The crude 2-Bromo-3-hydroxypyridine 1-oxide will precipitate and can be collected by filtration.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.[3]

Causality and Field Insights:

  • Regioselectivity: The electron-donating hydroxyl group strongly activates the ortho-position (C-2) for electrophilic aromatic substitution, leading to the desired regioselectivity. The N-oxide group also influences the electron distribution in the ring, further favoring substitution at the 2-position.

  • Alternative Brominating Agents: While elemental bromine is effective, other reagents like N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions and easier handling.[4]

  • pH Control: The final neutralization step is critical for the isolation of the product. Careful addition of acid is necessary to avoid any potential degradation of the product.

Quantitative Data Summary

Step Reactants Reagents Typical Yield Key Parameters
N-Oxidation 3-Hydroxypyridine40% Peracetic Acid78-83%[2]Temperature control (85°C)[2]
Bromination 3-Hydroxypyridine 1-oxideBromine, Sodium Hydroxide70-75%[3]Temperature control (10-15°C)[3]

Experimental Workflow Visualization

Synthesis_Workflow cluster_n_oxidation Step 1: N-Oxidation cluster_bromination Step 2: Bromination Start_N 3-Hydroxypyridine Add_Peracetic Add 40% Peracetic Acid (maintain 85°C) Start_N->Add_Peracetic Stir_Cool Stir until temperature drops to 40°C Add_Peracetic->Stir_Cool Workup_N Remove Acetic Acid (reduced pressure) Stir_Cool->Workup_N Purify_N Purify by Distillation or Recrystallization Workup_N->Purify_N Product_N 3-Hydroxypyridine 1-oxide Purify_N->Product_N Start_Br 3-Hydroxypyridine 1-oxide Product_N->Start_Br Intermediate React Add 3-Hydroxypyridine 1-oxide solution (maintain 10-15°C) Start_Br->React Prepare_Br2 Prepare Bromine in NaOH(aq) at -10 to 0°C Prepare_Br2->React Stir_RT Stir at Room Temperature (2.5-3 hours) React->Stir_RT Neutralize Adjust pH to 7 Stir_RT->Neutralize Isolate_Purify Filter and Recrystallize Neutralize->Isolate_Purify Product_Br 2-Bromo-3-hydroxypyridine 1-oxide Isolate_Purify->Product_Br

Figure 2: Detailed workflow for the synthesis of 2-Bromo-3-hydroxypyridine 1-oxide.

References

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

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  • Organic Syntheses. Pyridine-N-oxide. [Link]

  • Pharmaffiliates. The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
  • Google Patents. 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • Baran Group, The Scripps Research Institute. Pyridine N-Oxides. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents.
  • PubChem. Pyridin-3-ol 1-oxide. [Link]

  • ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • Google Patents.
  • ResearchGate. Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. [Link]

  • ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides. [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-3-hydroxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Bromo-3-hydroxypyridine 1-oxide, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-hydroxypyridine 1-oxide, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic applications. We will delve into its nuanced molecular structure, explore rational synthetic pathways, and discuss its potential as a versatile building block in the development of novel therapeutics. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory insights.

Introduction: The Strategic Value of Substituted Pyridine N-Oxides

Pyridine N-oxides are a fascinating class of compounds that have garnered significant attention in organic synthesis and drug discovery. The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, transforming it from a relatively electron-deficient system to one with enhanced electron density, particularly at the C2 and C4 positions. This activation makes the ring more susceptible to both electrophilic and nucleophilic attack, unlocking a diverse range of chemical transformations not readily achievable with the parent pyridine.

2-Bromo-3-hydroxypyridine 1-oxide is a particularly strategic molecule. The interplay of the bromo, hydroxyl, and N-oxide functionalities on the pyridine core creates a unique chemical entity with multiple reactive handles. This allows for sequential and site-selective modifications, making it a valuable scaffold for the construction of complex molecular architectures. Its potential role as a pharmaceutical intermediate is underscored by the prevalence of substituted pyridine motifs in a wide array of bioactive compounds.[1]

Elucidating the Molecular Structure

A thorough understanding of the molecular structure of 2-Bromo-3-hydroxypyridine 1-oxide is paramount for predicting its reactivity and designing synthetic strategies. Key to this understanding is the concept of tautomerism.

Tautomerism: A Critical Consideration

Similar to its parent, 2-hydroxypyridine, the N-oxide derivative can exist in equilibrium between two tautomeric forms: the enol-like 2-bromo-3-hydroxypyridine 1-oxide and the keto-like 2-bromo-1-hydroxy-3(1H)-pyridone.

Caption: Tautomeric equilibrium of 2-Bromo-3-hydroxypyridine 1-oxide.

Spectroscopic Characterization (Predicted)

Without experimental spectra for 2-Bromo-3-hydroxypyridine 1-oxide, we can predict its key spectroscopic features based on data from analogous compounds, such as 3-bromopyridine N-oxide.[2]

Table 1: Predicted Spectroscopic Data for 2-Bromo-3-hydroxypyridine 1-oxide

Technique Predicted Key Features
¹H NMR Aromatic protons would likely appear as multiplets in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants would be influenced by the electronic effects of the bromo, hydroxyl, and N-oxide groups. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the typical range of δ 120-150 ppm. The carbon bearing the bromine atom would be significantly shielded, while the carbon attached to the oxygen would be deshielded. Based on data for 3-bromopyridine N-oxide, we can expect signals around 120.2, 125.9, 128.7, 137.7, and 140.3 ppm, with further shifts induced by the hydroxyl group.[2]
IR Spectroscopy A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. The N-O stretching vibration, characteristic of pyridine N-oxides, typically appears as a strong band between 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their usual regions.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group and the N-oxide oxygen.

Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide is most logically achieved through the N-oxidation of the commercially available 2-Bromo-3-hydroxypyridine (CAS 6602-32-0).[3]

Proposed Synthetic Workflow

synthesis_workflow start 2-Bromo-3-hydroxypyridine reagent Oxidizing Agent (e.g., m-CPBA or H₂O₂/AcOH) start->reagent product 2-Bromo-3-hydroxypyridine 1-oxide reagent->product N-Oxidation purification Purification (Crystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 2-Bromo-3-hydroxypyridine 1-oxide.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the N-oxidation of pyridines and should be optimized for this specific substrate.

  • Dissolution: Dissolve 2-Bromo-3-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Slowly add a solution of the oxidizing agent (1.1-1.5 eq) to the stirred solution of the pyridine. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[4] The addition should be performed at a controlled temperature, typically 0-25 °C, to manage the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture should be carefully quenched. If using a peracid, a reducing agent like sodium thiosulfate or sodium bisulfite solution is typically added. The product can then be extracted into an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality in Experimental Choices:

  • Choice of Oxidizing Agent: m-CPBA is often preferred for its reliability and relatively clean reaction profile. The combination of hydrogen peroxide and acetic acid forms peracetic acid in situ, which is a cost-effective and powerful oxidant.[4]

  • Solvent Selection: The choice of solvent depends on the solubility of the starting material and the oxidizing agent. Acetic acid can act as both a solvent and a catalyst.

  • Temperature Control: N-oxidation is an exothermic process. Maintaining a controlled temperature is crucial to prevent side reactions and ensure the stability of the product.

Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-3-hydroxypyridine 1-oxide stems from its trifunctional nature. The bromo substituent serves as a versatile handle for cross-coupling reactions, the hydroxyl group can be alkylated or acylated, and the N-oxide can direct further functionalization of the ring or be removed at a later stage.

Key Reactions and Transformations
  • Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups. The N-oxide functionality can enhance the reactivity of the pyridine ring in these transformations.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the N-oxide group activates the C2 and C4 positions towards nucleophilic attack. While the bromine is already at C2, this electronic effect can facilitate its displacement by strong nucleophiles.

  • O-Functionalization: The hydroxyl group can be readily converted to ethers or esters, providing a means to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which is a critical aspect of drug design.

  • Deoxygenation: The N-oxide can be removed using various reducing agents (e.g., PCl₃ or H₂/Pd) to yield the corresponding 2-bromo-3-hydroxypyridine derivative. This allows the N-oxide to be used as a temporary activating or directing group during a synthesis.

Potential Applications in Medicinal Chemistry
  • Scaffold for Library Synthesis: Due to its multiple points for diversification, 2-Bromo-3-hydroxypyridine 1-oxide is an excellent starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.[1]

  • Chelating Agents: The 3-hydroxy-pyridine-N-oxide motif is a known bidentate chelator for various metal ions. This property is of interest in the development of agents for treating metal overload disorders or as components of metal-based therapeutics.[6]

  • Bioisosteric Replacement: The pyridine N-oxide group can be used as a bioisostere for other functional groups in drug candidates to improve their pharmacokinetic or pharmacodynamic properties.

Conclusion

2-Bromo-3-hydroxypyridine 1-oxide represents a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of functional groups, coupled with the activating effect of the N-oxide moiety, provides chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its structure, particularly its tautomeric nature, and a rational approach to its synthesis are key to unlocking its full potential in the development of next-generation therapeutics.

References

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  • Ciba-Geigy AG. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. U.S. Patent No. 4,033,975. Washington, DC: U.S. Patent and Trademark Office.
  • Mosher, H. S., & Tisler, M. (1962). Pyridine-N-oxide. Organic Syntheses, 42, 92. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Available from: [Link]

  • Lott, W. A., & Shaw, E. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. U.S. Patent No. 2,752,356. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Cross-coupling reaction between pyridine N-oxide derivatives and a.... Available from: [Link]

  • Wang, H., et al. (2020). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 142(15), 7113–7119. Available from: [Link]

  • Singh, S. K., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. Available from: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0240292). Available from: [Link]

  • Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 98, 239-244. Available from: [Link]

Sources

Foundational

The Synthetic Versatility of 2-Bromo-3-hydroxypyridine 1-oxide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the reactivity profile of 2-Bromo-3-hydroxypyridine 1-oxide, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reactivity profile of 2-Bromo-3-hydroxypyridine 1-oxide, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, unique electronic properties, and its utility in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: A Multifaceted Reagent

2-Bromo-3-hydroxypyridine 1-oxide is a heterocyclic compound that marries the reactivity of a 2-halopyridine with the electronic modulation of an N-oxide and a hydroxyl group. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of complex substituted pyridine scaffolds, which are prevalent in pharmaceuticals and agrochemicals. The N-oxide functionality not only alters the electron density of the pyridine ring, enhancing its reactivity towards both nucleophiles and electrophiles, but also offers a handle for further chemical manipulation.[1] The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution and a versatile partner in a variety of cross-coupling reactions. The adjacent hydroxyl group can influence the regioselectivity of reactions and provides a site for further derivatization.

Molecular Structure and Electronic Profile

The reactivity of 2-Bromo-3-hydroxypyridine 1-oxide is a direct consequence of its electronic structure. The N-oxide group is a powerful electron-withdrawing group via induction due to the electronegativity of the oxygen atom. However, it can also act as an electron-donating group through resonance, pushing electron density to the 2- and 4-positions of the pyridine ring. This dual nature is key to its versatile reactivity.

Caption: Electronic influences in 2-Bromo-3-hydroxypyridine 1-oxide.

Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

A robust synthesis of the title compound can be envisioned in a two-step sequence starting from commercially available 3-hydroxypyridine.

Step 1: Bromination of 3-hydroxypyridine

The first step involves the regioselective bromination of 3-hydroxypyridine at the 2-position. This can be achieved using elemental bromine in an alkaline aqueous solution. The hydroxyl group activates the pyridine ring towards electrophilic substitution, and the ortho-position is favored.[2]

Step 2: N-Oxidation of 2-Bromo-3-hydroxypyridine

The subsequent N-oxidation of the 2-bromo-3-hydroxypyridine intermediate can be carried out using common oxidizing agents such as peracetic acid or hydrogen peroxide in acetic acid.[1] This reaction is typically efficient and provides the desired N-oxide in good yield.

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Bromination (Br₂, NaOH(aq)) Start->Step1 Intermediate 2-Bromo-3-hydroxypyridine Step1->Intermediate Step2 N-Oxidation (H₂O₂ / AcOH) Intermediate->Step2 Product 2-Bromo-3-hydroxypyridine 1-oxide Step2->Product

Caption: Proposed synthetic workflow for 2-Bromo-3-hydroxypyridine 1-oxide.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 2-Bromo-3-hydroxypyridine [2]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice-salt bath to between -10 and 0 °C.

  • Slowly add liquid bromine dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Neutralize the reaction mixture with an acid to a pH of 7 to precipitate the crude product.

  • Collect the solid by filtration and recrystallize from a suitable solvent to obtain pure 2-bromo-3-hydroxypyridine.

Part B: Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

  • Dissolve the 2-bromo-3-hydroxypyridine obtained from Part A in glacial acetic acid in a round-bottom flask.

  • To this solution, add a stoichiometric amount of 30% hydrogen peroxide.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully remove the acetic acid under reduced pressure.

  • The residue can be purified by crystallization or column chromatography to yield 2-Bromo-3-hydroxypyridine 1-oxide.

Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The presence of the N-oxide group significantly activates the 2-position of the pyridine ring towards nucleophilic attack.[3] The electron-withdrawing nature of the N-oxide, combined with the good leaving group ability of the bromine atom, facilitates the displacement of bromide by a variety of nucleophiles.

Common nucleophiles for this transformation include:

  • Amines: Primary and secondary amines can readily displace the bromide to form 2-amino-3-hydroxypyridine 1-oxide derivatives.

  • Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides provides access to 2-alkoxy- or 2-aryloxy-3-hydroxypyridine 1-oxides.

  • Thiols: Thiolates can be used to introduce sulfur-containing functionalities at the 2-position.

The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often with the addition of a base to deprotonate the nucleophile if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. 2-Bromo-3-hydroxypyridine 1-oxide can be coupled with a wide range of boronic acids and their esters in the presence of a palladium catalyst and a base to afford 2-aryl- or 2-vinyl-3-hydroxypyridine 1-oxide derivatives. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates.

Suzuki_Coupling_Workflow Substrate 2-Bromo-3-hydroxypyridine 1-oxide Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid R-B(OH)₂ BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 2-R-3-hydroxypyridine 1-oxide Reaction->Product

Caption: General workflow for Suzuki-Miyaura coupling.

For the synthesis of N-aryl or N-alkyl derivatives, the Buchwald-Hartwig amination offers a complementary approach to direct SNAr. This reaction couples 2-Bromo-3-hydroxypyridine 1-oxide with a broad range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This method is particularly useful for the introduction of sterically hindered or less nucleophilic amines.

Applications in Drug Discovery

Substituted pyridine N-oxides are important pharmacophores found in a variety of biologically active molecules. The ability to functionalize the 2- and 3-positions of the pyridine ring using 2-Bromo-3-hydroxypyridine 1-oxide as a starting material provides a powerful platform for the generation of novel drug candidates. The N-oxide moiety itself can impart favorable pharmacokinetic properties, such as increased water solubility and metabolic stability.[4]

Conclusion

2-Bromo-3-hydroxypyridine 1-oxide is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay of the bromo, hydroxyl, and N-oxide functionalities, enable a wide range of chemical transformations. A thorough understanding of its reactivity profile, as outlined in this guide, will empower researchers to leverage this valuable intermediate for the efficient synthesis of complex molecular targets.

References

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides).
  • Recent Developments in the Chemistry of Heteroarom
  • 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • Reactivity of Pyridine-N-Oxide. YouTube. (URL: [Link])

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (URL: not available)
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (URL: not available)
  • 2-bromo-3-methoxypyridine preparation method.
  • Pyridine N-Oxides - Baran Lab. (URL: not available)

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Exploratory

Preserving Integrity: A Technical Guide to the Stability and Storage of 2-Bromo-3-hydroxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-3-hydroxypyridine 1-oxide is a heterocyclic organic compound with significant potential in pharmaceutical and materials science research. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxypyridine 1-oxide is a heterocyclic organic compound with significant potential in pharmaceutical and materials science research. As a substituted pyridine N-oxide, its unique electronic and structural features make it a valuable intermediate. However, the very characteristics that lend to its reactivity also necessitate a thorough understanding of its stability profile to ensure experimental reproducibility and maintain sample integrity over time. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-hydroxypyridine 1-oxide, drawing upon data from structurally similar compounds and the established chemistry of pyridine N-oxides. We will delve into the primary degradation pathways—thermal, photolytic, and hydrolytic—and offer detailed protocols for proper handling, storage, and purity assessment.

Introduction: The Chemical Profile of 2-Bromo-3-hydroxypyridine 1-oxide

2-Bromo-3-hydroxypyridine 1-oxide belongs to the class of pyridine N-oxides, which are known for their diverse applications as synthetic intermediates, ligands in coordination chemistry, and as oxidizing reagents.[1][2] The introduction of a bromine atom and a hydroxyl group to the pyridine N-oxide core significantly influences its reactivity and stability. The N-oxide functional group acts as a strong electron-donating group, activating the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[1][3] The bromine atom at the 2-position and the hydroxyl group at the 3-position further modulate the electronic properties and introduce specific sites for potential chemical transformations. Understanding the interplay of these functional groups is paramount to predicting and mitigating degradation.

Pillars of Stability: Key Factors Influencing Degradation

The stability of 2-Bromo-3-hydroxypyridine 1-oxide is contingent on several environmental factors. While specific stability data for this exact molecule is not extensively published, we can infer its stability profile by examining related compounds and general principles of pyridine N-oxide chemistry. The primary drivers of degradation are temperature, light, and moisture.

Thermal Stability

Pyridine N-oxides, in general, are relatively stable compounds.[4] However, elevated temperatures can promote decomposition. For 2-Bromo-3-hydroxypyridine 1-oxide, thermal stress can potentially lead to deoxygenation, rearrangement, or polymerization reactions. While a precise decomposition temperature is not documented, it is best practice to avoid high temperatures during handling and storage.

Photostability

Many pyridine derivatives exhibit sensitivity to light, particularly in the UV spectrum.[5] Photoactivation can induce complex rearrangements in pyridine N-oxides, potentially leading to the formation of oxaziridine-like intermediates and other photoproducts.[6][7] Given the presence of chromophoric groups, it is highly probable that 2-Bromo-3-hydroxypyridine 1-oxide is susceptible to photodegradation. Therefore, protection from light is a critical aspect of its storage.

Hydrolytic Stability and pH Effects

The hydroxyl group on the pyridine ring introduces pH sensitivity. In aqueous solutions, the compound's stability will be influenced by the pH. While detailed hydrolytic degradation kinetics are not available, it is advisable to use this compound in buffered solutions when pH control is critical for an experimental outcome. The N-oxide moiety is generally stable to hydrolysis under neutral conditions.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-Bromo-3-hydroxypyridine 1-oxide, the following storage and handling procedures are recommended, based on safety data sheets for analogous compounds.[8][9][10]

Long-Term Storage
ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Inert (e.g., Argon or Nitrogen) To prevent oxidation.
Light Amber vial or light-blocking container To prevent photodegradation.[9]
Container Tightly sealed To prevent moisture ingress and sublimation.[8][10]
Handling Procedures
  • Work Environment : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Dispensing : When weighing and dispensing the solid, minimize exposure to atmospheric moisture and light.

  • Solution Preparation : If preparing solutions, use dry solvents and store them under an inert atmosphere.

Potential Degradation Pathways

Understanding the potential chemical transformations of 2-Bromo-3-hydroxypyridine 1-oxide is crucial for interpreting experimental results and for developing analytical methods to assess its purity.

Caption: Potential degradation pathways for 2-Bromo-3-hydroxypyridine 1-oxide.

Analytical Methods for Stability Assessment

To ensure the quality of 2-Bromo-3-hydroxypyridine 1-oxide, especially after prolonged storage or before use in a critical application, its purity should be assessed.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 2-Bromo-3-hydroxypyridine 1-oxide. Method optimization may be required.

Objective: To determine the purity of a 2-Bromo-3-hydroxypyridine 1-oxide sample and detect the presence of potential degradation products.

Materials:

  • 2-Bromo-3-hydroxypyridine 1-oxide sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-Bromo-3-hydroxypyridine 1-oxide sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Monitor at a wavelength determined by the UV-Vis spectrum of the compound (a diode array detector is recommended for method development).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time, when compared to a freshly prepared sample, can indicate degradation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC-based purity assessment.

Conclusion

While 2-Bromo-3-hydroxypyridine 1-oxide is a promising molecule for various research applications, its stability is a critical parameter that must be carefully managed. By adhering to the storage and handling protocols outlined in this guide—namely, refrigeration, protection from light and moisture, and the use of an inert atmosphere—researchers can significantly mitigate the risk of degradation. Regular purity assessment using techniques such as HPLC is recommended to ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes.

References

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Safety Data Sheet. (2024-04-11). 125410 - 2-Hydroxypyridine 1-oxide. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

  • Google Patents.
  • Google Patents.
  • Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Request PDF. (2025-08-10). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • National Institutes of Health. Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins. [Link]

  • Organic Syntheses Procedure. pyridine-n-oxide. [Link]

  • ACS Publications. (2025-01-09). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

  • YouTube. (2020-02-29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]

  • ResearchGate. (2023-04-01). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. [Link]

  • PubMed. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). [Link]

  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. [Link]

  • MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. [Link]

  • ACS Publications. (2026-01-23). Room Temperature Photodriven Ru(II)-Tripyridine Supramolecular Photosensitizer Synergistically Catalyzes Carbon Dioxide Cycloaddition with Metal Nanoclusters. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • ResearchGate. (2025-11-02). Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]

  • ChemRxiv. (2025-09-22). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. [Link]

  • National Institutes of Health. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

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Foundational

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Bromo-3-hydroxypyridine 1-oxide

Introduction: The Prominence of Pyridine N-Oxides in Drug Discovery Heterocyclic N-oxides represent a fascinating and increasingly important class of compounds in medicinal chemistry.[1] The introduction of an N-oxide mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Pyridine N-Oxides in Drug Discovery

Heterocyclic N-oxides represent a fascinating and increasingly important class of compounds in medicinal chemistry.[1] The introduction of an N-oxide moiety to a heterocyclic ring, such as pyridine, dramatically alters its physicochemical properties, including electronic distribution, dipole moment, and basicity. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.[1] Pyridine N-oxides, in particular, have demonstrated a broad spectrum of therapeutic activities, including anticancer, antibacterial, antihypertensive, antiparasitic, and anti-HIV effects.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-Bromo-3-hydroxypyridine 1-oxide. By examining the established biological roles of related compounds, we will delineate a strategic framework for investigating its therapeutic potential.

Physicochemical Characterization of 2-Bromo-3-hydroxypyridine 1-oxide

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity. For 2-Bromo-3-hydroxypyridine 1-oxide, these properties dictate its solubility, stability, and ability to interact with biological targets.

PropertyValueReference
Molecular FormulaC5H4BrNO2[2]
Molecular Weight190.00 g/mol Calculated
AppearanceColorless to pale yellow solid (predicted)[2]
Melting Point~70-75 °C (for 3-bromo-2-hydroxypyridine)[2]
SolubilitySoluble in most organic solvents (predicted)[2]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]
pKa~0.8 (for pyridine-N-oxide, conjugate acid)[4]

Note: Some properties are predicted based on the related compound 3-bromo-2-hydroxypyridine as specific experimental data for 2-Bromo-3-hydroxypyridine 1-oxide is limited.

The presence of the bromine atom, a hydroxyl group, and the N-oxide moiety suggests a molecule with a unique electronic landscape, capable of participating in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding.

Hypothesized Biological Activities and Investigative Strategies

Based on the known bioactivities of pyridine N-oxides and related halogenated and hydroxylated pyridines, we can postulate several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Rationale: Pyridine derivatives and their N-oxides have a well-documented history of antimicrobial and antifungal activity.[5][6] The presence of a bromine atom can enhance this activity, as seen in various antimicrobial compounds.[7] Furthermore, the structural similarity to 2-hydroxypyridine-N-oxide, which inhibits fungal degradation of wood, strengthens this hypothesis.[8]

Proposed Mechanism of Action: The antimicrobial effect could arise from multiple mechanisms, including the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with quorum sensing pathways.[5][7] The N-oxide group can be enzymatically reduced in microbial cells, potentially leading to the formation of reactive species that are toxic to the microorganism.[5][9]

Experimental Workflow:

Antimicrobial_Screening cluster_0 Initial Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies A Compound Preparation (2-Bromo-3-hydroxypyridine 1-oxide) C Broth Microdilution Assay (Determine MIC) A->C B Microorganism Panel (Gram+, Gram-, Fungi) B->C D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D Hits from MIC F Cell Membrane Permeability Assay C->F H Biofilm Inhibition Assay C->H Hits from MIC E Time-Kill Kinetics Assay D->E G Enzyme Inhibition Assays (e.g., DNA gyrase, topoisomerase) F->G H->G

Caption: Workflow for assessing antimicrobial and antifungal activity.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve 2-Bromo-3-hydroxypyridine 1-oxide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Culture: Grow selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

Anticancer Activity

Rationale: Many N-oxide-containing compounds exhibit cytotoxic properties.[5] For instance, some phenazines with N-oxide functionalities are known for their selective cytotoxicity.[5] The N-oxide can act as a prodrug, being selectively reduced in the hypoxic environment of tumors to release a cytotoxic agent.[5]

Proposed Mechanism of Action: The anticancer activity could be mediated through various pathways, including the inhibition of topoisomerase, induction of apoptosis, or generation of reactive oxygen species (ROS). The planar structure of the pyridine ring might allow for intercalation into DNA.

Experimental Workflow:

Anticancer_Screening cluster_0 In Vitro Cytotoxicity cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Mechanism of Action A Compound Treatment of Cancer Cell Lines B MTT/MTS Assay (Determine IC50) A->B C Annexin V/PI Staining (Flow Cytometry) B->C Active Compounds D Cell Cycle Analysis (Propidium Iodide Staining) B->D F ROS Detection Assay B->F G Topoisomerase Inhibition Assay B->G E Western Blot Analysis (Apoptotic & Cell Cycle Proteins) C->E D->E

Caption: A stepwise approach to evaluate anticancer potential.

Detailed Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Bromo-3-hydroxypyridine 1-oxide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition

Rationale: The 3-hydroxypyridine-N-oxide moiety is a known metal-chelating group.[8] This suggests that 2-Bromo-3-hydroxypyridine 1-oxide could inhibit metalloenzymes. For example, 2-hydroxypyridine-N-oxide derivatives have been investigated as inhibitors of human tyrosinase, a copper-containing enzyme.[11]

Potential Targets:

  • Tyrosinase: Involved in melanin production; inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

  • Matrix Metalloproteinases (MMPs): Zinc-dependent endopeptidases involved in cancer metastasis and inflammation.

  • Histone Deacetylases (HDACs): Zinc-containing enzymes that are targets for cancer therapy.

Experimental Workflow:

Enzyme_Inhibition cluster_0 Primary Screening cluster_1 Mechanism of Inhibition cluster_2 Selectivity Profiling A Selection of Target Metalloenzymes B In Vitro Enzyme Activity Assay (e.g., colorimetric, fluorometric) A->B C Determination of IC50 B->C D Kinetic Studies (Lineweaver-Burk Plot) C->D Potent Inhibitors F Screening against a Panel of Related and Unrelated Enzymes C->F E Reversibility of Inhibition Assay D->E

Caption: Investigating the potential for enzyme inhibition.

Detailed Protocol: In Vitro Tyrosinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and 2-Bromo-3-hydroxypyridine 1-oxide at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound, and the tyrosinase solution. Incubate for a short period to allow for binding.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Monitoring the Reaction: The enzyme converts L-DOPA to dopachrome, which has a characteristic absorbance. Monitor the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

2-Bromo-3-hydroxypyridine 1-oxide is a compound with significant, yet largely unexplored, therapeutic potential. Based on the established biological activities of the pyridine N-oxide scaffold and the influence of bromo and hydroxyl substituents, this guide proposes a systematic and scientifically rigorous approach to investigate its antimicrobial, anticancer, and enzyme-inhibitory properties. The detailed experimental protocols and workflows provide a clear roadmap for researchers in drug discovery and development. Future studies should also focus on in vivo efficacy and toxicity profiling of this promising molecule.

References

  • Šterk, D., & Gobec, S. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 11(4), 496-510. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Górniak, I., Bartoszewski, R., & Króliczewski, J. (2019). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Molecules, 24(5), 854. [Link]

  • Kaczor, A. A., & Kronbach, C. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 23(26), 2947-2966. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3163. [Link]

  • Shreyas, S., & S., S. (2021). Evaluation of Antifungal Activity by Mixed Oxide Metallic Nanocomposite against Candida spp. Journal of Fungi, 7(5), 341. [Link]

  • Ben-Lulu, S., et al. (2016). 2-Hydroxypyridine-N-oxide-Embedded Aurones as Potent Human Tyrosinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1162-1167. [Link]

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  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • ResearchGate. (2025). In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-ol 1-oxide. Retrieved from [Link]

  • Duda-Madej, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. [Link]

  • ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

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  • PubMed Central. (2025). In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes. Retrieved from [Link]

  • MDPI. (2023). Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. Retrieved from [Link]

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Exploratory

The Chemistry of Pyridine N-Oxides: A Centennial Journey from Discovery to Diverse Applications

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Pyridine N-oxides, a fascinating and versatile class of heterocyclic compounds, have...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine N-oxides, a fascinating and versatile class of heterocyclic compounds, have carved a significant niche in the landscape of organic chemistry and drug discovery. Characterized by a pyridine ring where the nitrogen atom is oxidized, these molecules exhibit a unique electronic profile that sets them apart from their parent pyridines. This alteration in electronic distribution imbues them with distinct reactivity, making them invaluable intermediates in the synthesis of complex molecules and functional materials. For a century, since their initial discovery, the study of pyridine N-oxides has evolved from a synthetic curiosity to a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of pyridine N-oxides, offering insights for both seasoned researchers and newcomers to the field.

A Century of Progress: The History of Pyridine N-Oxides

The journey of pyridine N-oxides began in 1926 when German chemist Jakob Meisenheimer first reported their synthesis.[1] Meisenheimer's pioneering work involved the oxidation of pyridine using peroxybenzoic acid, laying the fundamental groundwork for the entire field.[1] For several decades, pyridine N-oxides remained primarily of academic interest.

A pivotal moment in their history arrived in 1954 with their commercialization by companies like Reilly Tar & Chemical.[2][3] This development made pyridine N-oxides readily available to the broader scientific community, catalyzing a surge in research into their properties and applications. The increased availability facilitated the exploration of their unique reactivity, particularly their enhanced susceptibility to both electrophilic and nucleophilic substitution reactions compared to the relatively inert pyridine ring.[4] This newfound understanding of their chemical behavior paved the way for their use as versatile synthetic intermediates.

Physicochemical Properties: The Impact of the N-O Bond

The introduction of the N-oxide functionality dramatically alters the electronic and physical properties of the pyridine ring. The N-O bond is a resonance hybrid of a covalent and an ionic form, resulting in a significant dipole moment (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine).[2] This polarity enhances their solubility in polar solvents and influences their interactions with biological targets.

Key Physicochemical Characteristics:

  • Basicity: Pyridine N-oxides are significantly weaker bases than the corresponding pyridines (pKa of the conjugate acid of pyridine N-oxide is 0.79, while that of pyridine is 5.2).[2] This is due to the oxygen atom withdrawing electron density from the nitrogen.

  • Electronic Profile: The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring. This makes these positions more susceptible to electrophilic attack. Conversely, the inductive effect of the electronegative oxygen atom deactivates the ring towards electrophiles compared to benzene but activates it for nucleophilic substitution.

  • Spectroscopic Signatures:

    • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons on the pyridine ring of pyridine N-oxide generally appear at a different chemical shift compared to pyridine itself, reflecting the altered electronic environment.[5][6]

    • Mass Spectrometry: The molecular ion peak is readily observed, and fragmentation patterns often involve the loss of the oxygen atom.[5]

The Synthetic Toolkit: Preparation of Pyridine N-Oxides

The most common and direct method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative. A variety of oxidizing agents have been employed over the years, each with its own advantages and limitations.

Common Oxidation Methods
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Peroxybenzoic Acid Chloroform, 0°C to rtHistorical significance, effectiveCan be explosive, byproduct removal
Peracetic Acid Acetic acid, 70-80°CReadily available, cost-effectiveRequires careful temperature control, acidic conditions
meta-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane, 0°C to rtCommercially available, good yields, mild conditionsByproduct (m-chlorobenzoic acid) needs to be removed
Hydrogen Peroxide with Catalysts (e.g., Methyltrioxorhenium - MTO) Various solvents, rtHigh catalytic efficiency, mild conditionsCatalyst can be expensive
Caro's Acid (H₂SO₅) Aqueous mediaCan be performed in waterStrongly acidic, may not be suitable for sensitive substrates

A general mechanism for the oxidation of pyridine with a peroxy acid is depicted below. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Py Pyridine TS [Pyridine---O---C(O)R---OH]‡ Py->TS Nucleophilic Attack Peroxy Peroxy Acid (RCO₃H) Peroxy->TS PNO Pyridine N-Oxide TS->PNO Acid Carboxylic Acid (RCO₂H) TS->Acid

Caption: Generalized mechanism of pyridine oxidation using a peroxy acid.

A Playground for Chemists: The Reactivity of Pyridine N-Oxides

The true utility of pyridine N-oxides lies in their rich and diverse reactivity, which allows for functionalization of the pyridine ring in ways that are often challenging with the parent heterocycle.

G cluster_reactions_pyridine Reactivity of Pyridine cluster_reactions_pno Reactivity of Pyridine N-Oxide Pyridine Pyridine Moderately Nucleophilic (at Nitrogen) Electron-deficient ring ES_Py Electrophilic Substitution (Requires harsh conditions, C3 selective) Pyridine->ES_Py NS_Py Nucleophilic Substitution (Requires strong nucleophiles and activating groups) Pyridine->NS_Py PNO Pyridine N-Oxide Highly Nucleophilic (at Oxygen) Electron-rich ring (at C2, C4) ES_PNO Electrophilic Substitution (Facile, C4 selective) PNO->ES_PNO NS_PNO Nucleophilic Substitution (Facile, C2/C4 selective) PNO->NS_PNO Deoxygenation Deoxygenation (to Pyridine) PNO->Deoxygenation Rearrangement Rearrangements (e.g., Polonovski reaction) PNO->Rearrangement

Caption: Comparison of the reactivity of pyridine and pyridine N-oxide.

Electrophilic Substitution

The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 4-position. A classic example is the nitration of pyridine N-oxide, which proceeds under much milder conditions than the nitration of pyridine itself. The resulting 4-nitropyridine N-oxide can then be deoxygenated to afford 4-nitropyridine.

Nucleophilic Substitution

Pyridine N-oxides are also highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity can be further enhanced by acylation or sulfonylation of the oxygen atom, creating a good leaving group. This strategy is widely used for the introduction of various nucleophiles, including halides, cyanides, and amines.[2]

Reactions at the N-O Group

The oxygen atom of the N-O bond is nucleophilic and can react with a variety of electrophiles. This property is exploited in reactions like the Polonovski rearrangement, where treatment of a pyridine N-oxide with an acylating agent leads to a rearrangement that allows for functionalization of the methyl group at the 2-position of picoline derivatives.[7]

Deoxygenation

The N-oxide can be readily removed to regenerate the parent pyridine. This deoxygenation step is crucial in many synthetic sequences where the N-oxide is used as a temporary activating or directing group. Common deoxygenation reagents include PCl₃, PPh₃, and catalytic hydrogenation.

From Bench to Bedside: Applications of Pyridine N-Oxides

The unique properties and reactivity of pyridine N-oxides have led to their widespread application in various scientific and industrial fields.

Drug Development

The pyridine N-oxide moiety is found in a number of approved drugs and is a valuable scaffold in medicinal chemistry.[8][9] Its ability to modulate physicochemical properties such as solubility and membrane permeability, as well as to serve as a bioisostere for other functional groups, makes it an attractive feature in drug design.[8]

Examples of Drugs Containing a Pyridine N-Oxide Moiety:

  • Chlordiazepoxide (Librium): One of the first benzodiazepines, used for its anxiolytic and sedative properties.

  • Minoxidil (Rogaine): Initially developed as an antihypertensive drug, it is now widely used topically to treat hair loss.[9]

  • Tirapazamine: An experimental anticancer agent that is selectively toxic to hypoxic tumor cells.[8]

The pyridine N-oxide group can also be used to improve the pharmacokinetic profile of a drug candidate or to fine-tune its interaction with a biological target.[9]

Organic Synthesis

As detailed in the reactivity section, pyridine N-oxides are powerful intermediates in organic synthesis. They serve as:

  • Activated precursors for the synthesis of substituted pyridines.

  • Mild oxidizing agents in certain reactions.[10][11]

  • Ligands in coordination chemistry.

Materials Science

The strong dipole moment and hydrogen bonding capabilities of pyridine N-oxides make them interesting building blocks for supramolecular assemblies and functional materials. They have been explored as coformers in the development of drug cocrystals to enhance the solubility and bioavailability of active pharmaceutical ingredients.[4]

In the Lab: A Validated Protocol for the Synthesis of Pyridine N-Oxide

The following protocol details the synthesis of pyridine N-oxide from pyridine using peracetic acid, a classic and reliable method.[12]

Experimental Protocol: Synthesis of Pyridine N-Oxide

Materials and Equipment:

  • Pyridine (1.39 moles)

  • 40% Peracetic acid (1.50 moles)

  • 1 L three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Steam bath

  • Vacuum source

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.[12]

  • Addition of Oxidant: While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that allows the temperature to reach and be maintained at 85°C.[12] This addition should take approximately 50-60 minutes.[12]

  • Cooling: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.[12]

  • Work-up (Isolation as Hydrochloride Salt):

    • Convert the pyridine N-oxide acetate to the hydrochloride salt by bubbling a slight excess of gaseous hydrogen chloride into the reaction mixture.[12]

    • Remove the acetic acid and excess peracetic acid by warming the mixture on a steam bath under vacuum.[12]

    • Purify the residual pyridine N-oxide hydrochloride by refluxing with isopropyl alcohol, followed by cooling and filtration.[12]

  • Work-up (Isolation of Free Base):

    • Evaporate the acetic acid solution on a steam bath under vacuum.[12]

    • Distill the residue at a pressure of 1 mm Hg or less. The product will distill at 100-105°C/1 mm Hg.[12]

    • Caution: Ensure all peroxides are quenched before distillation. The distillation apparatus should be suitable for collecting a solid distillate.[12]

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by iodometric titration to determine the consumption of peracetic acid.[12]

  • Product Characterization: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

G Start Start Setup Set up 3-necked flask with pyridine, stirrer, thermometer, and dropping funnel Start->Setup AddPeracetic Add 40% peracetic acid dropwise, maintaining temperature at 85°C Setup->AddPeracetic Cool Cool reaction mixture to 40°C AddPeracetic->Cool Workup_Choice Choose Work-up Path Cool->Workup_Choice HCl_Salt Isolate as Hydrochloride Salt Workup_Choice->HCl_Salt Path A Free_Base Isolate as Free Base Workup_Choice->Free_Base Path B Add_HCl Bubble HCl gas through the mixture HCl_Salt->Add_HCl Evaporate_Base Evaporate solvent under vacuum Free_Base->Evaporate_Base Evaporate_HCl Evaporate solvent under vacuum Add_HCl->Evaporate_HCl Purify_HCl Recrystallize from isopropyl alcohol Evaporate_HCl->Purify_HCl End End Purify_HCl->End Distill Vacuum distill the residue (100-105°C / 1 mm Hg) Evaporate_Base->Distill Distill->End

Caption: Experimental workflow for the synthesis of pyridine N-oxide.

Conclusion

From Meisenheimer's initial discovery to their current status as indispensable tools in synthesis and drug development, pyridine N-oxides have had a remarkable journey. Their unique electronic properties and versatile reactivity have cemented their importance in modern organic chemistry. As researchers continue to push the boundaries of molecular design and synthesis, the rich chemistry of pyridine N-oxides will undoubtedly continue to provide innovative solutions to challenges in medicine, materials science, and beyond. This guide serves as a testament to their enduring legacy and a resource for those who wish to harness their vast potential.

References

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Mosher, H. S., Turner, L., & Carlsmith, A. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]

  • Borovika, A., & Nagorny, P. (2014). N-Oxidation of Different Pyridine Derivative, Quinoline and Isoquinoline. Periodica Polytechnica Chemical Engineering, 58(2), 195-200. [Link]

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Journal of Medicinal Chemistry, 57(8), 2832–2842. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. [Link]

  • Chemistry - The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube. [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(5), 242-268. [Link]

  • Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. RSC Medicinal Chemistry, 2(12), 1357-1378. [Link]

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15684-15707. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). [Video]. YouTube. [Link]

  • Roy, D., & Reddy, C. M. (2018). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 20(44), 7175-7179. [Link]

  • Wikipedia. (2023, December 12). Pyridine-N-oxide. [Link]

  • American Chemical Society. (1954). Pyridine-N-Oxide. Chemical & Engineering News, 32(33), 3272. [Link]

  • Copéret, C., Adolfsson, H., Khuong, T. A. V., Yudin, A. K., & Sharpless, K. B. (1998). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 63(5), 1740–1741. [Link]

  • United States Environmental Protection Agency. (1992). Superfund Record of Decision: Reilly Tar & Chemical (Indianapolis Plant), IN. [Link]

  • Gandeepan, P., & Li, C. J. (2017). Heteroarene N-Oxides as Oxygen Source in Organic Reactions. Synthesis, 49(18), 3959-3970. [Link]

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Protocols & Analytical Methods

Method

using 2-Bromo-3-hydroxypyridine 1-oxide in organic synthesis

An Application Guide for the Strategic Use of 2-Bromo-3-hydroxypyridine 1-oxide in Modern Organic Synthesis Authored by a Senior Application Scientist This document provides researchers, medicinal chemists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 2-Bromo-3-hydroxypyridine 1-oxide in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical guide to the applications of 2-Bromo-3-hydroxypyridine 1-oxide. This versatile reagent serves as a trifunctional synthetic building block, offering a strategic platform for the construction of complex heterocyclic molecules. This guide moves beyond simple procedural lists to explain the chemical causality behind protocol choices, ensuring both reproducibility and a deeper understanding of the molecule's synthetic potential.

Introduction: A Trifunctional Building Block

2-Bromo-3-hydroxypyridine 1-oxide is a highly valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups:

  • The 2-Bromo Group: An excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

  • The 3-Hydroxy Group: A nucleophilic center that can be easily alkylated or acylated. It also electronically influences the pyridine ring, affecting the reactivity of the other positions.

  • The 1-Oxide Moiety: This group fundamentally alters the electronic landscape of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and can be readily removed (deoxygenated) in the final stages of a synthesis to yield the corresponding pyridine derivative.[3][4]

The strategic manipulation of these three groups allows for the sequential and controlled introduction of molecular complexity, making it a cornerstone for building diverse chemical libraries for screening and lead optimization.[1]

Core Applications & Synthetic Strategies

The true power of 2-Bromo-3-hydroxypyridine 1-oxide lies in its capacity for sequential, selective functionalization. The following sections detail the primary transformations and provide validated protocols.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The carbon-bromine bond at the C2 position is the most common site for initial functionalization. Its reactivity is well-suited for standard cross-coupling methodologies, providing a reliable entry point for introducing aryl, alkyl, and alkyne substituents.

The N-oxide group enhances the electrophilicity of the C2 position, making it more susceptible to oxidative addition to a Pd(0) catalyst, the first and often rate-determining step in many cross-coupling cycles. The general catalytic cycle for a Suzuki coupling is illustrated below. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-X(L2) OxAdd->PdII_Ar Transmetal Transmetallation Intermediate center Transmetal->center PdII_Ar->Transmetal Transmetallation Product Coupled Product (Ar-Ar') center->Pd0 center->Product Reductive Elimination start R-Br (2-Bromo-3-hydroxypyridine 1-oxide) start->OxAdd boronic R'-B(OH)2 (Boronic Acid/Ester) boronic->Transmetal base Base (e.g., Cs2CO3) base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

This protocol describes a general procedure for coupling an arylboronic acid with 2-Bromo-3-hydroxypyridine 1-oxide.

ParameterValue/ReagentRationale
Reactant 1 2-Bromo-3-hydroxypyridine 1-oxide (1.0 equiv)The electrophilic partner.
Reactant 2 Arylboronic Acid (1.2-1.5 equiv)The nucleophilic partner; a slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common, reliable Pd(0) source for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetallation. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O (4:1 v/v)A common biphasic solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy to drive the catalytic cycle.
Time 4-16 hoursMonitored by TLC or LC-MS until starting material is consumed.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-3-hydroxypyridine 1-oxide, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Functionalization of the 3-Hydroxy Group

The hydroxyl group is a versatile handle for introducing further diversity, most commonly through O-alkylation or O-acylation. This reaction is typically performed after the cross-coupling step to avoid potential interference with the palladium catalyst.

This protocol details the methylation of the hydroxyl group, a common strategy to protect the hydroxyl group or modify solubility.[5]

ParameterValue/ReagentRationale
Substrate 2-Aryl-3-hydroxypyridine 1-oxide (1.0 equiv)The product from the previous coupling step.
Base NaH or K₂CO₃ (1.5 equiv)A strong base is required to deprotonate the phenolic hydroxyl group. NaH is highly effective.
Alkylating Agent Methyl Iodide (1.2 equiv)A reactive electrophile for the Sₙ2 reaction.
Solvent Anhydrous DMF or THFA polar aprotic solvent that promotes Sₙ2 reactions.
Temperature 0 °C to Room TemperatureThe initial deprotonation is often done at 0 °C to control exothermicity, followed by warming.
Time 2-6 hoursReaction progress is monitored by TLC.

Step-by-Step Methodology:

  • Dissolve the 2-Aryl-3-hydroxypyridine 1-oxide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., NaH) portion-wise, allowing for the cessation of H₂ gas evolution between additions.

  • Stir the resulting alkoxide solution for 30 minutes at 0 °C.

  • Add the alkylating agent (e.g., methyl iodide) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Deoxygenation of the N-Oxide

The final step in many synthetic sequences involving this building block is the removal of the N-oxide to furnish the substituted pyridine. This transformation is crucial as the N-oxide moiety significantly impacts the compound's physicochemical and pharmacological properties.[4][6]

Phosphorus(III) reagents are highly effective for deoxygenation.

ParameterValue/ReagentRationale
Substrate Substituted Pyridine 1-oxide (1.0 equiv)The fully functionalized intermediate.
Reagent PCl₃ or PPh₃ (1.1-1.5 equiv)A strong oxophile that readily abstracts the oxygen atom from the N-oxide.
Solvent Anhydrous CH₂Cl₂ or ChloroformAn inert solvent that dissolves the substrate.
Temperature 0 °C to RefluxThe reaction with PCl₃ is often exothermic and requires cooling, while PPh₃ may require heating.
Time 1-4 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the pyridine 1-oxide substrate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the phosphorus reagent (e.g., PCl₃) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to reflux as needed.

  • Upon completion, cool the mixture and slowly quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with additional solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final pyridine product by column chromatography or recrystallization.

Proposed Synthetic Workflow

A logical and efficient sequence for manipulating the three functional groups is paramount. The following workflow maximizes synthetic efficiency by addressing the most robust transformations first.

Workflow Start 2-Bromo-3-hydroxypyridine 1-oxide Step1 Step 1: C2 Cross-Coupling (e.g., Suzuki Reaction) Start->Step1 Intermediate1 2-Aryl-3-hydroxypyridine 1-oxide Step1->Intermediate1 Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Intermediate1->Step2 Intermediate2 2-Aryl-3-alkoxypyridine 1-oxide Step2->Intermediate2 Step3 Step 3: N-Oxide Reduction (Deoxygenation with PCl3) Intermediate2->Step3 FinalProduct Final Product: 2-Aryl-3-alkoxypyridine Step3->FinalProduct

Caption: Recommended workflow for sequential functionalization.

Safety and Handling

While a specific safety data sheet for 2-Bromo-3-hydroxypyridine 1-oxide is not widely available, data from structurally related compounds such as 2-Amino-5-bromo-3-hydroxypyridine suggest that it should be handled with care.[7][8]

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicology: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin sensitization.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the material safety data sheet (MSDS) for all reagents used in the protocols and perform a thorough risk assessment before commencing any experimental work.

References

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
  • 2-bromo-3-methoxypyridine preparation method. Google Patents.
  • Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.
  • Cross-coupling reaction between pyridine N-oxide derivatives and a... ResearchGate. URL: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization. Luxembourg Bio Technologies. URL: [Link]

  • United States Patent Office. Googleapis.com. URL: [Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. URL: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. URL: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central. URL: [Link]

  • Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

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Application

Application Notes & Protocols: 2-Bromo-3-hydroxypyridine 1-oxide in Medicinal Chemistry

Abstract This guide explores the prospective applications of 2-Bromo-3-hydroxypyridine 1-oxide, a synthetically tractable but underexplored scaffold in medicinal chemistry. By dissecting the reactivity and known pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide explores the prospective applications of 2-Bromo-3-hydroxypyridine 1-oxide, a synthetically tractable but underexplored scaffold in medicinal chemistry. By dissecting the reactivity and known pharmacological roles of its constituent parts—the 2-bromopyridine core, the 3-hydroxy substituent, and the N-oxide functionality—we delineate its potential as a versatile building block for a new generation of therapeutic agents. This document provides a theoretical framework for its utility, substantiated by detailed, field-proven protocols for analogous chemical transformations. We cover its projected role in the synthesis of kinase inhibitors, fused heterocyclic anticancer agents, and novel scaffolds for neurodegenerative disease research, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising intermediate in their discovery pipelines.

Introduction: Unveiling a Multifunctional Scaffold

In the landscape of drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1] Its derivatives, such as 2-bromo-3-hydroxypyridine, are established as indispensable intermediates for creating diverse chemical libraries to screen for activities ranging from anti-inflammatory to anti-cancer.[2][3] Separately, the introduction of an N-oxide moiety to a heterocyclic ring is a well-established medicinal chemistry strategy to modulate physicochemical properties, such as increasing solubility, altering metabolic profiles, and introducing new hydrogen bonding capabilities.[4][5]

2-Bromo-3-hydroxypyridine 1-oxide merges these powerful features into a single, compact molecule. While direct literature on its specific applications is sparse, its structure presents a compelling trifecta of functionalities ripe for exploitation:

  • A Halogen Handle (C2-Bromo): An ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of aryl, heteroaryl, alkyl, and amine substituents to build molecular complexity.

  • A Nucleophilic/Directing Group (C3-Hydroxy): This group can be alkylated or acylated to explore structure-activity relationships (SAR) or can participate in cyclization reactions. Its electronic influence also modulates the reactivity of the pyridine ring.

  • A Physicochemical Modulator (N-oxide): The polar N-O bond can enhance aqueous solubility, act as a hydrogen bond acceptor to improve target engagement, and alter the electronic nature of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack.[6][7]

This guide will therefore project the utility of this scaffold, providing both the strategic rationale and practical protocols for its incorporation into modern drug discovery programs.

Physicochemical & Reactivity Profile

Understanding the inherent chemical nature of 2-Bromo-3-hydroxypyridine 1-oxide is paramount to designing its synthetic applications.

PropertyPredicted CharacteristicRationale & Impact in Drug Design
Molecular Formula C₅H₄BrNO₂
Molecular Weight 190.00 g/mol Falls within the typical range for fragment-based and lead-like compound design.
Polarity HighThe N-oxide and hydroxyl groups create a significant dipole moment, likely enhancing aqueous solubility.[4][5]
Acidity (pKa) Weakly acidicThe hydroxyl proton's acidity will be influenced by the electron-withdrawing N-oxide and bromine. The conjugate acid of the N-oxide is significantly less basic than the parent pyridine.[7]
Reactivity Multi-facetedThe three key functional groups (bromo, hydroxyl, N-oxide) offer orthogonal chemical handles for sequential, selective modifications.
Reactivity Deep Dive:

The N-oxide group fundamentally alters the reactivity profile compared to its parent, 2-bromo-3-hydroxypyridine. The donation of electron density from the oxygen atom into the ring system activates the C2 and C4 positions towards nucleophilic attack, while the oxygen itself can be targeted by electrophiles.[8] This dual nature opens up a rich field of synthetic possibilities.

Caption: Reactivity map of 2-Bromo-3-hydroxypyridine 1-oxide.

Application in Kinase Inhibitor Development

The pyridine scaffold is a cornerstone of modern kinase inhibitor design, frequently serving as a "hinge-binder" that forms critical hydrogen bonds with the backbone of the kinase hinge region.[9] The N-oxide functionality can act as a potent hydrogen bond acceptor, potentially forming unique and strong interactions within the ATP binding site that are inaccessible to a standard pyridine ring.[10]

Design Rationale:

2-Bromo-3-hydroxypyridine 1-oxide can be envisioned as a starting point for potent and selective kinase inhibitors. The C2-position is the ideal vector for introducing larger substituents that can occupy the hydrophobic regions of the ATP pocket, while the C3-hydroxyl can be modified to interact with solvent or form additional polar contacts.

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Protocol 1: Synthesis of a C2-Arylated Derivative via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling, a foundational reaction for elaborating the scaffold at the C2 position. The choice of a phosphine-free palladium catalyst and aqueous conditions represents a modern, robust approach.[11][12]

Objective: To couple 2-Bromo-3-hydroxypyridine 1-oxide with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-3-hydroxypyridine 1-oxide (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-hydroxypyridine 1-oxide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Causality: Using an oven- or flame-dried flask is critical to remove adsorbed water, which can interfere with the catalytic cycle, even in aqueous reaction mixtures. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[12]

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 eq) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This process, known as purging, is essential to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands (if used), leading to catalyst deactivation.

  • Solvent Addition: Under a positive pressure of inert gas, add toluene and water (e.g., a 4:1 or 5:1 ratio by volume). The mixture should be biphasic.

    • Causality: Toluene is a common solvent for Suzuki reactions due to its high boiling point and ability to dissolve organic substrates. The addition of water can accelerate the reaction, particularly the transmetalation step, and helps dissolve the inorganic base.[13]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: A spot test on a TLC plate (staining with KMnO₄ or viewing under UV) should show the consumption of the starting material (bromopyridine) and the appearance of a new, typically less polar, product spot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-methoxyphenyl)-3-hydroxypyridine 1-oxide.

Application in Anticancer Drug Discovery

Fused heterocyclic systems are prevalent in oncology. Specifically, the pyrido[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous compounds targeting key cancer pathways, including kinase signaling and cell cycle regulation.[14][15] 2-Bromo-3-hydroxypyridine 1-oxide is an excellent precursor for constructing this valuable core structure.

Synthetic Strategy:

A common route to pyrido[2,3-d]pyrimidines involves the condensation of a 2-amino-3-cyanopyridine or a related derivative.[16][17] The synthetic challenge lies in converting the 2-bromo-3-hydroxy precursor into a suitable aminopyridine intermediate. This can be achieved through a multi-step sequence.

Anticancer_Synthesis_Workflow Start 2-Bromo-3-hydroxypyridine 1-oxide Step1 Step 1: Amination (e.g., Buchwald-Hartwig) Start->Step1 Intermediate1 2-Amino-3-hydroxypyridine 1-oxide Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion (OH -> CN) Intermediate1->Step2 Intermediate2 2-Amino-3-cyanopyridine 1-oxide Step2->Intermediate2 Step3 Step 3: Cyclization (e.g., with formamide) Intermediate2->Step3 Product Pyrido[2,3-d]pyrimidin-4-one Scaffold Step3->Product

Caption: Workflow for converting the scaffold to a core anticancer structure.

Protocol 2: Representative Synthesis of a 2-Amino-3-hydroxypyridine

This protocol outlines the hydrolysis of a 2-amino-3-bromo-5-chloropyridine, a transformation analogous to the required first step of converting the bromo- group to an amino group and then proceeding. A direct amination via Buchwald-Hartwig would be an alternative modern approach. This protocol is based on a published procedure for a related substrate.[18]

Objective: To perform a copper-catalyzed hydrolysis of a 2-amino-3-bromopyridine derivative, illustrating a key transformation toward a versatile intermediate.

Materials:

  • 2-Amino-3-bromo-5-chloropyridine (1.0 eq)

  • Potassium hydroxide (KOH) (85%, ~5 eq)

  • Copper powder (catalytic amount, ~0.05 eq)

  • Water

  • Nitrogen gas supply

  • Autoclave or high-pressure reaction vessel

  • Ethyl acetate (for extraction)

  • Concentrated hydrochloric acid (for neutralization)

Procedure:

  • Vessel Charging: In an autoclave, combine 2-amino-3-bromo-5-chloropyridine (1.0 eq), potassium hydroxide (5 eq), copper powder (0.05 eq), and water.

    • Causality: This is a nucleophilic aromatic substitution where hydroxide displaces bromide. The reaction is slow and requires high temperatures, hence the use of an autoclave to safely heat above the boiling point of water. Copper powder acts as a catalyst to facilitate this typically difficult transformation on an electron-rich ring.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen gas.

  • Reaction: Heat the mixture to 170 °C with stirring for 10 hours.

    • Self-Validation: The internal pressure of the autoclave will increase upon heating and should remain stable throughout the reaction, indicating the vessel is properly sealed.

  • Work-up & Neutralization: Cool the vessel to room temperature and safely vent. Transfer the aqueous solution to a beaker. Carefully neutralize the solution with concentrated hydrochloric acid.

    • Safety Note: Neutralization of a strong base with a strong acid is highly exothermic. Perform this step slowly and in an ice bath to control the temperature.

  • Extraction: Evaporate most of the water under reduced pressure. Extract the moist residue multiple times with hot ethyl acetate.

    • Causality: The product, 2-amino-3-hydroxy-5-chloropyridine, has moderate polarity and higher solubility in hot ethyl acetate compared to cold water. Repeated extractions ensure maximum recovery.

  • Purification: Combine the organic extracts, treat with activated charcoal to remove colored impurities if necessary, filter, and evaporate the solvent to yield the product.

Conclusion

While 2-Bromo-3-hydroxypyridine 1-oxide is not yet a mainstream reagent, its molecular architecture represents a convergence of highly desirable features for modern medicinal chemistry. Its potential is rooted in the established reactivity of its functional groups. The bromine provides a reliable anchor point for diversification through robust cross-coupling chemistry. The hydroxyl group offers a site for further derivatization or participation in cyclization strategies. Critically, the N-oxide moiety imparts unique electronic and physicochemical properties, enhancing solubility and offering novel hydrogen-bonding patterns for improved target affinity. This guide serves as a foundational blueprint, providing both the strategic vision and the practical, validated protocols necessary for researchers to begin unlocking the potential of this versatile and promising scaffold in the pursuit of new therapeutic agents.

References

  • Pharmaffiliates. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-422. Available from: [Link]

  • Imber, D., Löffler, J., & Wessjohann, L. A. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(20), 13831–13862. Available from: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

  • Lott, W. A. (1956). U.S. Patent No. 2,752,356. U.S. Patent and Trademark Office.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. Available from: [Link]

  • Penthala, N. R., Sonar, V. N., & Janganati, V. (2015). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 8(3), 1-17. Available from: [Link]

  • Thakuria, R., & Medishetty, R. (2016). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 18(29), 5458-5462. Available from: [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. 33(47A), 346-361. Available from: [Link]

  • Ciba-Geigy AG. (1977). U.S. Patent No. 4,033,975. U.S. Patent and Trademark Office.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. Available from: [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(3), 468-472. Available from: [Link]

  • Organic Chemistry Explained. (2020, October 26). Reactivity of Pyridine-N-Oxide. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Ye, W., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 5(6), 826-831. Available from: [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Retrieved from: [Link]

  • Epps, D. E., & Sprints, H. (1962). Synthesis and reactivity of pyridine N-oxide complexes of cobalt(III). Inorganic Chemistry, 1(3), 350-354. Available from: [Link]

  • Imber, D., Löffler, J., & Wessjohann, L. A. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(20), 13831–13862. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from: [Link]

  • Cuzzucoli Crucitti, G., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(10), 2469. Available from: [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(21), 5035. Available from: [Link]

  • Lott, W. A., & Shaw, E. N. (1949). United States Patent Office, 2,752,356. Available from: [Link]

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Method

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-hydroxypyridine 1-oxide

Introduction: The Strategic Value of 2-Bromo-3-hydroxypyridine 1-oxide In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in a multitude of blockbuster pharmaceuticals. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-3-hydroxypyridine 1-oxide

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in a multitude of blockbuster pharmaceuticals. The strategic functionalization of this heterocycle is paramount to modulating pharmacological activity, pharmacokinetic properties, and metabolic stability. 2-Bromo-3-hydroxypyridine 1-oxide emerges as a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its unique trifecta of functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and an activating N-oxide—provides a rich platform for orthogonal chemical transformations.

The N-oxide moiety is not merely a protecting group; it profoundly alters the electronic landscape of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and C-H functionalization, while also serving as a removable handle that can be efficiently deoxygenated in the final stages of a synthesis.[1][2] This dual role allows for synthetic routes that are often more direct and regioselective than those starting from the corresponding pyridine. This guide provides an in-depth exploration of the key synthetic transformations of 2-Bromo-3-hydroxypyridine 1-oxide, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties & Reactivity Profile

2-Bromo-3-hydroxypyridine 1-oxide is a stable, solid compound whose synthetic utility is dictated by the interplay of its three key functional groups.

  • Pyridine N-oxide: The N-O bond is highly polar, increasing the compound's solubility in polar solvents and rendering the pyridine ring electron-deficient. This electronic pull significantly activates the C2-bromo and C4-hydrogen positions for nucleophilic substitution and direct functionalization, respectively.[1][3]

  • C2-Bromine: This atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is the primary handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial C-C, C-N, and C-O bonds.

  • C3-Hydroxyl Group: The phenolic hydroxyl group can be readily O-alkylated or O-arylated. Its acidity allows it to act as an internal base or directing group in certain transformations. Protecting this group may be necessary depending on the desired reaction sequence.

The strategic combination of these features allows for a modular approach to building complex, highly substituted pyridine intermediates.

G cluster_reactions Key Synthetic Transformations cluster_products Pharmaceutical Intermediates start 2-Bromo-3-hydroxypyridine 1-oxide snar Nucleophilic Aromatic Substitution (SNAr) start->snar Amines, Alkoxides suzuki Pd-Catalyzed Suzuki Coupling start->suzuki Boronic Acids/Esters, Pd Catalyst, Base alkylation O-Alkylation start->alkylation Alkyl Halides, Base amino 2-Amino/Alkoxy- 3-hydroxypyridine 1-oxides snar->amino aryl 2-Aryl-3-hydroxypyridine 1-oxides (e.g., Perampanel Precursors) suzuki->aryl alkoxy 2-Bromo-3-alkoxypyridine 1-oxides alkylation->alkoxy deoxygenation N-Oxide Deoxygenation final_pyridine Substituted 3-Hydroxypyridines deoxygenation->final_pyridine amino->deoxygenation PCl3, Zn, etc. aryl->deoxygenation alkoxy->deoxygenation

Caption: Synthetic pathways from 2-Bromo-3-hydroxypyridine 1-oxide.

Key Synthetic Transformations & Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl bonds.[4] For 2-Bromo-3-hydroxypyridine 1-oxide, this reaction provides a direct route to intermediates for advanced pharmaceutical targets, such as the noncompetitive AMPA receptor antagonist Perampanel.[5] The N-oxide's presence enhances the reactivity at the C2 position, often allowing for milder reaction conditions compared to the non-oxidized pyridine analog.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (like Pd(PPh₃)₄) or a palladium(II) precursor (like Pd(OAc)₂) combined with a phosphine ligand is standard. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-Br(L2) pd0->pd_complex transmetal R-Pd(II)-R'(L2) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R-R' (Coupled Product) transmetal->product start_halide R-Br (2-Bromo-3-hydroxypyridine 1-oxide) start_halide->pd0 Oxidative Addition boronic_acid R'-B(OH)2 boronate R'-B(OH)3- boronic_acid->boronate Activation base Base boronate->pd_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a 2-Aryl-3-hydroxypyridine 1-oxide Intermediate

This protocol is adapted from established procedures for Suzuki couplings on halopyridine N-oxides.[4][7]

  • Materials:

    • 2-Bromo-3-hydroxypyridine 1-oxide (1.0 equiv)

    • Arylboronic acid (e.g., 2-cyanophenylboronic acid) (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-3-hydroxypyridine 1-oxide, the arylboronic acid, and K₂CO₃.

    • Add Pd(PPh₃)₄ to the flask.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

    • Heat the reaction mixture to 85-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-hydroxypyridine 1-oxide.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine N-oxide ring makes the C2 position highly susceptible to attack by nucleophiles, leading to the displacement of the bromide.[8] This provides a straightforward route to 2-amino, 2-alkoxy, and 2-aryloxy substituted 3-hydroxypyridine 1-oxides, which are valuable intermediates.[9]

Causality Behind Experimental Choices:

  • Activation: The N-oxide group is the key activating feature, withdrawing electron density from the ring and stabilizing the negatively charged Meisenheimer intermediate.[1][3]

  • Nucleophile: Strong nucleophiles like primary/secondary amines or alkoxides are typically required.

  • Solvent & Temperature: Polar aprotic solvents (e.g., DMF, DMSO) are often used to solvate the reactants. Elevated temperatures are generally necessary to overcome the activation energy of the reaction.

Protocol 2: Synthesis of 2-Amino-3-hydroxypyridine 1-oxide Derivatives

This is a general protocol based on the principles of SNAr on activated halopyridines.[10][11]

  • Materials:

    • 2-Bromo-3-hydroxypyridine 1-oxide (1.0 equiv)

    • Amine (e.g., morpholine, piperidine, or an aniline) (2.0-3.0 equiv)

    • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (1.5 equiv)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a sealed tube or pressure vessel, combine 2-Bromo-3-hydroxypyridine 1-oxide, the desired amine, and the base.

    • Add the anhydrous polar aprotic solvent (DMF or DMSO).

    • Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.

    • Cool the reaction to room temperature. Pour the mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, recrystallize or purify by column chromatography to obtain the pure 2-amino-3-hydroxypyridine 1-oxide derivative.

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be easily converted to an ether, which can be a key step to modify solubility, prevent unwanted side reactions in subsequent steps, or introduce a pharmacologically relevant moiety.

Protocol 3: Synthesis of 2-Bromo-3-methoxypyridine 1-oxide

  • Materials:

    • 2-Bromo-3-hydroxypyridine 1-oxide (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • Suspend 2-Bromo-3-hydroxypyridine 1-oxide in anhydrous DMF under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add the base (e.g., NaH) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

    • Add the alkylating agent (e.g., methyl iodide) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via column chromatography to yield 2-Bromo-3-methoxypyridine 1-oxide.

Strategic Deoxygenation of the N-oxide

A crucial final step in many synthetic sequences involving pyridine N-oxides is the removal of the oxygen atom to yield the corresponding pyridine. This step unmasks the final target structure after the N-oxide has served its purpose of activating the ring and directing reactivity.

Causality Behind Experimental Choices:

  • Reagent: Trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), are commonly used.[12][13] The phosphorus atom has a high affinity for oxygen, driving the reaction forward by forming a stable P=O bond.

  • Conditions: The reaction is typically carried out in an inert solvent like chloroform or toluene. Conditions are generally mild, but care must be taken as reagents like PCl₃ are sensitive to moisture. Using PCl₃ can sometimes lead to chlorination at the 2-position, whereas other reagents like PPh₃ or catalytic hydrogenation are milder deoxygenating agents.[12][14]

Protocol 4: General Deoxygenation Procedure

  • Materials:

    • Substituted pyridine 1-oxide intermediate (1.0 equiv)

    • Phosphorus trichloride (PCl₃) (1.2-1.5 equiv)

    • Anhydrous chloroform (CHCl₃) or Toluene

  • Procedure:

    • Dissolve the pyridine 1-oxide intermediate in anhydrous chloroform under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add PCl₃ dropwise via syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. In some cases, gentle heating (40-50 °C) may be required.

    • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane (2x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Data Summary

TransformationStarting MaterialKey ReagentsTypical YieldRef.
Suzuki Coupling 2-Bromo-3-hydroxypyridine 1-oxideArylboronic acid, Pd(PPh₃)₄, K₂CO₃60-85%[4][7]
SNAr (Amination) 2-Bromo-3-hydroxypyridine 1-oxideAmine, K₂CO₃, DMF55-90%[10][11]
O-Alkylation 2-Bromo-3-hydroxypyridine 1-oxideNaH, Alkyl Halide, DMF70-95%[15]
Deoxygenation Substituted Pyridine 1-oxidePCl₃, CHCl₃80-95%[13][16]

Conclusion

2-Bromo-3-hydroxypyridine 1-oxide stands as a powerful and adaptable platform for the synthesis of diverse and complex pharmaceutical intermediates. The strategic use of its N-oxide functionality to control regioselectivity in both cross-coupling and nucleophilic substitution reactions, followed by a straightforward deoxygenation, provides an elegant and efficient approach to highly substituted pyridine cores. The protocols and insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable building block in the pursuit of novel therapeutic agents.

References

  • Yin, J., et al. (2007). A general and efficient method to convert pyridine N-oxides to 2-aminopyridines. Org. Lett., 9(23), 4791-4794. Available at: [Link]

  • Baran, P. S., et al. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]

  • Li, W., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. J. Org. Chem., 87(2), 1269–1279. Available at: [Link]

  • Huo, Z., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. Available at: [Link]

  • Abdel-Wahab, A. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]

  • orthocresol. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Eisai Co., Ltd. (2015). Process for the preparation of perampanel. WO2015013520A1.
  • Larhed, M., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(18), 3623-3626. Available at: [Link]

  • Fagnou, K., et al. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. J. Am. Chem. Soc., 129(41), 12594–12595. Available at: [Link]

  • Procter, D. J., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. J. Am. Chem. Soc., 144(30), 13866–13875. Available at: [Link]

  • Lott, W. A., & Shaw, E. N. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. US2752356A.
  • Pearson Education. (n.d.). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson+. Available at: [Link]

  • Sieroń, L., et al. (2019). Arylation of pyridine N-oxide derivatives by 2-bromopyridine. Journal of Molecular Structure, 1184, 40-47. Available at: [Link]

  • Fagnou, K., & Stuart, D. R. (2008). Use of N-oxide compounds in coupling reactions. US20080132698A1.
  • Kumar, S., et al. (2012). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. Organic Letters, 14(1), 222-225. Available at: [Link]

  • den Hertog, H. J. (1950). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(6), 673-699. Available at: [Link]

  • Byrne, P., et al. (2020). Competition Between N and O: Use of Diazine N-Oxides as a Test Case for the Marcus Theory Rationale for Ambident Reactivity. J. Org. Chem., 85(15), 9633-9644. Available at: [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Simple preparation method of Perampanel. CN110028442B.
  • Lina. (2023). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

  • Bunting, J. W., & Kanter, J. P. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem., 73(15), 5779–5787. Available at: [Link]

  • Hanada, T., et al. (2011). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. J. Med. Chem., 54(21), 7524–7538. Available at: [Link]

  • Ciba-Geigy AG. (1977). Process for the production of 2-amino-3-hydroxypyridines. US4061644A.
  • Gualco, G., et al. (2019). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Dalton Transactions, 48(1), 75-80. Available at: [Link]

  • Ciba-Geigy Corporation. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. US4033975A.
  • Buchwald, S. L., & Klapars, A. (2002). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 4(17), 2885-2888. Available at: [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). ChemTube3D.com. Available at: [Link]

  • The Dow Chemical Company. (1969). Process for the reduction of pyridine n-oxides. US3467659A.
  • Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. patents.eureka.aws.thomsonreuters.com. Available at: [Link]

  • Jana, G. K., et al. (2020). Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C... ResearchGate. Available at: [Link]

  • ChemBK. (2024). 3-Bromo-2-hydroxypyridine. chembk.com. Available at: [Link]

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Application

Application Notes and Protocols: The Versatile Reactivity of 2-Bromo-3-hydroxypyridine 1-oxide with Nucleophiles

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and drug development, pyridine N-oxides have emerged as pivotal intermediates, offering unique react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, pyridine N-oxides have emerged as pivotal intermediates, offering unique reactivity profiles that enable the synthesis of complex, biologically active molecules. Among these, 2-bromo-3-hydroxypyridine 1-oxide stands out as a particularly versatile building block. Its trifunctional nature—a nucleophilically labile bromine atom at the 2-position, an acidic hydroxyl group at the 3-position, and an activating N-oxide moiety—presents a rich tapestry of synthetic possibilities. The N-oxide group, in particular, significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to both electrophilic and nucleophilic attack.[1][2] This dual reactivity makes it a valuable precursor for a wide array of substituted pyridines, which are core motifs in numerous pharmaceuticals.

This technical guide provides an in-depth exploration of the reactions of 2-bromo-3-hydroxypyridine 1-oxide with various nucleophiles, including amines, thiols, and alkoxides. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this powerful synthetic tool.

Mechanistic Overview: A Tale of Competing Pathways

The reactivity of 2-bromo-3-hydroxypyridine 1-oxide towards nucleophiles is governed by a delicate interplay of electronic and steric factors. The N-oxide group acts as a strong electron-withdrawing group through induction and a donating group through resonance, which significantly activates the C2 and C4 positions towards nucleophilic attack.[2]

Several key reaction pathways can be envisaged:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: This is often the most probable pathway, where a nucleophile attacks the electron-deficient C2 carbon, leading to the displacement of the bromide leaving group. The N-oxide plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.

  • Reaction at the 3-Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by basic nucleophiles or external bases, forming a phenoxide-like species. This can then participate in O-alkylation or O-arylation reactions.

  • Deoxygenative Nucleophilic Substitution: In the presence of certain activating agents (e.g., POCl₃, SO₂Cl₂), the N-oxide oxygen can be converted into a good leaving group. Subsequent nucleophilic attack at the C2 or C6 position, followed by elimination, results in the formation of a substituted pyridine with concomitant loss of the N-oxide oxygen.

The regioselectivity and the ultimate reaction outcome are highly dependent on the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the potential for intramolecular interactions.

Experimental Protocols and Applications

The following sections provide detailed protocols for the reaction of 2-bromo-3-hydroxypyridine 1-oxide with representative nucleophiles. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Reaction with Amine Nucleophiles: Synthesis of 2-Amino-3-hydroxypyridine 1-oxides

The introduction of an amino group at the 2-position of the pyridine ring is a valuable transformation in the synthesis of biologically active compounds.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

  • Objective: To synthesize 2-(benzylamino)-3-hydroxypyridine 1-oxide.

  • Rationale: This protocol exemplifies a typical SNAr reaction where the amine acts as the nucleophile. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the ionic intermediates. The addition of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

Diagram: Workflow for the Synthesis of 2-(Benzylamino)-3-hydroxypyridine 1-oxide

workflow start Start reagents Combine 2-bromo-3-hydroxypyridine 1-oxide, benzylamine, and K2CO3 in DMF start->reagents reaction Heat reaction mixture at 80-100 °C reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Obtain 2-(benzylamino)-3-hydroxypyridine 1-oxide purification->product

Caption: A streamlined workflow for the amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
2-Bromo-3-hydroxypyridine 1-oxide190.001.01.0
Benzylamine107.151.21.2
Anhydrous Potassium Carbonate (K₂CO₃)138.212.02.0
Anhydrous Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-hydroxypyridine 1-oxide (190 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add benzylamine (0.13 mL, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-(benzylamino)-3-hydroxypyridine 1-oxide.

Expected Outcome: Moderate to good yields (60-80%) of the pure product are typically obtained. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction with Thiol Nucleophiles: Synthesis of 2-Thio-3-hydroxypyridine 1-oxides

The introduction of a sulfur-containing moiety can significantly alter the pharmacological properties of a molecule.

Protocol 2: Reaction with a Thiol (e.g., Sodium Thiomethoxide)

  • Objective: To synthesize 3-hydroxy-2-(methylthio)pyridine 1-oxide.

  • Rationale: Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive. This protocol utilizes a pre-formed thiolate to ensure a rapid and efficient SNAr reaction. The reaction is typically run at or below room temperature to minimize potential side reactions.

Diagram: General Mechanism of SNAr with a Thiolate

mechanism reactant 2-Bromo-3-hydroxypyridine 1-oxide intermediate Meisenheimer Intermediate (stabilized by N-oxide) reactant->intermediate + RS⁻ nucleophile RS⁻ product 2-(Alkylthio)-3-hydroxypyridine 1-oxide intermediate->product - Br⁻ leaving_group Br⁻

Caption: Nucleophilic attack followed by bromide elimination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
2-Bromo-3-hydroxypyridine 1-oxide190.001.01.0
Sodium Thiomethoxide (NaSMe)70.091.11.1
Anhydrous Methanol (MeOH)-10 mL-

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-3-hydroxypyridine 1-oxide (190 mg, 1.0 mmol) in anhydrous methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium thiomethoxide (77 mg, 1.1 mmol) in anhydrous methanol (5 mL).

  • Add the sodium thiomethoxide solution dropwise to the solution of the starting material over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (silica gel, eluent: methanol/dichloromethane gradient).

Expected Outcome: High yields (often >85%) of 3-hydroxy-2-(methylthio)pyridine 1-oxide can be expected.

Reaction with Alkoxide Nucleophiles: Synthesis of 2-Alkoxy-3-hydroxypyridine 1-oxides

O-alkylation of the 3-hydroxyl group can also be a competing reaction. However, under appropriate conditions, nucleophilic substitution at the C2 position can be favored.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

  • Objective: To synthesize 3-hydroxy-2-methoxypyridine 1-oxide.

  • Rationale: The reaction of 2-bromopyridine with sodium methoxide is a known transformation that proceeds via an SNAr mechanism.[3] The presence of the N-oxide is expected to further facilitate this reaction. It is important to use anhydrous conditions to prevent hydrolysis of the starting material and product. The 3-hydroxyl group is acidic and will be deprotonated by the methoxide; therefore, at least two equivalents of the base are required: one to deprotonate the hydroxyl group and one to act as the nucleophile.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
2-Bromo-3-hydroxypyridine 1-oxide190.001.01.0
Sodium Methoxide (NaOMe)54.022.52.5
Anhydrous Methanol (MeOH)-15 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol (15 mL).

  • Carefully add sodium methoxide (135 mg, 2.5 mmol) to the methanol and stir until dissolved.

  • Add 2-bromo-3-hydroxypyridine 1-oxide (190 mg, 1.0 mmol) to the methanolic sodium methoxide solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor by TLC.

  • After 3-5 hours, or upon completion, cool the reaction to room temperature.

  • Carefully neutralize the reaction with 1 M HCl until the pH is approximately 7.

  • Remove the solvent in vacuo.

  • The residue can be purified by preparative HPLC or by silica gel column chromatography to yield 3-hydroxy-2-methoxypyridine 1-oxide.

Expected Outcome: The reaction should provide the desired product in good yield. The use of excess alkoxide is crucial to drive the reaction to completion.

Summary of Reactivity and Conditions

NucleophileProduct TypeKey Reaction ConditionsExpected Yield
Primary Amine 2-Amino-3-hydroxypyridine 1-oxideDMF, K₂CO₃, 80-100 °C60-80%
Thiolate 2-(Alkylthio)-3-hydroxypyridine 1-oxideAnhydrous alcohol, 0 °C to room temperature>85%
Alkoxide 2-Alkoxy-3-hydroxypyridine 1-oxideAnhydrous alcohol, reflux, excess alkoxideGood

Conclusion: A Gateway to Novel Pyridine Derivatives

2-Bromo-3-hydroxypyridine 1-oxide is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted pyridine N-oxides. The protocols outlined in this application note demonstrate the feasibility of nucleophilic aromatic substitution at the C2 position with amine, thiol, and alkoxide nucleophiles. The N-oxide functionality plays a key role in activating the pyridine ring for these transformations. By carefully selecting the nucleophile and reaction conditions, researchers can selectively functionalize this privileged scaffold, opening avenues for the discovery of new chemical entities with potential applications in drug development and materials science. Further exploration of deoxygenative functionalization and reactions involving the 3-hydroxyl group will undoubtedly continue to expand the synthetic utility of this remarkable building block.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-halogeno- and -nitro-pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 1153-1157. [Link]

  • Johnson, C. D., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 71-73. [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]

  • Talik, Z. (1960). The reactions of 2-chloro-3-nitro-pyridine with some nucleophilic reagents. Roczniki Chemii, 34, 465-474.
  • Chegg. (2023). Solved b) 2-Bromopyridine reacts with sodium methoxide. [Link]

  • Google Patents. (1977).
  • Google Patents. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same. US2540218A.
  • MDPI. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(15), 5789. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Bromo-3-hydroxypyridine 1-oxide

Introduction: The Strategic Value of 2-Bromo-3-hydroxypyridine 1-oxide In the landscape of modern medicinal chemistry and drug development, the strategic selection of core scaffolds is paramount to the successful synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-3-hydroxypyridine 1-oxide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of core scaffolds is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-3-hydroxypyridine 1-oxide is a heterocyclic building block of significant interest due to its intrinsic bifunctionality. The molecule possesses two distinct and orthogonally reactive sites: a nucleophilic hydroxyl group at the C3 position and an electrophilic carbon-bromine bond at the C2 position. The presence of the N-oxide functionality further modulates the electronic properties of the pyridine ring, profoundly influencing the reactivity of both sites.

The N-oxide group acts as a powerful electron-withdrawing group via induction while also being capable of electron donation through resonance. This electronic duality activates the C2 and C4 positions for nucleophilic attack and modulates the acidity of the C3-hydroxyl group.[1] This unique electronic profile makes 2-Bromo-3-hydroxypyridine 1-oxide an exceptionally versatile platform for generating diverse molecular libraries.[2] Its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[3]

This guide provides a comprehensive overview of the primary derivatization strategies for 2-Bromo-3-hydroxypyridine 1-oxide, complete with detailed, field-proven protocols and the scientific rationale underpinning the experimental choices.

G cluster_main Derivatization Pathways cluster_O Reactions at C3-OH cluster_C Reactions at C2-Br Start 2-Bromo-3-hydroxypyridine 1-oxide O_Func O-Functionalization (C3-OH) Start->O_Func C_Func C-Functionalization (C2-Br) Start->C_Func Ether Etherification (O-Alkylation) O_Func->Ether Ester Esterification (O-Acylation) O_Func->Ester Suzuki Suzuki-Miyaura Coupling C_Func->Suzuki Buchwald Buchwald-Hartwig Amination C_Func->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) C_Func->SNAr

Figure 1: Key derivatization strategies for 2-Bromo-3-hydroxypyridine 1-oxide.

Part 1: Derivatization at the C3-Hydroxyl Group (O-Functionalization)

The hydroxyl group at the C3 position is a versatile handle for introducing a variety of functional groups through etherification and esterification reactions. These transformations are typically straightforward but require careful selection of base and solvent to ensure high yields and prevent side reactions.

O-Alkylation (Etherification)

The formation of an ether linkage is a common strategy to modify the steric and electronic properties of the molecule, often improving solubility or modulating biological activity. The reaction proceeds via deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkylating agent.

Scientific Rationale: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is typically used. NaH offers irreversible deprotonation, driving the reaction to completion, but requires anhydrous conditions. K₂CO₃ is often sufficient for reactive alkylating agents and offers simpler workup procedures. The solvent, typically a polar aprotic solvent like DMF or acetonitrile, must be able to dissolve the reagents and stabilize the intermediate alkoxide.

Protocol 1: O-Methylation of 2-Bromo-3-hydroxypyridine 1-oxide (Adapted from the protocol for 2-Bromo-3-hydroxypyridine)

Reagent/ParameterValue/DescriptionPurpose
Starting Material 2-Bromo-3-hydroxypyridine 1-oxideSubstrate
Base Sodium Hydride (NaH), 60% in mineral oilDeprotonation of the hydroxyl group
Alkylating Agent Methyl Iodide (CH₃I)Source of the methyl group
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent to dissolve reagents
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time 2-4 hoursTime for reaction completion

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-3-hydroxypyridine 1-oxide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-methoxypyridine 1-oxide.

Part 2: Derivatization at the C2-Bromo Group (C-Functionalization)

The bromine atom at the C2 position is an excellent leaving group, making it the primary site for carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the N-oxide and the adjacent nitrogen atom enhances the electrophilicity of the C2 position, making it highly susceptible to both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridine derivatives.[4] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5]

Scientific Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the individual steps of the cycle. Bulky, electron-rich phosphine ligands are often required for challenging substrates like heteroaryl halides.[6] The base activates the boronic acid, facilitating the transmetalation step.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Aryl Bromide, Boronic Acid, Base, & Solvent Degas Degas Mixture (N₂ or Ar Purge) Start->Degas Add_Pd Add Pd Catalyst & Ligand Degas->Add_Pd Heat Heat to Reaction Temperature Add_Pd->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product G cluster_workflow Buchwald-Hartwig Amination Workflow Start Add Aryl Halide, Base, Pd Pre-catalyst, & Ligand to Flask Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Add_Solv Add Anhydrous Solvent Inert->Add_Solv Add_Amine Add Amine Add_Solv->Add_Amine Heat Heat to Reaction Temperature Add_Amine->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Quench & Aqueous Workup Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product G cluster_mech SNAr Mechanism Start Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Addition Intermediate) Start->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Arene + Leaving Group Intermediate->Product Step 2: Elimination (Fast)

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Bromo-3-hydroxypyridine 1-oxide

Abstract This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 2-Bromo-3-hydroxypyridine 1-oxide. As a key intermediate in pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 2-Bromo-3-hydroxypyridine 1-oxide. As a key intermediate in pharmaceutical and agrochemical synthesis, rigorous confirmation of its identity, purity, and structural integrity is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of orthogonal analytical techniques. We delve into the causality behind experimental choices, providing robust, self-validating protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction: The Analytical Imperative for 2-Bromo-3-hydroxypyridine 1-oxide

2-Bromo-3-hydroxypyridine 1-oxide is a substituted heterocyclic compound whose structural features—a pyridine N-oxide core, a hydroxyl group, and a bromine atom—confer unique reactivity. These functional groups make it a valuable building block for synthesizing complex molecules with potential biological activity.[1] However, the same features present distinct analytical challenges, including potential tautomerization, polarity, and specific isotopic signatures.

An integrated analytical approach is therefore not just recommended but essential for unambiguous characterization. Relying on a single technique is insufficient; instead, a composite of spectroscopic and chromatographic data provides a holistic and definitive profile of the molecule. This guide outlines a logical workflow, ensuring that data from each technique corroborates the others, leading to a high-confidence structural and purity assessment.

Overall Analytical Workflow

The characterization of a new batch of 2-Bromo-3-hydroxypyridine 1-oxide should follow a structured, multi-technique approach to build a complete profile of the compound. The workflow ensures that primary structural information is first confirmed, followed by purity assessment and final verification of elemental composition.

G cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation cluster_2 Compositional Verification cluster_3 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure & Connectivity MS Mass Spectrometry (GC-MS / LC-MS) Molecular Weight & Formula NMR->MS Confirms Mass Report Certificate of Analysis (CoA) NMR->Report Structure Data HPLC HPLC Purity Assessment & Quantification MS->HPLC Informs Purity Method MS->Report MW Data HPLC->Report Purity Data FTIR FTIR Spectroscopy Functional Group Identification FTIR->NMR Confirms Functional Groups FTIR->Report Identity Test EA Elemental Analysis Empirical Formula Confirmation EA->MS Confirms Formula EA->Report Composition Data

Figure 1: Recommended workflow for the comprehensive characterization of 2-Bromo-3-hydroxypyridine 1-oxide.

Primary Structural Elucidation: NMR and Mass Spectrometry

The foundational analysis of 2-Bromo-3-hydroxypyridine 1-oxide involves determining its covalent structure and molecular weight. NMR provides the atomic connectivity map, while MS confirms the overall mass and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H NMR will reveal the number and environment of the protons on the pyridine ring, while ¹³C NMR will identify the carbon skeleton. The N-oxide group significantly influences the electron density of the pyridine ring, generally shifting the ring protons and carbons downfield compared to the parent pyridine. The hydroxyl proton is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. Using a deuterated solvent like DMSO-d₆ is advantageous as it can form hydrogen bonds, often resulting in a more observable -OH proton signal.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-3-hydroxypyridine 1-oxide into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ helps in solubilizing the polar compound and observing the exchangeable hydroxyl proton.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Use a standard instrument with a field strength of at least 400 MHz for ¹H for better signal dispersion.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and assign the peaks based on chemical shifts and coupling patterns.

Data Interpretation: Expected NMR Data

The expected chemical shifts are influenced by the electron-withdrawing N-oxide and bromine, and the electron-donating hydroxyl group.

Analysis Expected Chemical Shift (ppm) Rationale / Comments
¹H NMR (in DMSO-d₆)
H-4~7.3 - 7.5Expected to be a doublet of doublets, coupled to H-5 and H-6.
H-5~7.1 - 7.3Expected to be a triplet or doublet of doublets, coupled to H-4 and H-6.
H-6~8.0 - 8.2Significantly downfield due to the proximity to the electron-withdrawing N-oxide group. Expected to be a doublet.
-OH> 10.0 (Broad)Highly variable, broad signal due to hydrogen bonding and exchange.
¹³C NMR (in DMSO-d₆)
C-2~140 - 145Carbon bearing the bromine atom. Shift influenced by both Br and the N-oxide.
C-3~150 - 155Carbon bearing the hydroxyl group, significantly deshielded.
C-4~120 - 125Aromatic CH carbon.
C-5~115 - 120Aromatic CH carbon.
C-6~135 - 140Aromatic CH carbon adjacent to the N-oxide, expected to be downfield.[2]

Note: These are estimated values. Actual spectra should be compared with reference data or predicted spectra if available.

Mass Spectrometry (MS)

Expertise & Experience: MS is crucial for confirming the molecular weight and providing evidence for the elemental formula. For 2-Bromo-3-hydroxypyridine 1-oxide (C₅H₄BrNO₂), the most telling feature will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound.

Due to the compound's polarity and limited volatility, direct GC-MS analysis can be challenging.[3][4] A derivatization step, such as silylation of the hydroxyl group, can enhance volatility.[5] Alternatively, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is highly suitable.

Protocol: GC-MS with Derivatization

  • Derivatization (Self-Validating Step):

    • Dissolve ~1 mg of the sample in 100 µL of pyridine in a GC vial.

    • Add 200 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete reaction. This step creates a single, stable entity and prevents on-column issues related to tautomerization.[4][5]

  • GC-MS Parameters:

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.

  • Analysis: Inject 1 µL of the derivatized sample. Analyze the resulting total ion chromatogram and mass spectrum of the peak of interest.

Data Interpretation: Expected Mass Spectrum Data

Ion Formula Expected m/z Comments
[M]⁺ (Non-derivatized)C₅H₄⁷⁹BrNO₂188.94The molecular ion.
[M+2]⁺ (Non-derivatized)C₅H₄⁸¹BrNO₂190.94Isotopic peak for ⁸¹Br, should be ~97% the intensity of the [M]⁺ peak.
[M-O]⁺ C₅H₄⁷⁹BrNO172.95Loss of the N-oxide oxygen is a common fragmentation pathway for pyridine N-oxides.
[M-Br]⁺ C₅H₄NO₂110.02Loss of the bromine atom.
[M]⁺ (TMS-derivatized)C₈H₁₂⁷⁹BrNOSi260.98Molecular ion of the silylated derivative.
[M+2]⁺ (TMS-derivatized)C₈H₁₂⁸¹BrNOSi262.98Isotopic peak for the silylated derivative.

Identity and Purity Assessment

Once the structure is confirmed, the focus shifts to verifying the purity of the material. HPLC is the primary tool for quantification, while FTIR provides a characteristic fingerprint for identity confirmation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. The polar nature of 2-Bromo-3-hydroxypyridine 1-oxide makes it poorly retained on standard C18 columns with neutral mobile phases. To achieve good peak shape and retention, specific strategies are needed. One effective approach is using a high pH mobile phase with an ion-pairing agent, which can improve retention and mitigate peak tailing caused by the compound's acidic hydroxyl group and potential tautomerism.[6]

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1.0 mg/mL. Prepare a working solution at ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm) or equivalent polar-endcapped C18 column.[3]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Condition
Instrument HPLC with UV/PDA Detector
Column Polar-endcapped C18, e.g., Waters Atlantis T3
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL
Column Temp. 30°C
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a molecular fingerprint. For 2-Bromo-3-hydroxypyridine 1-oxide, we expect to see characteristic vibrations for the O-H bond, the aromatic ring, the C-Br bond, and the crucial N-O bond. The N-O stretching vibration in pyridine N-oxides is a strong band typically found around 1200-1300 cm⁻¹.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Description
3400 - 3200 (Broad)O-H StretchHydrogen-bonded hydroxyl group.
3100 - 3000Aromatic C-H StretchCharacteristic of the pyridine ring protons.
1610 - 1580C=C / C=N StretchAromatic ring skeletal vibrations.[8]
1250 - 1200N-O StretchStrong, characteristic band for pyridine N-oxides.[7]
1200 - 1150C-O StretchPhenolic C-O bond vibration.
650 - 550C-Br StretchCarbon-bromine bond vibration.[9]

Compositional Verification: Elemental Analysis

Expertise & Experience: Elemental analysis by combustion is a fundamental technique to confirm the empirical formula of a pure organic compound. It provides the mass percentages of carbon, hydrogen, and nitrogen. The results should match the theoretical values calculated from the molecular formula (C₅H₄BrNO₂) within an acceptable margin of error (typically ±0.4%). This technique serves as a final, quantitative check on the compound's composition, corroborating the data from MS and NMR.

Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, pure sample into a tin capsule.

  • Instrument Analysis: The sample is combusted at high temperature (~900-1000°C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N based on the detected amounts and the initial sample weight.

Data Interpretation: Theoretical vs. Experimental Values

Element Theoretical Mass % for C₅H₄BrNO₂ Acceptable Experimental Range
Carbon (C)31.61%31.21% - 32.01%
Hydrogen (H)2.12%1.72% - 2.52%
Nitrogen (N)7.37%6.97% - 7.77%
Bromine (Br)42.06%(Not directly measured by CHN)
Oxygen (O)16.84%(Calculated by difference)

A successful result, where the experimental values fall within the acceptable range, provides strong evidence for the proposed molecular formula.

Data Correlation and Final Assessment

No single technique is sufficient for full characterization. The true power of this analytical suite lies in the synergy of the results.

G NMR NMR ¹H & ¹³C Confirms C-H framework and connectivity MS Mass Spec MW & Isotopic Pattern Confirms C₅H₄BrNO₂ formula NMR->MS Corroborates Formula FTIR FTIR Vibrational Bands Confirms -OH, N-O, C-Br groups NMR->FTIR Corroborates Functional Groups Final {Final Structure Confirmed | 2-Bromo-3-hydroxypyridine 1-oxide | Purity: [Value from HPLC]} NMR->Final EA Elemental Analysis %C, %H, %N Verifies C₅H₄BrNO₂ ratio MS->EA Corroborates Formula MS->Final FTIR->Final HPLC HPLC HPLC->Final EA->Final

Figure 2: Interrelation of analytical data for the conclusive characterization of 2-Bromo-3-hydroxypyridine 1-oxide.

A complete Certificate of Analysis (CoA) must synthesize these findings: NMR spectra confirming the structure, a mass spectrum showing the correct molecular weight and bromine isotope pattern, an HPLC chromatogram demonstrating high purity, an FTIR spectrum matching the expected functional groups, and elemental analysis results consistent with the theoretical formula. Together, these orthogonal methods provide an unassailable, scientifically rigorous characterization of 2-Bromo-3-hydroxypyridine 1-oxide.

References

  • Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 90, 1-8.
  • ResearchGate. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). ResearchGate. [Link]

  • PubMed. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). PubMed. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. KIET. [Link]

  • PubMed. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. PubMed. [Link]

  • Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • PubMed. (2015). General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials utilizing a high pH ion-pairing strategy. PubMed. [Link]

  • Shimadzu. (n.d.). High Speed Monitoring of Pyridine Adsorbing on Surface of TiO2 Powder by Rapid Scan. Shimadzu. [Link]

Sources

Method

The Versatile Precursor: A Guide to the Synthesis and Application of 2-Bromo-3-hydroxypyridine 1-oxide in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the intricate world of heterocyclic chemistry and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2-Bromo-3-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2-Bromo-3-hydroxypyridine 1-oxide emerges as a precursor of significant potential, offering a unique combination of reactive sites that can be selectively manipulated to construct a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this valuable compound, designed to empower researchers in their quest for novel bioactive molecules.

Understanding the Synthetic Utility of 2-Bromo-3-hydroxypyridine 1-oxide

The power of 2-Bromo-3-hydroxypyridine 1-oxide as a synthetic intermediate lies in the orchestrated reactivity of its functional groups. The pyridine N-oxide moiety not only influences the electronic properties of the ring, rendering it susceptible to both electrophilic and nucleophilic attack, but also participates directly in cycloaddition reactions. The bromine atom at the 2-position serves as an excellent handle for cross-coupling reactions, while the hydroxyl group at the 3-position can be engaged in various transformations or modulate the reactivity of the neighboring positions. This trifecta of functionality opens doors to a multitude of synthetic possibilities.

Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide: A Two-Step Approach

The preparation of the title compound is most effectively achieved through a two-step sequence starting from the readily available 3-hydroxypyridine.

Step 1: Bromination of 3-Hydroxypyridine

The initial step involves the regioselective bromination of 3-hydroxypyridine at the 2-position. This reaction is typically carried out under basic conditions to generate the more reactive pyridinolate anion, which directs the electrophilic bromine to the desired position.

Protocol: Synthesis of 2-Bromo-3-hydroxypyridine

  • Materials:

    • 3-Hydroxypyridine

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • Hydrochloric acid (HCl) for pH adjustment

    • Ice

    • Appropriate solvents for extraction and recrystallization (e.g., diethyl ether, ethanol/water)

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it to 0-10 °C in an ice bath.

    • Slowly add bromine to the cold NaOH solution while maintaining the temperature.

    • In a separate flask, dissolve 3-hydroxypyridine in an aqueous NaOH solution.

    • Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature does not exceed 15 °C.[1]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully adjust the pH of the solution to 7 using hydrochloric acid.

    • The crude 2-bromo-3-hydroxypyridine will precipitate. Collect the solid by filtration.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Causality and Self-Validation: The use of a strong base like NaOH is crucial to deprotonate the hydroxyl group, thereby activating the pyridine ring for electrophilic substitution. The low temperature helps to control the reactivity of bromine and minimize the formation of side products. The final pH adjustment is critical for the precipitation of the product. The purity of the obtained 2-bromo-3-hydroxypyridine can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Step 2: N-Oxidation of 2-Bromo-3-hydroxypyridine

The subsequent N-oxidation of 2-bromo-3-hydroxypyridine can be achieved using various oxidizing agents. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.[2]

Protocol: Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

  • Materials:

    • 2-Bromo-3-hydroxypyridine

    • Peracetic acid (40% solution) or m-CPBA

    • Appropriate solvent (e.g., acetic acid, dichloromethane)

    • Sodium bisulfite solution (for quenching)

    • Sodium bicarbonate solution (for neutralization)

  • Procedure:

    • Dissolve 2-bromo-3-hydroxypyridine in a suitable solvent (e.g., acetic acid).

    • Slowly add the oxidizing agent (e.g., 40% peracetic acid) to the solution while monitoring the temperature. The reaction is exothermic, and cooling may be necessary to maintain a temperature of around 25-35 °C.

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide by the slow addition of a sodium bisulfite solution.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by chromatography or recrystallization.

  • Causality and Self-Validation: The N-oxidation specifically targets the lone pair of electrons on the pyridine nitrogen. The choice of peroxy acid and solvent can influence the reaction rate and yield. Careful control of the reaction temperature is essential to prevent over-oxidation or decomposition. The quenching and neutralization steps are crucial for safe work-up and isolation of the product. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Applications in Heterocyclic Synthesis

The strategic placement of the bromo, hydroxyl, and N-oxide functionalities makes 2-Bromo-3-hydroxypyridine 1-oxide a powerful precursor for a variety of heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the N-oxide group, coupled with the activating effect of the bromine atom, makes the pyridine ring susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles at the 2-position, displacing the bromide.

Conceptual Workflow for SNAr Reactions

Caption: General workflow for SNAr reactions.

Exemplary Protocol: Synthesis of 2-Amino-3-hydroxypyridine 1-oxide Derivatives

  • Materials:

    • 2-Bromo-3-hydroxypyridine 1-oxide

    • Desired amine (e.g., morpholine, piperidine)

    • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

    • A polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of 2-Bromo-3-hydroxypyridine 1-oxide in the chosen solvent, add the amine and the base.

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of substituted pyridine N-oxides.

Conceptual Pathway for Pd-Catalyzed Cross-Coupling

Pd_Coupling start 2-Bromo-3-hydroxypyridine 1-oxide product 2-Substituted-3-hydroxypyridine 1-oxide start->product  Suzuki, Sonogashira, Heck, etc. reagent Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) reagent->product catalyst Pd Catalyst & Ligand base Base

Caption: Palladium-catalyzed cross-coupling reactions.

Exemplary Protocol: Suzuki Coupling for the Synthesis of 2-Aryl-3-hydroxypyridine 1-oxides

  • Materials:

    • 2-Bromo-3-hydroxypyridine 1-oxide

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., DME/water, toluene/ethanol/water)

  • Procedure:

    • In a reaction vessel, combine 2-Bromo-3-hydroxypyridine 1-oxide, the arylboronic acid, the palladium catalyst, and the base.

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to afford the desired 2-aryl-3-hydroxypyridine 1-oxide.

[3+2] Cycloaddition Reactions

The pyridine N-oxide functionality can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[3] This provides a direct route to fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.

Mechanism of [3+2] Cycloaddition

G cluster_0 1,3-Dipole cluster_1 Dipolarophile cluster_2 Cycloadduct a 2-Bromo-3-hydroxypyridine 1-oxide c Fused Isoxazoline/Isoxazole Ring System a->c b Alkene or Alkyne b->c

Caption: [3+2] Cycloaddition of pyridine N-oxide.

Exemplary Protocol: Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

  • Materials:

    • 2-Bromo-3-hydroxypyridine 1-oxide

    • An activated alkene or alkyne (dipolarophile)

    • High-boiling point solvent (e.g., xylene, toluene)

  • Procedure:

    • Dissolve 2-Bromo-3-hydroxypyridine 1-oxide and the dipolarophile in the chosen solvent.

    • Heat the reaction mixture to reflux for several hours to days, depending on the reactivity of the dipolarophile.

    • Monitor the formation of the cycloadduct by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography to isolate the desired isoxazolo[4,5-b]pyridine derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed.

Reaction TypeReagentsSolventTemperature (°C)Typical Yield (%)
Bromination 3-Hydroxypyridine, Br₂, NaOHWater10-1570-75[1]
N-Oxidation 2-Bromo-3-hydroxypyridine, Peracetic AcidAcetic Acid25-35Moderate to Good
SNAr Amine, K₂CO₃DMF80-120Good to Excellent
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃DME/Water80-100Good to Excellent
[3+2] Cycloaddition Alkene/AlkyneXylene120-140Varies

Safety Considerations

  • 2-Bromo-3-hydroxypyridine: This compound is a skin, eye, and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

  • Peroxy acids: Strong oxidizers and potentially explosive. Handle with care, avoiding contact with metals and other reducing agents.

  • Palladium catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

2-Bromo-3-hydroxypyridine 1-oxide is a highly valuable and versatile precursor in modern organic synthesis. Its unique combination of reactive sites allows for a wide range of transformations, providing access to a rich diversity of heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this remarkable building block in their drug discovery and development endeavors.

References

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution - Al-Kimia. (URL: not available)
  • pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])

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Application

The Versatile Pyridine N-Oxide Scaffold: Application Notes and Protocols for Drug Discovery

Introduction: The Unique Chemistry and Therapeutic Potential of Pyridine N-Oxides In the landscape of medicinal chemistry, the pyridine N-oxide motif has emerged as a privileged scaffold, offering a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemistry and Therapeutic Potential of Pyridine N-Oxides

In the landscape of medicinal chemistry, the pyridine N-oxide motif has emerged as a privileged scaffold, offering a unique combination of physicochemical properties and diverse pharmacological activities.[1] Historically, N-oxides were often viewed as metabolic byproducts of N-heterocyclic drugs. However, extensive research has unveiled their significant potential as therapeutic agents in their own right, as well as versatile intermediates in drug synthesis.[1][2] This guide provides an in-depth exploration of the applications of pyridine N-oxides in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

The introduction of an N-oxide functionality to a pyridine ring dramatically alters its electronic and steric properties. The N-O bond is highly polar, leading to an increased dipole moment compared to the parent pyridine.[2][3] This increased polarity enhances water solubility and can modulate membrane permeability, which are critical parameters for optimizing the pharmacokinetic profiles of drug candidates.[4] Furthermore, the N-oxide group is a strong hydrogen bond acceptor, enabling it to form crucial interactions with biological targets, and it can serve as a bioisostere for a carbonyl group.[1]

Pyridine N-oxides have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1] Their therapeutic potential is often realized through various mechanisms, such as acting as prodrugs that are selectively activated in hypoxic environments, inhibiting key enzymes like kinases, or modulating complex signaling pathways.[1][5]

Physicochemical Properties and Their Impact on Drug Design

The strategic incorporation of a pyridine N-oxide moiety can significantly enhance the drug-like properties of a molecule. The following table summarizes the key physicochemical differences between pyridine and pyridine N-oxide:

PropertyPyridinePyridine N-OxideImplication in Drug Discovery
Formula C5H5NC5H5NOIncreased molecular weight and polarity.[6]
Molar Mass 79.10 g/mol 95.10 g/mol Affects diffusion and transport properties.[6]
Appearance Colorless liquidColorless, hygroscopic solidInfluences formulation and handling.[6]
pKa of Conjugate Acid 5.20.8Significantly less basic, altering ionization state at physiological pH.[2][6]
Dipole Moment ~2.2 D~4.2 DIncreased polarity, impacting solubility and interactions with biological targets.[2]
Solubility in Water MiscibleHighEnhanced aqueous solubility, potentially improving bioavailability.[6]

Applications in Major Therapeutic Areas

Oncology: Hypoxia-Activated Prodrugs and Kinase Inhibition

The hypoxic microenvironment of solid tumors presents a unique opportunity for targeted drug delivery. Pyridine N-oxides can be designed as bioreductive prodrugs, which are inactive compounds that are selectively reduced to their cytotoxic form by enzymes overexpressed in hypoxic conditions.[3][5] This approach minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site.[4] A notable example is tirapazamine, which undergoes one-electron reduction in hypoxic tissues to a radical anion that induces oxidative DNA damage.[4]

Furthermore, the pyridine N-oxide scaffold has been successfully incorporated into potent kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The N-oxide moiety can form key hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[1][7] For instance, conformationally constrained pyrrolopyridine-pyridone analogues, including pyridine N-oxide inhibitors, have shown potent inhibition of Met kinase, a key driver in several cancers.[7]

Infectious Diseases: Novel Antimicrobial and Antiviral Agents

Pyridine N-oxides have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and viruses.[1][5] Their antimicrobial activity can arise from various mechanisms, including the inhibition of essential enzymes or disruption of microbial cell membranes.[5] Some long-chained alkylamine-N-oxides and oligoamine-N-oxides have shown micromolar activity against S. aureus and C. albicans.[3][5] Additionally, certain pyridine N-oxides, such as 4-nitropyridine-N-oxide, act as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, thereby attenuating their pathogenicity.[5]

In the realm of antiviral research, pyridine N-oxide derivatives have emerged as a unique class of anti-HIV compounds with multiple mechanisms of action.[8][9] Some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others inhibit viral replication at a post-integrational step.[8][9] Their novel mechanisms make them active against drug-resistant HIV strains.[9]

Neurodegenerative Disorders: Modulating Neuroinflammation and Protein Aggregation

The application of pyridine N-oxides in neurodegenerative diseases like Alzheimer's and Parkinson's is a growing area of research.[5][10] Neuroinflammation is a key component of these diseases, and certain pyridine N-oxide derivatives have been shown to modulate inflammatory responses in the brain. For instance, isatin-pyridine oxime hybrids are being explored for their potential to inhibit acetylcholinesterase, a key target in Alzheimer's therapy.[1][11]

Furthermore, the ability of pyridine-containing compounds to interact with and modulate the aggregation of misfolded proteins, such as amyloid-beta and tau, is a promising therapeutic strategy.[12] While direct evidence for pyridine N-oxides in this specific application is still emerging, their structural and electronic properties make them attractive candidates for the design of inhibitors of protein aggregation.

Application Protocols

Protocol 1: Synthesis of a Substituted Pyridine N-Oxide via m-CPBA Oxidation

This protocol details a general and widely used method for the N-oxidation of a substituted pyridine using meta-chloroperoxybenzoic acid (m-CPBA). The causality behind this choice lies in m-CPBA being a relatively safe and selective oxidizing agent for this transformation.[13]

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A 1. Dissolve substituted pyridine in DCM B 2. Cool solution to 0-5°C A->B C 3. Add m-CPBA portion-wise B->C D 4. Warm to RT and stir for 24h C->D E 5. Cool to 0-5°C D->E F 6. Quench with sat. NaHCO3 (aq) E->F G 7. Separate organic layer F->G H 8. Extract aqueous layer with DCM G->H I 9. Combine organic layers, dry, and filter H->I J 10. Evaporate solvent under reduced pressure I->J K 11. Purify by column chromatography or recrystallization J->K L 12. Characterize by NMR, IR, and MS K->L

Caption: Workflow for the synthesis and purification of a pyridine N-oxide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.[9] The concentration is typically around 0.1-0.5 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction and prevent potential side reactions.

  • Addition of Oxidant: Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[9] The reaction is monitored for the consumption of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture back to 0-5 °C. Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite until the effervescence ceases.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with DCM.[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[10]

  • Purification: Purify the crude pyridine N-oxide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The characteristic N-O stretching in the IR spectrum typically appears in the 1200-1300 cm⁻¹ region.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14] This protocol provides a framework for evaluating the cytotoxic effects of newly synthesized pyridine N-oxide compounds on cancer cell lines.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with varying concentrations of pyridine N-oxide compounds B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyridine N-oxide compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the pyridine N-oxide compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% DMF, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a pyridine N-oxide compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the pyridine N-oxide compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The pyridine N-oxide scaffold represents a highly valuable tool in the arsenal of medicinal chemists. Its unique physicochemical properties and diverse biological activities have led to its successful application in a wide range of therapeutic areas. The protocols provided in this guide offer a starting point for researchers interested in exploring the potential of pyridine N-oxides in their own drug discovery programs.

Future research in this field is likely to focus on the development of more selective and potent pyridine N-oxide-based drugs through structure-based design and a deeper understanding of their mechanisms of action. The continued exploration of their potential as targeted therapies, particularly in oncology and infectious diseases, holds great promise for the development of novel and effective treatments for a variety of human diseases.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available at: [Link]

  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. PubMed. Available at: [Link]

  • Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridine N-Oxide | C5H5NO | CID 12753. PubChem. Available at: [Link]

  • Functionalization of pyridine N-oxides using PyBroP. ResearchGate. Available at: [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. PMC. Available at: [Link]

  • Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry. Available at: [Link]

  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Workup: mCPBA Oxidation. University of Rochester. Available at: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Pyridine N-Oxide. Organic Syntheses. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • In vitro cytotoxicity assay of PBD analogs from MTT Assay. ResearchGate. Available at: [Link]

  • Antitumor Efficacy Testing in Rodents. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]

  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols. Available at: [Link]

  • Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PMC. Available at: [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]

  • Pyridine n-oxides and processes for their preparation. Google Patents.
  • In vitro cytotoxicity assay of PBD analogs from MTT Assay. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3-hydroxypyridine 1-oxide

Welcome to the technical support resource for the purification of 2-Bromo-3-hydroxypyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Bromo-3-hydroxypyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The unique electronic and physical properties of pyridine N-oxides, combined with the bromo- and hydroxyl-substituents, present specific challenges that require carefully considered purification strategies. This document provides field-proven insights and troubleshooting solutions to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Bromo-3-hydroxypyridine 1-oxide?

The main difficulties arise from the molecule's high polarity, conferred by both the N-oxide and the hydroxyl group. This polarity can lead to poor solubility in common non-polar organic solvents and strong interactions with silica gel, causing issues like streaking during column chromatography. Furthermore, pyridine N-oxides can be susceptible to deoxygenation under certain conditions, and the compound may co-precipitate with related impurities.[1]

Q2: What are the most common impurities I should expect?

Common impurities typically include unreacted starting materials (e.g., 3-hydroxypyridine or 2-bromo-3-hydroxypyridine), over-brominated side products, and potentially the deoxygenated parent pyridine. The impurity profile is highly dependent on the synthetic route used.

Q3: Which purification method should I try first: recrystallization or column chromatography?

For crude material with moderate to high purity (>85%), recrystallization is often the most efficient first choice for scalability and simplicity. If the crude material is complex, containing multiple closely-related impurities, or is oily, flash column chromatography will be necessary to isolate the target compound before a final recrystallization step.

Q4: How can I assess the purity of my fractions or final product?

Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of column chromatography. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is standard. Due to the polarity of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better results than standard reverse-phase methods. Proton NMR (¹H-NMR) is essential for structural confirmation and can also reveal the presence of impurities.

Q5: Is 2-Bromo-3-hydroxypyridine 1-oxide stable on a silica gel column?

The stability can be a concern. Standard silica gel is slightly acidic and can potentially catalyze the degradation of sensitive compounds. Given that pyridine N-oxides can be reactive, if you observe significant decomposition (e.g., new spots on TLC after column), you should consider using a deactivated stationary phase.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during your purification experiments.

Recrystallization Issues
Q: My compound is "oiling out" and will not crystallize, even after cooling. What's happening?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature required for crystallization. This is often caused by impurities depressing the melting point or an inappropriate solvent choice.

  • Causality & Solution:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling favors oil formation over crystal lattice formation.

    • Add a Co-solvent: The issue is often a mismatch in polarity. If you are using a polar solvent like ethanol, try adding a less polar co-solvent (an "anti-solvent") like ethyl acetate or hexanes dropwise to the warm solution until it becomes slightly turbid. Then, reheat to clarify and cool slowly. This reduces the compound's solubility, encouraging crystallization.

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

Q: I've successfully recrystallized my product, but the purity has not improved significantly according to HPLC/NMR.

A: This suggests that the primary impurity has very similar solubility properties to your target compound, leading to co-crystallization.

  • Causality & Solution:

    • Change Solvent System: The relative solubilities of your product and the impurity are key. You must experiment with different solvent systems. If you used an alcohol/water system, try an ethyl acetate/heptane or acetone/ether system. The goal is to find a solvent in which the impurity is either much more soluble (stays in the mother liquor) or much less soluble (can be filtered off hot) than your product.

    • Perform a Pre-purification Step: The impurity level may be too high for a single recrystallization to be effective. Consider a preliminary purification by flash chromatography to remove the bulk of the impurity before proceeding with a final recrystallization for high purity.

    • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, stirring for a few minutes, and then filtering the hot solution through Celite to remove the charcoal before cooling.

Flash Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation.

A: Streaking is a classic sign of strong interaction between a polar analyte and the silica gel stationary phase. The N-oxide and hydroxyl groups make your compound particularly prone to this behavior.

  • Causality & Solution:

    • Increase Eluent Polarity: Your mobile phase may not be polar enough to effectively elute the compound. A common solvent system is dichloromethane/methanol or ethyl acetate/methanol. Systematically increase the percentage of the more polar solvent (methanol) until the Rf value is in the 0.2-0.4 range and streaking is minimized.

    • Add a Mobile Phase Modifier: This is often the most effective solution. The free silanol groups on the silica surface are acidic and interact strongly with basic nitrogens and hydrogen-bond donors.

      • For Basic Compounds: Add 0.5-1% triethylamine (Et₃N) to your eluent to neutralize the acidic sites and improve peak shape.

      • For Acidic/Zwitterionic Compounds: Add 0.5-1% acetic acid or formic acid to the eluent. This can help by protonating the compound or competing for binding sites on the silica. For a zwitterionic molecule like yours, this can sometimes improve chromatography.

Q: My product appears to be decomposing during chromatography. I see a new spot on the TLC of my collected fractions.

A: This indicates your compound is not stable to the stationary phase, which is most likely due to the acidity of the silica gel.

  • Causality & Solution:

    • Deactivate the Silica: Before loading your column, flush it with your chosen eluent containing 1% triethylamine. This will neutralize the most acidic sites on the silica surface, preventing degradation.

    • Switch to a Different Stationary Phase: If deactivation is insufficient, switch to a less acidic or neutral stationary phase.

      • Neutral Alumina (Al₂O₃): This is an excellent alternative for acid-sensitive compounds. You will need to re-develop your TLC conditions using alumina plates.

      • Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase may be effective, though it can be more challenging for highly polar molecules.

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying crude 2-Bromo-3-hydroxypyridine 1-oxide.

Purification_Workflow cluster_start Initial Assessment cluster_methods Primary Purification Method cluster_troubleshoot_recryst Recrystallization Troubleshooting cluster_troubleshoot_chrom Chromatography Troubleshooting cluster_end Final Steps start Crude Product assess Assess Purity & Nature (TLC, NMR, Physical State) start->assess is_solid Is it a solid with >85% purity? assess->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chrom Perform Flash Column Chromatography is_solid->chrom No / Oily recryst_ok Successful? recryst->recryst_ok chrom_ok Good Separation? chrom->chrom_ok oils_out Product Oils Out recryst_ok->oils_out No low_purity Purity Not Improved recryst_ok->low_purity Partially final_product Pure Product (>98%) recryst_ok->final_product Yes oils_out->chrom Solution: Try Chromatography First low_purity->chrom Solution: Try Chromatography First streaking Streaking / Poor Shape chrom_ok->streaking No decomp Decomposition on Column chrom_ok->decomp No chrom_ok->final_product Yes add_modifier Add Modifier to Eluent (e.g., Et3N or AcOH) streaking->add_modifier change_sp Change Stationary Phase (e.g., Alumina) decomp->change_sp add_modifier->chrom Re-attempt change_sp->chrom Re-attempt

Caption: Decision workflow for selecting and troubleshooting purification methods.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Recrystallization from an Ethanol/Water System

This method is ideal for removing less polar impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-3-hydroxypyridine 1-oxide. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Use a steam bath or hot plate with stirring for heating.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold ethanol/water (use the same ratio as the final crystallization mixture).

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to separate the polar product from impurities of different polarities.

  • TLC Analysis: Develop a TLC system to achieve good separation and an Rf of ~0.3 for the product. A good starting point is 95:5 Dichloromethane:Methanol . If streaking occurs, add 0.5% triethylamine to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended).

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum volume of eluent or another suitable solvent and carefully pipette it onto the top of the column.

  • Elution: Run the column by applying positive pressure. Begin collecting fractions immediately.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid or oil under high vacuum to remove any remaining solvent. A final recrystallization may be performed to obtain highly pure, crystalline material.

References

  • Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.

  • Google Patents. United States Patent Office.[2]()

  • Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method.

  • Google Patents. 2-bromo-3-methoxypyridine preparation method.

  • Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 92, 127-134.
  • ECHEMI. 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE HBR.

  • Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). PubMed. [Link]

  • Sigma-Aldrich. 2-Bromo-3-pyridinol 99%.

  • Tokyo Chemical Industry. 2-Amino-5-bromo-3-hydroxypyridine.

  • ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Pyridine-n-oxide. [Link]

  • Google Patents. Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof.

  • MDPI. Composition Effect on the Formation of Oxide Phases by Thermal Decomposition of CuNiM(III) Layered Double Hydroxides with M(III) = Al, Fe. [Link]

  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-3-hydroxypyridine 1-oxide. The unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-3-hydroxypyridine 1-oxide. The unique electronic properties of the precursor, 3-hydroxypyridine 1-oxide, make it highly susceptible to electrophilic substitution, but also prone to several side reactions. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate these challenges and improve your synthetic outcomes.

Section 1: Understanding the Core Synthesis

The most common and logical pathway to 2-Bromo-3-hydroxypyridine 1-oxide involves a two-step sequence starting from 3-hydroxypyridine. First, the pyridine nitrogen is oxidized to the N-oxide, which is then followed by a regioselective bromination at the C2 position.

G A 3-Hydroxypyridine B 3-Hydroxypyridine 1-oxide A->B N-Oxidation (e.g., H₂O₂, Peracetic Acid) C 2-Bromo-3-hydroxypyridine 1-oxide B->C Electrophilic Bromination (e.g., Br₂, NBS)

Caption: The primary synthetic route to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing both the underlying cause and actionable solutions.

Q1: My reaction produces a mixture of mono- and di-brominated products. How can I improve selectivity for 2-Bromo-3-hydroxypyridine 1-oxide?

A1: This is the most prevalent issue, stemming from the high reactivity of the pyridine ring. The N-oxide and hydroxyl groups are both strongly activating, making the ring susceptible to over-bromination.

Root Causes & Mechanistic Insight:

  • Excess Brominating Agent: Using more than one equivalent of bromine (or another bromine source like N-Bromosuccinimide) will inevitably lead to di-bromination at other activated positions (C4 and C6).

  • High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, reducing the kinetic preference for mono-bromination at the most activated C2 position.

  • Inappropriate Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate.

Troubleshooting Steps:

Parameter ControlRecommended Action & Rationale
Stoichiometry Slowly add ≤1.0 equivalent of the brominating agent. A slight substoichiometric amount (e.g., 0.95 eq) is often preferred to ensure all the bromine is consumed, leaving some starting material behind which is typically easier to separate than the di-bromo side product.
Temperature Maintain low temperatures (0 to 5 °C) during the bromine addition. This is critical for controlling the reaction rate and enhancing selectivity for the kinetically favored product. A patent for a similar bromination of 3-hydroxypyridine suggests keeping the system temperature between 10-15 °C[1].
Reaction Monitoring Use TLC or LC-MS to monitor the reaction progress. As soon as the starting material is mostly consumed and before significant di-bromo product appears, quench the reaction.
Choice of Brominating Agent Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid and can be easier to handle and add in a controlled manner, often leading to cleaner reactions.
Q2: The reaction is sluggish and I'm left with a significant amount of unreacted 3-hydroxypyridine 1-oxide. What causes incomplete conversion?

A2: Incomplete conversion, despite the high reactivity of the substrate, usually points to issues with the reaction setup or the quality of the reagents.

Root Causes & Mechanistic Insight:

  • Protonation of Substrate: In strongly acidic conditions, the N-oxide oxygen can be protonated. This protonated species is significantly less activated towards electrophilic substitution, slowing or halting the reaction.[2][3]

  • Poor Reagent Quality: The brominating agent (e.g., liquid bromine) may have degraded, or the solvent may contain impurities (like water) that can interfere with the reaction.

  • Insufficient Activation: While the substrate is already activated, some procedures may benefit from a mild Lewis acid catalyst. However, this must be approached with caution as it can also promote side reactions.

Troubleshooting Steps:

Area of FocusRecommended Action & Rationale
pH Control Ensure the reaction is not overly acidic. While the reaction is often performed in acetic acid, the presence of a strong, non-coordinating acid is not required. The reaction of 3-hydroxypyridine with bromine is often performed in a basic aqueous solution of sodium hydroxide before acidification.[1]
Reagent Purity Use fresh, high-purity reagents. Ensure solvents are anhydrous if using a non-aqueous system. Verify the concentration of oxidizing agents like hydrogen peroxide if preparing the N-oxide in situ.[4]
Reaction Time/Temp If the reaction is clean but incomplete at low temperatures, allow it to warm slowly to room temperature and continue monitoring by TLC/LC-MS. A modest increase in temperature may be required to drive the reaction to completion without significantly increasing side product formation.
Q3: My final product is a dark, tarry substance with very low yield. What is causing this decomposition?

A3: Product instability and decomposition are significant concerns, often triggered by harsh workup conditions or prolonged reaction times at elevated temperatures.

Root Causes & Mechanistic Insight:

  • Oxidative Degradation: The electron-rich product can be susceptible to oxidation, especially if residual oxidizing agents from the N-oxidation step are present or during air exposure at high temperatures.

  • Harsh pH during Workup: Both strongly acidic and strongly basic conditions during aqueous workup can lead to decomposition or rearrangement of N-oxide compounds.

  • Thermal Instability: Pyridine N-oxides, particularly those with activating groups, can be thermally labile. Distillation or drying at high temperatures should be avoided. 2-Amino-3-hydroxypyridine, a related compound, shows thermal decomposition starting around 298°C.[5]

Troubleshooting Steps:

Area of FocusRecommended Action & Rationale
Quenching After the reaction is complete, quench cautiously with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine.
Workup Use a buffered or mildly basic workup. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution to a pH of 7-8. Avoid strong bases like NaOH.
Purification Avoid high temperatures. Purify the product using column chromatography or recrystallization from a suitable solvent system at the lowest feasible temperature. Concentrate solutions under reduced pressure without excessive heating.
Storage Store the final product under an inert atmosphere (nitrogen or argon) and protected from light, especially if it is not immediately used for the next step.

Section 3: Key Side Reaction Pathways

Understanding the competing reactions is essential for troubleshooting. The primary side reactions are electrophilic substitutions at other activated positions on the ring.

G cluster_0 cluster_1 A 3-Hydroxypyridine 1-oxide B Desired Product: 2-Bromo-3-hydroxypyridine 1-oxide A->B + 1 eq. Br₂ (Controlled) C Side Product: 2,6-Dibromo-3-hydroxypyridine 1-oxide A->C + >1 eq. Br₂ (Excess Reagent) B->C + Br₂ D Side Product: 2,4-Dibromo-3-hydroxypyridine 1-oxide B->D + Br₂

Caption: Competing pathways in the bromination of 3-hydroxypyridine 1-oxide.

The C2 position is the most electron-rich due to the combined directing effects of the ortho-hydroxyl group and the N-oxide. However, the C6 (ortho to N-oxide) and C4 (para to N-oxide) positions are also highly activated. Once the first bromine is added at C2, the ring remains activated enough for a second substitution to occur, leading to the dibrominated side products.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing side reactions. It serves as a self-validating baseline for your experiments.

Step 1: N-Oxidation of 3-Hydroxypyridine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Oxidation: Warm the solution to 70-75°C. Slowly add hydrogen peroxide (30-35% solution, 1.2-1.5 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 85°C.[6]

  • Reaction: Stir the mixture at 75°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully remove the acetic acid and excess peroxide under reduced pressure. The resulting crude 3-hydroxypyridine 1-oxide can be used directly or purified by recrystallization.

Step 2: Bromination of 3-Hydroxypyridine 1-oxide

  • Setup: Dissolve the crude 3-hydroxypyridine 1-oxide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an aqueous base like NaOH solution[1]). Cool the mixture to 0-5°C in an ice bath.

  • Bromine Addition: In a separate flask, prepare a solution of liquid bromine (0.95-1.0 eq) in the same solvent. Add this bromine solution dropwise to the cooled pyridine N-oxide solution over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: Stir the reaction at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of bromine disappears.

  • Isolation: Carefully neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Bromo-3-hydroxypyridine 1-oxide.

Table of Optimized Parameters:

ParameterN-OxidationBromination
Temperature 70-85°C0-10°C
Key Reagent (eq) H₂O₂ (1.2-1.5)Br₂ or NBS (0.95-1.0)
Solvent Glacial Acetic AcidGlacial Acetic Acid or Aq. NaOH
Reaction Time 4-6 hours3-5 hours
Critical Control Point Slow addition of H₂O₂Strict temperature control and slow bromine addition

References

  • Biosynth. (n.d.). 2-Hydroxypyridine-N-oxide: An HOBt.
  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Google Patents. (1956). US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. (1951). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). Pyridin-3-ol 1-oxide.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-5-bromo-3-hydroxypyridine.
  • ResearchGate. (2025). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Request PDF.
  • Sigma-Aldrich. (n.d.). 3-Hydroxypyridine N-oxide 99%.
  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • Baran Lab. (2012). Pyridine N-Oxides.
  • Organic Syntheses. (n.d.). pyridine-n-oxide.
  • Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine.
  • Sigma-Aldrich. (n.d.). 2-Pyridinol 1-oxide.
  • ChemBK. (2024). 3-Bromo-2-hydroxypyridine.

Sources

Troubleshooting

optimizing reaction conditions for 2-Bromo-3-hydroxypyridine 1-oxide

Welcome to the technical support center for 2-bromo-3-hydroxypyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-3-hydroxypyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success, ensuring your experiments are both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and reactivity of 2-bromo-3-hydroxypyridine 1-oxide.

Q1: What are the primary stability concerns for 2-bromo-3-hydroxypyridine 1-oxide?

A1: 2-Bromo-3-hydroxypyridine 1-oxide is generally a stable, solid compound. However, like many N-oxides, it can be sensitive to high temperatures and strongly reducing conditions. The hydroxyl group also imparts slight acidity, making it susceptible to deprotonation by strong bases. For long-term storage, it is recommended to keep it in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q2: How does the N-oxide functionality influence the reactivity of the pyridine ring?

A2: The N-oxide group is a pivotal feature that significantly alters the electronic properties of the pyridine ring. It acts as a strong electron-donating group through resonance, while also being inductively withdrawing. This dual nature has profound consequences:

  • Activation of C2/C6 and C4 Positions: The N-oxide donates electron density into the ring, particularly activating the C2 and C4 positions for electrophilic attack. However, the presence of the bromine at C2 already occupies one of these activated sites.

  • Facilitation of Nucleophilic Substitution: The N-oxide group can stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr), making the bromine at C2 a better leaving group compared to its non-N-oxidized counterpart.

  • Directing Group in Metal-Catalyzed Reactions: In cross-coupling reactions, the N-oxide can act as a coordinating ligand for the metal catalyst, influencing the reaction's regioselectivity and efficiency.

Q3: Which characterization techniques are most effective for monitoring reactions involving this substrate?

A3: A multi-technique approach is always recommended for robust reaction monitoring.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The high polarity of the N-oxide and hydroxyl groups means that a relatively polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures) is often required. Staining with potassium permanganate can be effective if the product is susceptible to oxidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the consumption of starting material and the formation of the desired product mass. It is particularly useful for identifying potential side products.

  • Proton NMR (1H NMR): For a definitive structural confirmation and purity assessment of the final product, 1H NMR is essential. The aromatic protons of the pyridine ring will show characteristic shifts and coupling constants that change predictably upon substitution of the bromine atom.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds. However, coupling 2-bromo-3-hydroxypyridine 1-oxide can present unique challenges.

Problem 1: Low to No Product Yield

This is the most common issue and can stem from several factors. The following decision tree can help diagnose the root cause.

G start Low/No Yield Observed catalyst Issue: Catalyst Inactivation/Low Activity start->catalyst Is catalyst cycle failing? base Issue: Incorrect Base Strength/Solubility start->base Is transmetalation slow? boronic_acid Issue: Boronic Acid/Ester Decomposition start->boronic_acid Is coupling partner degrading? conditions Issue: Sub-optimal Conditions start->conditions Are kinetics too slow? sol_catalyst1 Solution: Degas solvents thoroughly. Use a fresh, high-quality catalyst. catalyst->sol_catalyst1 Cause: Oxygen contamination sol_catalyst2 Solution: Switch to a more robust ligand (e.g., SPhos, XPhos). Increase catalyst loading (e.g., to 3-5 mol%). catalyst->sol_catalyst2 Cause: Ligand dissociation/decomposition sol_base Solution: Use a base like K3PO4 or Cs2CO3. Ensure the base is finely powdered and anhydrous. base->sol_base Cause: Insufficient basicity or heterogeneity sol_boronic Solution: Use the boronic acid immediately after purchase/synthesis. Consider using a more stable boronate ester (e.g., MIDA or pinacol). boronic_acid->sol_boronic Cause: Protodeboronation sol_conditions Solution: Increase reaction temperature. Screen alternative solvents (e.g., 1,4-dioxane, toluene/water). conditions->sol_conditions Cause: High activation energy G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Reagents to Flask (Substrate, Boronic Acid, Base) prep2 2. Add Catalyst & Ligand prep1->prep2 prep3 3. Add Degassed Solvents prep2->prep3 react1 4. Inert Atmosphere (Purge with Ar/N2) prep3->react1 react2 5. Heat to Temperature (e.g., 80-100 °C) react1->react2 react3 6. Monitor by LC-MS/TLC react2->react3 workup1 7. Cool & Quench react3->workup1 workup2 8. Aqueous Extraction workup1->workup2 workup3 9. Column Chromatography workup2->workup3

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-hydroxypyridine 1-oxide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction flask.

  • Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry.

  • Inerting: Seal the flask with a septum, and purge the headspace with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by LC-MS or TLC until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.

References

  • Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Organoboron MIDA Esters: A Convenient and Versatile Class of Reagents for Suzuki-Miyaura Cross-Coupling Source: Nature Chemistry URL: [Link]

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-hydroxypyridine 1-oxide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for catalyst selection in cross-coupling reactions with the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for catalyst selection in cross-coupling reactions with the challenging substrate, 2-bromo-3-hydroxypyridine 1-oxide.

Introduction: The Challenge of 2-Bromo-3-hydroxypyridine 1-oxide

2-Bromo-3-hydroxypyridine 1-oxide is a valuable building block in medicinal chemistry. However, its unique structure presents several challenges in transition-metal-catalyzed cross-coupling reactions. The pyridine N-oxide moiety can coordinate to the metal center, potentially deactivating the catalyst.[1][2] The adjacent hydroxyl group can also interfere with the catalytic cycle. Furthermore, pyridine-containing compounds can be problematic in cross-coupling reactions, often leading to low yields and catalyst inhibition.[1]

This guide will help you navigate these challenges and select the optimal catalyst system for your desired transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-bromo-3-hydroxypyridine 1-oxide is not working. What are the common causes of failure?

A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from several factors:

  • Catalyst Inhibition: The pyridine N-oxide can strongly coordinate to the palladium catalyst, hindering its activity.

  • Boronic Acid Instability: 2-Pyridyl boronic acids are known to be unstable, which can be a significant issue.[1]

  • Side Reactions: The hydroxyl group can participate in side reactions, such as O-arylation.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can promote the desired reductive elimination and minimize catalyst inhibition. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).[3]

  • Catalyst Choice: While many palladium sources can be effective, Pd₂(dba)₃ and Pd(OAc)₂ are common starting points.[3]

  • Base Selection: The choice of base is critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred to minimize decomposition of the boronic acid.

  • Solvent System: Anhydrous solvents are crucial. A mixture of toluene and water or dioxane and water is often effective.

Q2: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne. How can I suppress this side reaction?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.

Troubleshooting Steps:

  • Copper-Free Conditions: The most effective way to prevent homocoupling is to run the reaction under copper-free conditions.[4]

  • Ligand Choice: Use a palladium catalyst with a suitable phosphine ligand. PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used.[5]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent.[5]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling.

Q3: For a Heck coupling, what are the key parameters to consider for 2-bromo-3-hydroxypyridine 1-oxide?

A3: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[6] For your substrate, consider the following:

  • Catalyst: A ligandless palladium source like Pd(OAc)₂ can be effective, especially with electron-deficient heteroaryl bromides.[7]

  • Base: A mild inorganic base like NaOAc or K₂CO₃ is often sufficient.

  • Solvent: Polar aprotic solvents like DMF or DMA are typically used.[7]

  • Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[7][8]

Q4: Can I perform a Buchwald-Hartwig amination on this substrate? What are the potential challenges?

A4: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. With 2-bromo-3-hydroxypyridine 1-oxide, the main challenges are:

  • Catalyst Poisoning: The pyridine nitrogen can inhibit the palladium catalyst.

  • Competing Reactions: The hydroxyl group could potentially react with the amine coupling partner.

Recommendations:

  • Bulky Ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) to promote the desired C-N coupling and prevent catalyst deactivation.

  • Strong Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

  • Careful Temperature Control: Start at a lower temperature and gradually increase to find the optimal balance between reaction rate and catalyst stability.

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Conversion
Potential Cause Explanation Suggested Solution
Inactive Catalyst The palladium precatalyst may not be properly reduced to the active Pd(0) species.Add a small amount of a reducing agent like hydrazine or use a pre-activated catalyst.
Catalyst Poisoning The pyridine N-oxide or other species in the reaction mixture are deactivating the catalyst.Increase catalyst loading, screen different ligands (especially bulky, electron-rich ones), or try a different palladium source.
Insufficient Temperature The reaction may have a high activation energy barrier.Gradually increase the reaction temperature, monitoring for decomposition.
Poor Substrate Solubility The starting materials may not be fully dissolved in the chosen solvent.Screen different solvents or solvent mixtures to improve solubility.
Problem 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Protodebromination The starting material is reduced instead of coupled.Ensure strictly anhydrous and anaerobic conditions. Use a less reactive base.
Homocoupling of Coupling Partner Especially common with boronic acids and terminal alkynes.For Suzuki, use a weaker base and lower temperature. For Sonogashira, switch to copper-free conditions.[4]
O-Arylation The hydroxyl group reacts instead of the bromine.Protect the hydroxyl group as a silyl ether or other suitable protecting group before the coupling reaction.
Deoxygenation of N-oxide The N-oxide is reduced to the corresponding pyridine.This can sometimes occur under the reaction conditions. If it's a major issue, consider if the deoxygenated product is also a desired target.[9]

Experimental Protocols & Data

General Procedure for a Screening Suzuki-Miyaura Coupling

This protocol is a starting point for optimizing your reaction.

  • To a dry Schlenk tube under an inert atmosphere, add 2-bromo-3-hydroxypyridine 1-oxide (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water, and purify by column chromatography.

Catalyst/Ligand Screening Data for a Model Suzuki Coupling
Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100<10
Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃Toluene/H₂O10065
Pd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃Dioxane/H₂O9085
PdCl₂(dppf) (2)-K₃PO₄DMF11045

Note: Yields are approximate and will vary depending on the specific boronic acid used.

Visualizing the Process

Decision Tree for Catalyst System Selection

CatalystSelection start Start: Identify desired cross-coupling reaction suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira heck Heck start->heck buchwald Buchwald-Hartwig start->buchwald suzuki_cat Catalyst: Pd(OAc)2 or Pd2(dba)3 Ligand: Bulky phosphine (e.g., P(t-Bu)3) Base: Mild (e.g., K2CO3) suzuki->suzuki_cat sonogashira_cat Catalyst: PdCl2(PPh3)2 Conditions: Copper-free Base: Amine (e.g., Et3N) sonogashira->sonogashira_cat heck_cat Catalyst: Pd(OAc)2 (ligandless) Base: Weak (e.g., NaOAc) Solvent: Polar aprotic (e.g., DMF) heck->heck_cat buchwald_cat Catalyst: Pd precatalyst Ligand: Biarylphosphine (e.g., XPhos) Base: Strong (e.g., NaOt-Bu) buchwald->buchwald_cat

Caption: A decision tree to guide initial catalyst system selection for different cross-coupling reactions.

General Catalytic Cycle for Cross-Coupling

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Campeau, L.-C., & Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Le Bras, J., & Muzart, J. (2014). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Li, J., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Choudary, B. M., et al. (2005). Nanocrystalline magnesium oxide-stabilized palladium(0): The Heck reaction of heteroaryl bromides in the absence of additional ligands and base. Chemical Communications. [Link]

  • Google Patents. (n.d.).
  • Gong, X., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. Request PDF. [Link]

  • PubMed. (n.d.). A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]

  • Journal of the American Chemical Society. (n.d.). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. [Link]

  • The Journal of Organic Chemistry. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. [Link]

  • National Institutes of Health. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]

  • Sci-Hub. (n.d.). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • NROChemistry. (n.d.). Heck Coupling. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-3-hydroxypyridine 1-oxide

Welcome to the technical support center for 2-Bromo-3-hydroxypyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-hydroxypyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this valuable chemical intermediate in your experiments. The information provided is based on established principles of pyridine N-oxide chemistry and data from closely related analogues.

Understanding the Stability of 2-Bromo-3-hydroxypyridine 1-oxide

2-Bromo-3-hydroxypyridine 1-oxide is a multifaceted molecule with inherent reactivity that makes it a valuable synthetic building block. However, the very features that impart its utility—the N-oxide group, the bromine substituent, and the hydroxyl group—also render it susceptible to decomposition under certain conditions. The N-oxide functional group can be sensitive to heat, light, and strong acids or reducing agents. The carbon-bromine bond may undergo cleavage, and the overall aromatic system can be compromised by aggressive reagents or harsh environmental conditions. Understanding these potential degradation pathways is crucial for maintaining the integrity of the compound throughout storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 2-Bromo-3-hydroxypyridine 1-oxide?

A1: The main factors of concern are exposure to heat , light , strong oxidizing agents , strong acids , and moisture . Pyridine N-oxides, in general, can be thermally sensitive and may undergo photochemical reactions.[1][2] The presence of the bromine atom also introduces the possibility of dehalogenation reactions.

Q2: How should I properly store 2-Bromo-3-hydroxypyridine 1-oxide?

A2: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration is recommended. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow degradation from atmospheric oxygen and moisture.[3][4] Some pyridine N-oxides are known to be hygroscopic and may change color upon exposure to air.[5]

Q3: My solid 2-Bromo-3-hydroxypyridine 1-oxide has changed color (e.g., turned yellow or brown). Is it still usable?

A3: A change in color often indicates some level of degradation. While it might not render the entire batch unusable for all applications, it is a sign of impurity. It is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before use. If high purity is critical for your experiment, using a discolored reagent is not advised. The discoloration could be due to oxidation or the formation of minor degradation products.[4]

Q4: What solvents are recommended for dissolving 2-Bromo-3-hydroxypyridine 1-oxide?

A4: Based on related compounds, methanol is a suitable solvent.[6] For reactions, aprotic solvents that are dry and free of peroxides are generally a good choice, depending on the specific reaction chemistry. Always ensure your solvent is of high purity and appropriately dried, as water can contribute to decomposition.

Q5: Can I heat my reaction mixture containing 2-Bromo-3-hydroxypyridine 1-oxide?

A5: Caution should be exercised when heating solutions of this compound. Pyridine N-oxides can be thermally labile. It is advisable to conduct reactions at the lowest effective temperature. For distillations of related compounds, temperatures above 130°C are advised against to prevent decomposition. If heating is necessary, it should be done under an inert atmosphere, and the temperature should be carefully controlled.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2-Bromo-3-hydroxypyridine 1-oxide.

Issue 1: Low Yield or No Product Formation in a Reaction
Possible Cause Troubleshooting Steps
Degraded Starting Material Verify the purity of your 2-Bromo-3-hydroxypyridine 1-oxide using an analytical technique like NMR or LC-MS. If the material is discolored or has been stored improperly, it may have degraded.
Incompatibility with Reaction Conditions - Strong Acids/Bases: Strong acidic or basic conditions can promote decomposition. Consider using milder reagents or buffered systems. - High Temperature: As noted, the compound may be thermally sensitive. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Oxidizing/Reducing Agents: Avoid strong oxidizing agents, as they are listed as incompatible with similar compounds.[7] Strong reducing agents can deoxygenate the N-oxide.
Solvent Impurities Ensure that the solvent is dry and free of peroxides. Water or other reactive impurities in the solvent can interfere with the reaction and degrade the starting material.
Issue 2: Appearance of Multiple Unidentified Spots on TLC or Peaks in LC-MS
Possible Cause Troubleshooting Steps
On-going Decomposition This suggests that the compound is not stable under the reaction or analysis conditions. - Reaction: If observed during a reaction, try to perform the reaction at a lower temperature and under an inert atmosphere. Minimize the reaction time if possible. - Analysis: If this occurs during workup or analysis, ensure that any aqueous extractions are performed with deoxygenated solutions and that solvents for chromatography are of high purity.
Photodegradation If the reaction is exposed to light (especially UV), photodegradation is a possibility.[1] Protect your reaction vessel from light by wrapping it in aluminum foil.
Air Sensitivity The formation of byproducts may be due to exposure to air (oxygen) and moisture. Use air-sensitive techniques, such as working under an inert atmosphere of nitrogen or argon.[4]
Potential Decomposition Pathways

Understanding the potential ways 2-Bromo-3-hydroxypyridine 1-oxide can decompose can aid in troubleshooting.

DecompositionPathways Potential Decomposition Pathways A 2-Bromo-3-hydroxypyridine 1-oxide B Deoxygenation (loss of N-oxide) A->B Reducing Agents C Dehalogenation (loss of Bromine) A->C Reductive Conditions (e.g., Catalytic Hydrogenation) D Photochemical Rearrangement A->D UV Light E Ring Opening A->E Strong Nucleophiles (e.g., Grignard Reagents) F Thermal Degradation Products (CO, CO₂, NOx, HBr) A->F High Heat

Caption: Potential decomposition pathways for 2-Bromo-3-hydroxypyridine 1-oxide.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the compound for any discoloration. If it is not a white to off-white solid, its purity should be checked.

  • Storage: Store the compound in its original container, tightly sealed with paraffin film around the cap. Place this inside a secondary container with a desiccant. Store in a refrigerator, protected from light. For long-term storage, flushing the container with argon or nitrogen before sealing is recommended.

  • Handling: When weighing and transferring the solid, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[8][9] Use clean, dry spatulas and glassware.

Protocol 2: Setting up a Reaction under Inert Atmosphere

This protocol provides a general workflow for reactions involving 2-Bromo-3-hydroxypyridine 1-oxide.

InertAtmosphereWorkflow Inert Atmosphere Reaction Workflow cluster_prep Preparation cluster_reaction Reaction Setup A Oven-dry all glassware B Assemble glassware while hot and flush with N₂/Ar A->B C Cool to room temperature under inert gas B->C D Add 2-Bromo-3-hydroxypyridine 1-oxide under positive inert gas pressure C->D E Add dry, degassed solvent via cannula or syringe D->E F Add other reagents via syringe or addition funnel E->F G Stir reaction under a balloon of N₂/Ar F->G

Caption: Workflow for setting up a reaction under an inert atmosphere.

Summary of Incompatible Conditions and Reagents

Condition/ReagentPotential OutcomeRationale/Reference
Elevated Temperatures (>130°C) Thermal decompositionGeneral instability of N-oxides at high temperatures. Hazardous decomposition products can include CO, CO₂, NOx, and HBr.[7]
UV Light Photochemical rearrangementPyridine N-oxides are known to undergo rearrangements to form intermediates like oxaziridines upon UV irradiation.[1]
Strong Oxidizing Agents Unpredictable side reactionsListed as incompatible for similar compounds.[7]
Strong Reducing Agents (e.g., H₂/Pd, NaBH₄) Deoxygenation to the corresponding pyridineThe N-oxide group is susceptible to reduction.
Strong Nucleophiles (e.g., Grignard reagents) Ring opening or substitutionPyridine N-oxides can undergo ring cleavage with strong nucleophiles.
Moisture/Air (prolonged exposure) Slow degradation, discolorationMany N-oxides are hygroscopic and can be air-sensitive.[4]

By adhering to these guidelines, researchers can significantly mitigate the risk of decomposition, ensuring the integrity of 2-Bromo-3-hydroxypyridine 1-oxide and the reliability of their experimental results.

References

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Klan, P., & Cibulka, R. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. Retrieved from [Link]

  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab. Retrieved from [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Retrieved from [Link]

  • Ding, W., et al. (2015). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS).
  • Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.

Sources

Optimization

Technical Support Center: Workup Procedures for Reactions with 2-Bromo-3-hydroxypyridine 1-oxide

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for navigating the workup procedures of chemical reactions involving 2-Bromo-3-hydroxypyridine 1-oxide. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for navigating the workup procedures of chemical reactions involving 2-Bromo-3-hydroxypyridine 1-oxide. The unique electronic properties of this reagent, while beneficial for synthesis, can introduce specific challenges during product isolation and purification. This document is structured to anticipate and address these challenges in a practical, question-and-answer format, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Bromo-3-hydroxypyridine 1-oxide that influence reaction workups?

A1: Understanding the inherent characteristics of 2-Bromo-3-hydroxypyridine 1-oxide is crucial for designing an effective workup strategy. Key properties include:

  • Polarity: The N-oxide and hydroxyl functional groups confer high polarity to the molecule. This affects its solubility in common organic solvents and can complicate extractive workups.

  • Reactivity: The N-oxide group enhances the electrophilicity at the 2- and 4-positions of the pyridine ring, making the bromine at the 2-position a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • Tautomerism: The 3-hydroxy pyridine N-oxide moiety can exist in equilibrium with its tautomeric form, 1-hydroxy-2-pyridone. This can affect its reactivity and spectroscopic characterization.[1][2][3]

  • Acid-Base Properties: The hydroxyl group is weakly acidic, while the N-oxide is weakly basic (pKa of pyridine N-oxide is ~0.79). This dual nature means its solubility and that of its derivatives can be highly dependent on the pH of the aqueous phase during extraction.

Q2: What is a general starting point for the workup of a reaction involving 2-Bromo-3-hydroxypyridine 1-oxide?

A2: A typical workup procedure for a nucleophilic substitution reaction where 2-Bromo-3-hydroxypyridine 1-oxide is the electrophile can be generalized as follows. This should be adapted based on the specific properties of the product and other reaction components.

  • Quenching: The reaction is often cautiously quenched with water or a saturated aqueous solution (e.g., ammonium chloride) to neutralize any reactive reagents.[4]

  • Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent. Due to the potential polarity of the product, a more polar solvent like ethyl acetate or dichloromethane may be required.

  • Washing: The organic layer is washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by brine to reduce the water content.[5]

  • Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of reaction products derived from 2-Bromo-3-hydroxypyridine 1-oxide.

Issue 1: Poor extraction of the desired product into the organic phase.

  • Question: I've performed a nucleophilic substitution on 2-Bromo-3-hydroxypyridine 1-oxide, and my product seems to remain in the aqueous layer during extraction with ethyl acetate. What can I do?

  • Answer & Rationale: This is a common issue due to the high polarity of the pyridine N-oxide scaffold. The hydroxyl group can also be deprotonated under basic conditions, forming a salt that is highly water-soluble.

    • Troubleshooting Steps:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product has basic functional groups, acidifying the aqueous layer (e.g., with dilute HCl) to a pH of 5-6 can protonate these groups and potentially increase partitioning into the organic phase. Conversely, if your product is acidic, careful neutralization might be necessary. A patent for a related compound suggests adjusting the pH to 7 before recrystallization.[6]

      • Solvent Selection: If ethyl acetate is ineffective, try a more polar solvent system for extraction. A mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1) can be effective for extracting highly polar compounds.

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their transfer into the organic layer.

Issue 2: Formation of an emulsion during extractive workup.

  • Question: During the liquid-liquid extraction, a persistent emulsion has formed at the interface, making separation impossible. How can I resolve this?

  • Answer & Rationale: Emulsion formation is often caused by the presence of polar, amphiphilic molecules or fine solid particulates at the interface.

    • Troubleshooting Steps:

      • Filtration: If a fine precipitate is visible, filtering the entire biphasic mixture through a pad of Celite® can help to break the emulsion.

      • Addition of Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the density of the aqueous phase.

      • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the separation of the layers.

      • Solvent Modification: Adding a small amount of a different organic solvent (e.g., a few milliliters of THF or methanol) can sometimes alter the interfacial tension and break the emulsion. Be aware that this will change the composition of your organic phase.

Issue 3: Difficulty in purifying the product by column chromatography.

  • Question: My product streaks badly on the silica gel column, and I am getting poor separation from polar impurities. What chromatographic conditions should I try?

  • Answer & Rationale: The polar N-oxide and hydroxyl groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.

    • Troubleshooting Steps:

      • Mobile Phase Modification:

        • Basic Additive: Add a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine or pyridine. This will deactivate the acidic sites on the silica and reduce streaking.

        • Acidic Additive: If your product is basic, a small amount of acetic acid or formic acid in the mobile phase can improve peak shape.

      • Alternative Stationary Phases:

        • Alumina (Neutral or Basic): For compounds that are sensitive to acid or are particularly basic, neutral or basic alumina can be a good alternative to silica gel.

        • Reversed-Phase Chromatography (C18): If the product has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is an excellent option.

        • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase, HILIC is a powerful technique. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.

Issue 4: The presence of unreacted starting material after the reaction.

  • Question: My reaction has not gone to completion, and the unreacted 2-Bromo-3-hydroxypyridine 1-oxide is co-eluting with my product. How can I remove it?

  • Answer & Rationale: The high polarity of the starting material can make its separation from a similarly polar product challenging.

    • Troubleshooting Steps:

      • Aqueous Wash at a Specific pH: You can sometimes exploit the acidic/basic nature of the starting material. Try washing the organic layer with a dilute aqueous base (e.g., 1% sodium carbonate solution). The hydroxyl group of the starting material may be deprotonated, making it more water-soluble and allowing it to be washed out.

      • Steam Distillation: A patent for the synthesis of halopyridine-N-oxides suggests that unreacted starting material can be removed by steam distillation under vacuum after neutralizing the reaction mixture.[7] This is a more specialized technique but can be effective.

      • Derivatization: In some cases, if the starting material has a reactive handle that the product does not (or vice-versa), it can be selectively reacted to form a new compound with very different properties that is easier to separate.

III. Experimental Protocols & Visualizations

Standard Extractive Workup Protocol

This protocol is a general guideline for a nucleophilic substitution reaction.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 20 mL of deionized water with stirring.

  • pH Adjustment (if necessary): Check the pH of the aqueous layer with pH paper. Adjust to ~pH 7 with dilute HCl or saturated NaHCO3 as needed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO3 (1 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Logical Flowchart for Workup Troubleshooting

Workup_Troubleshooting start Reaction Complete quench Quench Reaction (e.g., with H2O or sat. NH4Cl) start->quench extract Liquid-Liquid Extraction quench->extract emulsion Emulsion Forms? extract->emulsion break_emulsion Break Emulsion: - Add Brine - Filter through Celite® - Centrifuge emulsion->break_emulsion Yes separate Separate Layers emulsion->separate No break_emulsion->separate poor_extraction Poor Product Partitioning into Organic Layer? separate->poor_extraction adjust_ph Adjust Aqueous pH poor_extraction->adjust_ph Yes wash Wash Organic Layer (e.g., NaHCO3, Brine) poor_extraction->wash No change_solvent Use More Polar Extraction Solvent adjust_ph->change_solvent change_solvent->extract dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purification Step dry_concentrate->purify column_issues Column Chromatography Issues? (Streaking, Poor Separation) purify->column_issues modify_eluent Modify Mobile Phase: - Add Et3N or AcOH column_issues->modify_eluent Yes pure_product Pure Product column_issues->pure_product No change_column Change Stationary Phase: - Alumina - C18 (Reversed-Phase) - HILIC modify_eluent->change_column change_column->purify

Caption: A decision-making workflow for troubleshooting common issues in the workup of reactions involving 2-Bromo-3-hydroxypyridine 1-oxide.

Quantitative Data Summary: Solvent Properties for Extraction
SolventPolarity IndexBoiling Point (°C)Water Solubility ( g/100 mL)Notes
Diethyl Ether2.834.66.9Good for less polar products; can form peroxides.
Dichloromethane3.139.61.3Good general-purpose solvent; denser than water.
Ethyl Acetate4.477.18.3Common choice, good for moderately polar compounds.
Tetrahydrofuran (THF)4.066.0MiscibleCan be used to break emulsions; fully water-miscible.
Isopropanol3.982.6MiscibleOften used as a co-solvent with DCM for polar products.

IV. References

  • Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis, 98, 236-241.

  • ResearchGate. (n.d.). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Retrieved from [Link]

  • Shaw, E. (1951). U.S. Patent No. 2,540,218. Washington, DC: U.S. Patent and Trademark Office.

  • PubMed. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Retrieved from [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research.

  • Olin Corporation. (1985). EP Patent No. 0130333A1. European Patent Office.

  • ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. Retrieved from [Link]

  • Thomas, S., et al. (2015). General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials utilizing a high pH ion-pairing strategy. Journal of Pharmaceutical and Biomedical Analysis, 115, 109-114.

  • National Institutes of Health. (2023). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. Retrieved from [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles.

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

  • Royal Society of Chemistry. (2021). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 57(75), 9414-9417.

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.

  • Google Patents. (2019). CN Patent No. 109535071B.

  • ChemRxiv. (2022). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts.

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

  • Google Patents. (2015). CN Patent No. 105017136A.

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo-3-hydroxypyridine and its 1-Oxide Derivative

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyridines serve as foundational scaffolds for a vast array of pharmaceuticals and functional materials. The stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridines serve as foundational scaffolds for a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring is paramount in modulating the physicochemical and biological properties of these molecules. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct building blocks: 2-Bromo-3-hydroxypyridine and its corresponding N-oxide, 2-Bromo-3-hydroxypyridine 1-oxide. Understanding their differential reactivity is crucial for designing efficient synthetic routes and accessing novel chemical entities.

Introduction: Structural and Electronic Perturbations

The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, thereby profoundly influencing its reactivity towards various chemical transformations. In 2-Bromo-3-hydroxypyridine, the nitrogen atom acts as an electron-withdrawing group through inductive effects, deactivating the ring towards electrophilic attack. Conversely, the lone pair on the nitrogen can participate in resonance, which directs electrophiles to the 3- and 5-positions.

The N-oxide, on the other hand, exhibits a more complex electronic profile. The N-O bond introduces a dipole moment and the oxygen atom can donate electron density back into the pyridine ring through resonance. This back-donation has a profound impact on the electron density at different positions of the ring, leading to altered reactivity patterns compared to the parent pyridine.[1][2]

CompoundStructureMolecular FormulaMolecular Weight
2-Bromo-3-hydroxypyridineC₅H₄BrNO174.00 g/mol
2-Bromo-3-hydroxypyridine 1-oxideC₅H₄BrNO₂190.00 g/mol

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution on halopyridines is a cornerstone of their functionalization. The reactivity towards SNA_r_ is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

2-Bromo-3-hydroxypyridine: The pyridine nitrogen atom provides a degree of activation towards nucleophilic attack at the 2- and 4-positions by stabilizing the negative charge in the intermediate. However, the presence of the electron-donating hydroxyl group at the 3-position can partially counteract this activation.

2-Bromo-3-hydroxypyridine 1-oxide: The N-oxide group significantly enhances the rate of nucleophilic substitution at the 2- and 4-positions. The oxygen atom can effectively delocalize the negative charge of the Meisenheimer intermediate, leading to a more stabilized transition state and a faster reaction rate.[1] This increased reactivity allows for substitutions with a wider range of nucleophiles under milder conditions compared to the parent pyridine.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol is a general guideline and may require optimization for the specific substrate.

Caption: General workflow for nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-bromo-3-hydroxypyridine or its N-oxide (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene.

2-Bromo-3-hydroxypyridine: Electrophilic attack is disfavored due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. However, the hydroxyl group is an activating, ortho-, para-director. In acidic media, the pyridine nitrogen will be protonated, further deactivating the ring. Nitration of 3-hydroxypyridine has been shown to occur at the 2-position, suggesting that even with the deactivating effect of the protonated nitrogen, the hydroxyl group can direct the incoming electrophile.[3] Therefore, for 2-bromo-3-hydroxypyridine, electrophilic substitution is expected to be challenging and likely to occur at the positions activated by the hydroxyl group, although the bromine at the 2-position will sterically hinder and electronically deactivate this site.

2-Bromo-3-hydroxypyridine 1-oxide: The N-oxide functionality dramatically changes the scenario. The N-oxide oxygen can donate electron density into the ring, making it more susceptible to electrophilic attack, particularly at the 4-position.[2] This activation often allows for electrophilic substitutions to occur under much milder conditions than with the parent pyridine.

Experimental Insight: It is anticipated that 2-Bromo-3-hydroxypyridine 1-oxide will undergo electrophilic substitution, such as nitration or halogenation, with greater ease and higher regioselectivity (at the 4-position) compared to 2-Bromo-3-hydroxypyridine.

Representative Experimental Protocol: Nitration

Caption: Expected differences in nitration reactivity.

Step-by-Step Methodology (for N-oxide):

  • Cool a mixture of concentrated sulfuric acid and nitric acid.

  • Slowly add 2-bromo-3-hydroxypyridine 1-oxide to the cooled acid mixture while maintaining a low temperature.

  • Allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture onto ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The C-Br bond in both molecules provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

2-Bromo-3-hydroxypyridine: This substrate is a suitable partner for Suzuki-Miyaura coupling. However, the lone pair on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), potentially inhibiting the catalytic cycle. The choice of ligand is therefore critical to achieve high efficiency.[4]

2-Bromo-3-hydroxypyridine 1-oxide: The N-oxide can also participate in Suzuki-Miyaura coupling. The electronic and steric environment around the C-Br bond is altered, which may influence the rates of oxidative addition and reductive elimination. In some cases, the N-oxide can be a challenging substrate due to potential catalyst inhibition or side reactions. However, successful couplings of related pyridine N-oxides have been reported.

Experimental Insight: Both compounds are expected to undergo Suzuki-Miyaura coupling. The optimal conditions, particularly the choice of palladium precursor, ligand, and base, may differ. For 2-bromo-3-hydroxypyridine, ligands that can mitigate catalyst inhibition by the pyridine nitrogen are preferred.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • In a flask, combine the 2-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Summary of Reactivity Comparison

Reaction Type2-Bromo-3-hydroxypyridine2-Bromo-3-hydroxypyridine 1-oxideRationale for Reactivity Difference
Nucleophilic Aromatic Substitution Moderately reactiveHighly reactiveThe N-oxide group stabilizes the Meisenheimer intermediate through resonance.[1]
Electrophilic Aromatic Substitution Deactivated, low reactivity and selectivityActivated, higher reactivity and selectivity (prefers 4-position)The N-oxide oxygen donates electron density to the ring, increasing its nucleophilicity.[2]
Suzuki-Miyaura Coupling Feasible, potential for catalyst inhibitionFeasible, reactivity may vary depending on conditionsThe electronic and steric environment of the C-Br bond is altered by the N-oxide.

Conclusion

The choice between 2-Bromo-3-hydroxypyridine and its 1-oxide derivative as a synthetic precursor should be guided by the desired transformation. For nucleophilic substitutions and electrophilic additions at the 4-position, the N-oxide is the superior substrate, offering enhanced reactivity and selectivity. For transformations where the pyridine nitrogen's basicity might be problematic, or for certain metal-catalyzed reactions, the parent pyridine may be more suitable, albeit potentially requiring more forcing conditions. A thorough understanding of the electronic effects imparted by the N-oxide group is essential for leveraging its synthetic potential and for the rational design of synthetic routes to complex pyridine-containing molecules.

References

  • U.S. Patent 4,033,975.
  • G. A. Molander, B. Canturk, Org. Lett.2009, 11 (4), pp 821–824. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • M. K. Samantaray, S. K. Guchhait, ChemistrySelect2018, 3 (38), pp 10731-10735. Palladium(0)
  • Chinese Patent CN105017136A.
  • P. S. Baran, Group Meeting, June 9, 2012. Pyridine N-Oxides. [Link]

  • J. Jia, et al. HETEROCYCLES, 2005, 65, 9. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • A. V. Zaitsev, et al. Journal of Structural Chemistry2004, 45, pp 641–648. Substituent effect on the properties of pyridine-N-oxides.
  • Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions.
  • J. H. Ridd, et al. J. Chem. Soc. B, 1971, 1098-1102. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)
  • Y. Wang, et al. J. Org. Chem.2021, 86 (2), pp 1864–1873.
  • A. A. Bezdudny, et al. Molecules2021, 26 (19), 5995. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • BenchChem Application Notes. Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
  • S. Youssif, ARKIVOC2001, (i), 242-268. Recent trends in the chemistry of pyridine N-oxides.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • J. Jia, et al. HETEROCYCLES, 2005, 65, 9. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Chinese Patent CN104402805A. 2-bromopyridine synthesis method.
  • S. K. Guchhait, et al. ARKIVOC2013, (i), 154-174.
  • Master Organic Chemistry.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • V. P. Zvolinskii, et al. Chemistry of Heterocyclic Compounds1990, 26, pp 1350–1355.
  • Sigma-Aldrich. 2-Pyridinol 1-oxide.
  • YouTube. Reactivity of Pyridine-N-Oxide.
  • H. Wang, et al. Int. J. Sci. Res. in Chemical Sciences2018, 5, 4. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • YouTube.
  • Tokyo Chemical Industry. 2-Amino-5-bromo-3-hydroxypyridine.
  • Khan Academy.
  • Chinese Patent CN104974081A. Synthetic method of 3-bromopyridine.
  • CymitQuimica. 2-Amino-5-bromo-3-hydroxypyridine.
  • Thermo Fisher Scientific. 2-Bromo-3-pyridinol, 99%.
  • V. J. Traynelis, et al. J. Chem. Soc. B, 1966, 1111-1115. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromo-3-hydroxypyridine 1-oxide

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyridine-based scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyridine-based scaffolds are of significant interest due to their prevalence in a wide array of therapeutic agents. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 2-Bromo-3-hydroxypyridine 1-oxide, a substituted pyridine derivative with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

The Imperative of Multi-faceted Spectroscopic Analysis

Reliance on a single analytical technique for structure confirmation is fraught with peril. Isomers, impurities, and unexpected reaction products can yield data that, in isolation, may appear consistent with the target structure. A robust, multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides orthogonal data points that, when taken together, create an unassailable confirmation of the molecular structure. UV-Visible (UV-Vis) spectroscopy, while less specific for structure, provides valuable information about the electronic properties of the molecule.

This guide will dissect the expected and comparative spectroscopic data for 2-Bromo-3-hydroxypyridine 1-oxide, contrasting it with its immediate precursor, 2-Bromo-3-hydroxypyridine, and other relevant analogues.

Synthesis and Potential Impurities: A Preparative Overview

The primary route to 2-Bromo-3-hydroxypyridine 1-oxide involves the N-oxidation of 2-Bromo-3-hydroxypyridine. Understanding this synthesis is critical for anticipating potential impurities that could complicate spectral interpretation.

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide

A robust synthesis of the precursor, 2-bromo-3-hydroxypyridine, involves the bromination of 3-hydroxypyridine. An aqueous solution of sodium hydroxide is cooled, and liquid bromine is added dropwise. A solution of 3-hydroxypyridine in aqueous sodium hydroxide is then added, maintaining a controlled temperature. After stirring, the pH is adjusted to 7 to precipitate the crude product, which is then recrystallized[1].

The subsequent N-oxidation to yield 2-Bromo-3-hydroxypyridine 1-oxide is typically achieved using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent.

Key Potential Impurities to Consider:

  • Unreacted 2-Bromo-3-hydroxypyridine: Incomplete oxidation will result in the presence of the starting material.

  • Over-oxidation products: While less common, degradation of the pyridine ring is possible under harsh oxidation conditions.

  • Positional Isomers: Depending on the synthetic route of the starting material, trace amounts of other bromo-hydroxy-pyridine isomers could be present.

The following spectroscopic analyses are designed not only to confirm the target structure but also to identify and rule out the presence of these key potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 2-Bromo-3-hydroxypyridine 1-oxide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The introduction of the N-oxide functionality significantly alters the electronic environment of the pyridine ring compared to its precursor. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction, leading to characteristic shifts in the proton signals.

Expected ¹H NMR Spectrum of 2-Bromo-3-hydroxypyridine 1-oxide:

Based on data from analogous compounds such as 3-bromopyridine N-oxide[2], the aromatic protons of the target molecule are expected to be deshielded compared to the unoxidized precursor. The spectrum will likely exhibit three distinct aromatic proton signals, each a doublet of doublets, reflecting their coupling to adjacent protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Comparative ¹H NMR Data:

CompoundH4 (ppm)H5 (ppm)H6 (ppm)OH (ppm)
2-Bromo-3-hydroxypyridine ~7.30 (dd)~7.27 (dd)~7.86 (dd)~10.82 (s)
Predicted 2-Bromo-3-hydroxypyridine 1-oxide ~7.4-7.6~7.3-7.5~8.1-8.3Variable
3-Bromopyridine N-oxide ~7.46 (dq)~7.23 (dd)~8.20 (dq)N/A

Data for 2-Bromo-3-hydroxypyridine is from experimental spectra in DMSO-d₆[3]. Predictions for the N-oxide are based on trends observed in similar compounds[2].

The downfield shift of the H6 proton in the N-oxide is particularly diagnostic, as it is positioned ortho to the electron-withdrawing N-oxide group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information, revealing the electronic environment of each carbon atom. The N-oxide group causes a significant deshielding of the C2 and C6 carbons and a shielding effect on the C4 carbon.

Expected ¹³C NMR Spectrum of 2-Bromo-3-hydroxypyridine 1-oxide:

The spectrum is expected to show five distinct carbon signals. The carbon bearing the bromine (C2) will be significantly downfield, and its signal may be broadened due to quadrupolar relaxation of the bromine nucleus. The carbon attached to the hydroxyl group (C3) will also be downfield. The N-oxide will cause a downfield shift of the C6 carbon and an upfield shift of the C4 carbon compared to the precursor.

Comparative ¹³C NMR Data:

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Predicted 2-Bromo-3-hydroxypyridine ~145~155~125~120~140
Predicted 2-Bromo-3-hydroxypyridine 1-oxide ~140~150~120~125~145
3-Bromopyridine N-oxide ~120.2~140.3~128.7~125.9~137.7

Predictions are based on general substituent effects and data from related compounds[2].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the polarity of the compound) in a clean, dry NMR tube[4]. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.

Expected IR Spectrum of 2-Bromo-3-hydroxypyridine 1-oxide:

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch: A broad and strong absorption in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • N-O Stretch: A strong and characteristic band in the 1300-1200 cm⁻¹ region. This is a key diagnostic peak for the presence of the N-oxide.

  • C=C and C=N Ring Vibrations: Several bands in the 1600-1400 cm⁻¹ region, typical for aromatic rings.

  • C-Br Stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Comparative IR Data:

Functional Group2-Bromo-3-hydroxypyridine (Expected, cm⁻¹)2-Bromo-3-hydroxypyridine 1-oxide (Expected, cm⁻¹)
O-H Stretch3400-3200 (broad)3400-3200 (broad)
N-O StretchAbsent1300-1200 (strong)
Aromatic C=C/C=N1600-14001600-1400

The most significant difference between the IR spectra of the precursor and the N-oxide will be the appearance of the strong N-O stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal[5].

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal[6].

  • Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of the compound.

Expected Mass Spectrum of 2-Bromo-3-hydroxypyridine 1-oxide:

The molecular formula of 2-Bromo-3-hydroxypyridine 1-oxide is C₅H₄BrNO₂. The expected monoisotopic mass is approximately 188.94 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

For the hydrobromide salt (C₅H₅Br₂NO₂), the molecular weight is approximately 270.91 g/mol [7]. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ~190.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )Expected [M+H]⁺ (m/z)
2-Bromo-3-hydroxypyridineC₅H₄BrNO172.95~174
2-Bromo-3-hydroxypyridine 1-oxideC₅H₄BrNO₂188.94~190

The mass difference of 16 amu (for the oxygen atom) between the precursor and the product is a key confirmatory data point.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

UV-Visible (UV-Vis) Spectroscopy: Characterizing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. The N-oxide group can cause a shift in the absorption maxima compared to the parent pyridine.

Expected UV-Vis Spectrum of 2-Bromo-3-hydroxypyridine 1-oxide:

Pyridine derivatives typically show characteristic π → π* transitions in the UV region. The introduction of the N-oxide and other substituents will influence the position and intensity of these bands. A red shift (to longer wavelengths) is often observed upon N-oxidation.

Comparative UV-Vis Data:

CompoundExpected λmax (nm)
3-Hydroxypyridine~290
Pyridine N-oxide~265

Data for 3-hydroxypyridine is from experimental spectra[8].

The exact λmax for 2-Bromo-3-hydroxypyridine 1-oxide will depend on the solvent used, but a comparison with the starting material under identical conditions will show a characteristic shift.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration[9].

  • Blank Measurement: Record a baseline spectrum of the solvent in a clean cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution in a matched cuvette over a suitable wavelength range (e.g., 200-400 nm).

Integrated Data Analysis and Structure Confirmation

The definitive confirmation of the structure of 2-Bromo-3-hydroxypyridine 1-oxide is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates the logical process of data integration for unambiguous structure confirmation.

structure_confirmation cluster_synthesis Synthesis & Purity cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide Precursor Starting Material: 2-Bromo-3-hydroxypyridine Synthesis->Precursor Starting Point Impurities Potential Impurities: Unreacted Precursor, Isomers Synthesis->Impurities Potential Byproducts NMR NMR (¹H, ¹³C) - Connectivity - Proton/Carbon Environment Synthesis->NMR IR IR - Functional Groups (N-O, O-H) Synthesis->IR MS Mass Spec - Molecular Weight - Elemental Formula Synthesis->MS UV UV-Vis - Conjugated System Synthesis->UV Confirmation Unambiguous Structure of 2-Bromo-3-hydroxypyridine 1-oxide NMR->Confirmation Confirms C-H framework IR->Confirmation Confirms N-O bond MS->Confirmation Confirms Molecular Formula UV->Confirmation Supports Conjugated System

Caption: Workflow for the spectroscopic confirmation of 2-Bromo-3-hydroxypyridine 1-oxide.

Conclusion

The structural confirmation of 2-Bromo-3-hydroxypyridine 1-oxide requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, particularly the N-O bond, and high-resolution mass spectrometry verifies the molecular weight and elemental composition. By comparing the acquired data with that of potential precursors and related analogues, and by understanding the potential impurities from the synthesis, a researcher can build an irrefutable case for the structure of the target compound. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities in the demanding field of drug discovery and development.

References

  • Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry, 2020. [Link]

  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • Metabolomics Workbench. Preparation of polar EXTRACTS for GCMS and NMR analysis. [Link]

  • ACS Publications. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • PubMed. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075545). [Link]

  • Google Patents. Process of preparation of 2-hydroxypyridine-1-oxide and homologs.
  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Royal Society of Chemistry. Chapter 8: NMR Approaches for Probing the Polar Metabolome. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0240292). [Link]

  • PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. [Link]

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  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

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  • ResearchGate. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. [Link]

  • ResearchGate. UV spectrum of 3-hydroxypyridine. [Link]

  • NP-MRD. [1H, 13C] NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (NP0000004). [Link]

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Comparative

A Researcher's Guide to the Computational Analysis of 2-Bromo-3-hydroxypyridine 1-oxide: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the computational landscape surrounding 2-Bromo-3-hydroxypyridine 1-oxide. This guide, designed for both seasoned comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the computational landscape surrounding 2-Bromo-3-hydroxypyridine 1-oxide. This guide, designed for both seasoned computational chemists and bench scientists seeking to leverage theoretical insights, will navigate the methodologies, nuances, and comparative performance of computational studies on this intriguing molecule. As a Senior Application Scientist, my goal is to provide not just a "how-to," but a "why-to," grounding every recommendation in established scientific principles and field-proven experience.

2-Bromo-3-hydroxypyridine 1-oxide and its derivatives are of significant interest in medicinal chemistry and materials science. The interplay of the pyridine N-oxide moiety with the bromo and hydroxyl substituents creates a unique electronic and structural profile, making it a compelling subject for theoretical investigation. Understanding its properties through a computational lens can accelerate discovery and provide insights that are often challenging to obtain through experimental means alone.

This guide will dissect the common computational techniques applied to similar molecular systems, offering a comparative analysis to aid in the selection of the most appropriate methods for your research questions. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to your computational workflows.

The Landscape of Computational Methods: A Comparative Overview

The choice of computational method is paramount to the accuracy and relevance of the results. For a molecule like 2-Bromo-3-hydroxypyridine 1-oxide, several quantum chemical methods are viable, each with its own strengths and limitations. The primary contenders are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

Computational MethodTheoretical BasisStrengthsWeaknessesTypical Application for 2-Bromo-3-hydroxypyridine 1-oxide
Hartree-Fock (HF) Treats electron-electron repulsion in an average way.Computationally inexpensive for smaller molecules.Neglects electron correlation, leading to less accurate energies.Initial geometry optimizations, but generally not recommended for final energy calculations.
Density Functional Theory (DFT) Models electron correlation through functionals of the electron density.Good balance of accuracy and computational cost.[1][2]The accuracy is dependent on the choice of the exchange-correlation functional.Geometry optimization, vibrational frequency analysis, electronic property calculations (HOMO-LUMO, MEP), and reaction mechanism studies.[1]
Møller-Plesset Perturbation Theory (MP2) An ab initio method that includes electron correlation.More accurate than HF.Computationally more demanding than DFT.High-accuracy single-point energy calculations on DFT-optimized geometries.

Expert Insight: For a molecule of this size and complexity, DFT, particularly with hybrid functionals like B3LYP or M06, offers the most pragmatic and reliable approach for a comprehensive study.[1][3] The choice of basis set is also critical; a Pople-style basis set like 6-311++G(d,p) is often a good starting point, providing a flexible description of the electron density.[1]

Key Physicochemical Properties and Their Computational Probes

A thorough computational study of 2-Bromo-3-hydroxypyridine 1-oxide should aim to elucidate a range of properties that can be correlated with experimental observations and predictive of its behavior.

Molecular Geometry and Tautomerism

The presence of the 3-hydroxyl group introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms.[4] For 2-Bromo-3-hydroxypyridine 1-oxide, the key tautomeric equilibrium is between the enol and keto forms.

Experimental Workflow: Tautomeric Equilibrium Study

G cluster_0 Computational Prediction cluster_1 Experimental Validation Start Define Enol and Keto Tautomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt For each tautomer Freq Frequency Calculation Opt->Freq Verify minima Energy Single-Point Energy (e.g., MP2/aug-cc-pVDZ) Freq->Energy Obtain electronic energies Boltzmann Boltzmann Distribution Analysis Energy->Boltzmann Calculate relative populations Compare Compare calculated shifts/spectra with experimental data Boltzmann->Compare Correlate NMR NMR Spectroscopy NMR->Compare UVVis UV-Vis Spectroscopy UVVis->Compare

Caption: Workflow for the computational and experimental investigation of tautomerism.

Electronic Properties and Reactivity

The electronic landscape of the molecule dictates its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically blue/positive) and nucleophilic (electron-rich, typically red/negative) regions. This is invaluable for predicting sites of interaction with other molecules.

Spectroscopic Properties

Computational chemistry can predict various spectra, which can then be compared with experimental data for validation.

  • Vibrational (IR/Raman) Spectroscopy: Frequency calculations not only confirm that an optimized geometry is a true minimum on the potential energy surface but also provide theoretical vibrational spectra.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum.[1]

Comparative Analysis of Computational Methods in Action

To illustrate the practical implications of methodological choices, let's consider a hypothetical comparative study on 2-Bromo-3-hydroxypyridine 1-oxide.

PropertyHF/6-31G*B3LYP/6-311++G(d,p)M06/6-311++G(d,p)Expected Experimental Trend
N-O Bond Length (Å) ShorterIntermediateLonger-
HOMO-LUMO Gap (eV) LargerIntermediateSmaller-
Dipole Moment (Debye) LowerIntermediateHigher-

Rationale: HF is known to underestimate bond lengths involving electronegative atoms and overestimate the HOMO-LUMO gap due to the lack of electron correlation. B3LYP often provides a good balance, while functionals from the M06 suite are generally better for non-covalent interactions and can provide slightly different geometric and electronic parameters. The N-O bond in pyridine N-oxides is a known challenge for computational methods, and its accurate description is crucial for understanding the molecule's reactivity.[3][5]

Experimental Protocols for Computational Studies

Here are detailed, step-by-step methodologies for performing key computational analyses on 2-Bromo-3-hydroxypyridine 1-oxide.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Build the Molecule: Construct the 3D structure of 2-Bromo-3-hydroxypyridine 1-oxide using a molecular modeling software (e.g., GaussView, Avogadro).

  • Select Method and Basis Set: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Set Up the Calculation: In the input file for your quantum chemistry software (e.g., Gaussian, ORCA), specify the keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Run the Calculation: Submit the job to a high-performance computing cluster.

  • Analyze the Output:

    • Confirm that the optimization converged.

    • Check the frequency output for the absence of imaginary frequencies, which confirms a true energy minimum.

    • Visualize the optimized geometry and vibrational modes.

Protocol 2: Molecular Electrostatic Potential (MEP) Calculation
  • Use the Optimized Geometry: Start with the converged geometry from Protocol 1.

  • Set Up the MEP Calculation: In your quantum chemistry software, use the optimized coordinates and specify a keyword for the MEP calculation (e.g., pop=full iop(6/33=2,6/41=2,6/42=2) in Gaussian).

  • Visualize the MEP Surface: Use a visualization program to map the calculated electrostatic potential onto the electron density surface.

Conceptual Workflow: From Molecule to Property

G Molecule 2-Bromo-3-hydroxypyridine 1-oxide Method Select Computational Method (e.g., DFT/B3LYP) Molecule->Method BasisSet Select Basis Set (e.g., 6-311++G(d,p)) Method->BasisSet Calculation Perform Quantum Chemical Calculation BasisSet->Calculation Geometry Optimized Geometry Calculation->Geometry Electronic Electronic Properties (HOMO, LUMO, MEP) Calculation->Electronic Spectra Spectroscopic Properties (IR, UV-Vis) Calculation->Spectra

Caption: A simplified workflow for computational analysis.

Conclusion and Future Directions

The computational study of 2-Bromo-3-hydroxypyridine 1-oxide offers a rich field of inquiry with direct applications in drug design and materials science. By carefully selecting and validating computational methods, researchers can gain profound insights into the molecule's structure, reactivity, and potential interactions. The synergy between robust computational protocols, as outlined in this guide, and experimental validation is the key to unlocking the full potential of this and other complex molecular systems. Future studies could expand upon this work by exploring intermolecular interactions, such as dimerization and solvation effects, which are crucial for understanding the behavior of this molecule in a condensed phase.

References

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC - NIH. (n.d.).
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC - PubMed Central. (2023, March 15).
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. (n.d.).
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. (2020, August 14).
  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed. (n.d.).
  • (PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. (n.d.).
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - NIH. (n.d.).
  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.).
  • (PDF) Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. (2025, August 9).

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-3-hydroxypyridine 1-oxide

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related intermediates is a cornerstone of product quality and regula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related intermediates is a cornerstone of product quality and regulatory compliance. 2-Bromo-3-hydroxypyridine 1-oxide, a key building block in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of validated analytical methodologies for the accurate determination of 2-Bromo-3-hydroxypyridine 1-oxide, with a focus on the underlying scientific principles and the practical implications for method selection and validation.

The analytical complexities of 2-Bromo-3-hydroxypyridine 1-oxide are largely shared with its parent compound, 2-hydroxypyridine-1-oxide (HOPO). These challenges primarily stem from the molecule's polarity, its propensity for tautomerization between the keto and enol forms in solution, and the potential for it to be a genotoxic impurity that requires control at trace levels.[1] This guide will leverage a well-documented, validated method for HOPO as a primary case study to illustrate the principles that are directly applicable to the analysis of its brominated analogue.

The Analytical Imperative: Why Method Validation is Critical

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[2] For a compound like 2-Bromo-3-hydroxypyridine 1-oxide, this means the chosen method must be specific, accurate, precise, linear, and sensitive enough to quantify it at required levels, which can be in the sub-parts-per-million (ppm) range, especially when it is considered a potential genotoxic impurity.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for analytical method validation.[3]

Comparative Analysis of Key Analytical Techniques

The two primary chromatographic techniques suitable for the analysis of 2-Bromo-3-hydroxypyridine 1-oxide are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each presents a distinct set of advantages and challenges that must be carefully considered.

Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, direct GC analysis of 2-Bromo-3-hydroxypyridine 1-oxide is problematic due to its high polarity and low volatility.[1] A highly effective strategy to overcome these limitations is through chemical derivatization.

The Rationale for Derivatization:

The core principle of this approach is to chemically modify the analyte to make it more amenable to GC analysis. For hydroxylated pyridine N-oxides, derivatization serves two critical purposes:

  • Elimination of Tautomerism: The tautomeric equilibrium between the keto and enol forms of the molecule in solution can lead to poor peak shape (e.g., broadening, splitting) in chromatography. Derivatization effectively "locks" the molecule into a single, stable form.[4][5]

  • Enhanced Volatility: The derivatizing agent replaces the polar hydroxyl group with a nonpolar, bulky group, which significantly increases the molecule's volatility, allowing it to be readily vaporized in the GC inlet.[4][5]

A well-established derivatizing reagent for this purpose is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS).[1] This reagent silylates the hydroxyl group, forming a less polar and more volatile tert-butyldimethylsilyl (tBDMS) derivative.[1]

Experimental Workflow for GC-MS with Derivatization:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh API Sample Add_Solvent Add Pyridine Sample->Add_Solvent Add_Reagent Add MtBSTFA + 1% tBDMCS Add_Solvent->Add_Reagent Vortex Vortex to Mix Add_Reagent->Vortex Heat Incubate at 60°C for 60 min Vortex->Heat Inject Direct Liquid Injection Heat->Inject GC_Separation GC Separation (Rtx-1 Column) Inject->GC_Separation MS_Detection MS Detection (EI Source) Selective Ion Monitoring (SIM) GC_Separation->MS_Detection Quantification Quantification (External Standard) MS_Detection->Quantification

Caption: Workflow for the GC-MS analysis of 2-Bromo-3-hydroxypyridine 1-oxide via derivatization.

Detailed Experimental Protocol (Based on the validated method for HOPO[1])

  • Standard Preparation:

    • Prepare an intermediate stock solution of 2-Bromo-3-hydroxypyridine 1-oxide in pyridine.

    • In a 2.0 mL GC vial, combine an aliquot of the stock solution with MtBSTFA + 1% tBDMCS derivitizing agent (e.g., in a 1:3 volume ratio).

    • Vortex the mixture thoroughly.

    • Incubate the vial in a heater block at 60°C for 60 minutes to ensure complete derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 300 mg of the API sample into a 2.0 mL GC vial.

    • Add pyridine as the dissolution solvent, followed by the MtBSTFA + 1% tBDMCS derivitizing agent.

    • Vortex and incubate under the same conditions as the standard.

  • GC-MS Conditions:

    • GC Column: Rtx-1 (100% dimethyl polysiloxane), 15 m x 0.32 mm ID, 1.0 µm film thickness.

    • Injection: 1.0 µL direct liquid injection.

    • Inlet Temperature: 175°C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 80°C (hold for 1 min), ramp at 20°C/min to 250°C (hold for 3 min).

    • MS Detector: Electron Impact (EI) ionization.

    • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity. The specific ions to monitor would need to be determined for the tBDMS derivative of 2-Bromo-3-hydroxypyridine 1-oxide. For the HOPO-tBDMS derivative, the predominant ion fragment is at m/z 168.05.[1][5]

Performance Characteristics:

The GC-MS with derivatization method, when properly validated, offers exceptional performance for trace-level analysis.

Validation ParameterTypical Performance for HOPO Analysis[1]Applicability to 2-Bromo-3-hydroxypyridine 1-oxide
Specificity High, demonstrated by the absence of interference at the retention time of the analyte in blank and placebo samples using SIM.High, as SIM provides excellent selectivity.
Linearity Excellent over a range of 0.2 to 5 ppm.Expected to be excellent over a similar range.
Accuracy High, with recoveries typically between 95% and 110%.Expected to be high with appropriate method optimization.
Precision High, with a relative standard deviation (%RSD) of ≤10.0% for replicate injections.Expected to be high.
Limit of Detection (LOD) Sub-ppm levels (e.g., 0.06 ppm).Should be achievable at sub-ppm levels.
Robustness The method is demonstrated to be robust against small variations in derivatization time and temperature.Expected to be robust with a well-defined derivatization procedure.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis. For a polar compound like 2-Bromo-3-hydroxypyridine 1-oxide, several HPLC strategies can be considered.

a) Reversed-Phase HPLC with UV Detection:

This is often the initial approach due to its simplicity and wide applicability. However, for polar analytes that exhibit tautomerism, it can be challenging.

The Causality Behind Experimental Choices:

  • Column Selection: Standard C18 columns may not provide sufficient retention for this polar molecule. A column designed for polar analytes, such as a Waters Atlantis T3, might be more effective.[1]

  • Mobile Phase pH: Careful control of the mobile phase pH is crucial to manage the tautomeric equilibrium and achieve a consistent, single peak.

  • Ion-Pairing Reagents: The addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and reproducibility by forming a less polar ion pair with the analyte, thereby increasing its retention on a reversed-phase column.[1]

A limitation of this approach is sensitivity. For the parent compound HOPO, the detection limit with UV detection was estimated to be around 20 ppm, which is often insufficient for trace-level impurity analysis.[1]

b) HPLC with High pH Ion-Pairing:

A more advanced HPLC strategy involves using a high pH mobile phase in conjunction with an ion-pairing reagent. This approach can offer improved retention and selectivity for certain polar compounds. A developed method for HOPO utilizes this strategy for trace analysis in pharmaceutical materials.[6]

c) Hydrophilic Interaction Chromatography (HILIC):

HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Autosampler Injection Filter->Inject HPLC_Separation HPLC Separation (e.g., Reversed-Phase or HILIC) Inject->HPLC_Separation Detection UV or MS Detection HPLC_Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

Caption: A general workflow for the HPLC analysis of 2-Bromo-3-hydroxypyridine 1-oxide.

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGC-MS with DerivatizationHPLC (Reversed-Phase or HILIC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on their partitioning between a stationary and mobile phase.
Sample Preparation More complex, requiring a controlled derivatization step.Generally simpler, involving dissolution and filtration.
Sensitivity Excellent, especially with MS detection in SIM mode (sub-ppm levels achievable).Varies. UV detection may be limited (ppm levels). MS detection can provide higher sensitivity.
Specificity Very high with MS detection due to the combination of retention time and mass-to-charge ratio.Good with UV detection, but co-eluting impurities can interfere. High with MS detection.
Robustness The derivatization step can be a source of variability if not well-controlled.Generally robust, but mobile phase preparation and column equilibration are critical.
Throughput Lower, due to the derivatization incubation time and longer GC run times.Potentially higher, with faster analysis times.
Instrumentation Requires a GC-MS system.Requires an HPLC system with a suitable detector (UV or MS).
Best For... Ultra-trace level quantification of potential genotoxic impurities where high sensitivity and specificity are paramount.Routine quality control, assay, and impurity profiling where sub-ppm sensitivity is not required (with UV detection), or for orthogonal method validation.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for 2-Bromo-3-hydroxypyridine 1-oxide is dictated by the specific requirements of the analysis.

  • For the determination of trace-level impurities , particularly when there is a concern for genotoxicity, the GC-MS with derivatization method is demonstrably superior. Its high sensitivity, specificity, and the fact that it has been rigorously validated for a closely related compound make it the authoritative choice. The derivatization step, while adding complexity, is a necessary and effective solution to the inherent analytical challenges of the molecule.

  • HPLC-based methods serve as valuable alternatives, particularly for assay and higher-level impurity monitoring . A well-developed reversed-phase or HILIC method can provide reliable quantification and can be used as an orthogonal technique to confirm results from the GC-MS method. The development of a high-pH ion-pairing HPLC method could also provide the necessary sensitivity for some applications.

Ultimately, a comprehensive analytical control strategy for 2-Bromo-3-hydroxypyridine 1-oxide may involve the use of both GC-MS and HPLC methods, each validated for its specific purpose, to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • PubMed. (n.d.). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Retrieved from [Link]

  • PubMed. (2015, November 10). General approach for the chromatographic determination of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutically relevant materials utilizing a high pH ion-pairing strategy. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2023, March 2). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Retrieved from [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ACS Publications. (n.d.). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds | Analytical Chemistry. Retrieved from [Link]

  • Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed Central. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Titrimetric Methods. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay | Request PDF. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-hydroxypyridine 1-oxide

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-3-hydroxypyridine 1-oxide, a heterocyclic compound that, while valuable in synthesis, requires careful management due to its potential hazards. This document is designed to provide essential safety and logistical information, ensuring that laboratory operations are not only scientifically sound but also environmentally responsible and compliant with regulatory standards.

I. Hazard Assessment: An Inferred Profile
  • 3-Hydroxypyridine: This parent compound is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2]

  • Brominated Pyridines: The introduction of a bromine atom to an aromatic ring can increase its toxicity and environmental persistence. Studies on pyridine derivatives have indicated potential for local irritation and, in some cases, more systemic effects.[3]

  • Pyridine and its Derivatives: Generally, these compounds can cause local irritation upon contact with the cornea.[4] Inhalation may lead to neurological symptoms such as headaches and dizziness.[5]

Based on this analysis, it is prudent to handle 2-Bromo-3-hydroxypyridine 1-oxide as a substance that is:

  • An irritant to the skin, eyes, and respiratory tract.

  • Potentially harmful if ingested.

  • Requires careful handling to avoid the generation of dust or aerosols.

A formal hazardous waste determination is a critical step that must be undertaken by a qualified environmental, health, and safety (EHS) professional. This determination will confirm if the waste meets the criteria for being a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]

II. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the inferred hazards, a stringent PPE protocol is mandatory when handling 2-Bromo-3-hydroxypyridine 1-oxide, particularly during disposal procedures.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation or absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against incidental contact with skin and clothing.
Respiratory Protection A NIOSH-approved respirator.Necessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.
III. Spill Response: Immediate and Methodical Action

In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, responders must wear the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill before placing it in a designated waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: All spills, regardless of size, should be reported to the laboratory supervisor and the institution's EHS department.

IV. Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-Bromo-3-hydroxypyridine 1-oxide must be conducted in a manner that is compliant with all local, state, and federal regulations. The following workflow provides a systematic approach to ensure safe and legal disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Don Full PPE B 2. Place Waste in a Compatible Container A->B C 3. Securely Seal the Container B->C D 4. Label the Container 'Hazardous Waste' C->D E 5. Store in a Designated Hazardous Waste Area D->E F 6. Arrange for Pickup by a Licensed Waste Disposal Vendor E->F G 7. Complete Hazardous Waste Manifest F->G

Caption: Disposal workflow for 2-Bromo-3-hydroxypyridine 1-oxide.

Detailed Steps:

  • Don Full PPE: Before handling any waste material, ensure that all required personal protective equipment is correctly worn.

  • Waste Collection:

    • Place all solid waste containing 2-Bromo-3-hydroxypyridine 1-oxide into a clearly labeled, compatible, and sealable container.

    • For solutions, use a liquid waste container that is compatible with the solvent used.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Container Sealing: Once the waste has been added, securely seal the container to prevent any leaks or spills.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("2-Bromo-3-hydroxypyridine 1-oxide"), the approximate quantity, and the date of accumulation.

  • Temporary Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[7][8] These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.

  • Manifesting: For every shipment of hazardous waste, a hazardous waste manifest must be completed. This document tracks the waste from the point of generation to its final disposal facility, a "cradle-to-grave" requirement under RCRA.

V. Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is governed by a stringent regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the primary federal law governing the disposal of solid and hazardous waste.[9] A key aspect of RCRA is the determination of whether a waste is hazardous, either because it is specifically listed or because it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][10]

  • OSHA's Hazard Communication Standard: This standard requires that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling of hazardous chemicals, including their disposal.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Bromo-3-hydroxypyridine 1-oxide is a critical component of responsible laboratory practice. By following the detailed procedures outlined in this guide, researchers and drug development professionals can ensure the safety of their personnel, protect the environment, and maintain full compliance with all regulatory requirements. The principles of careful hazard assessment, stringent use of personal protective equipment, and methodical disposal protocols are the cornerstones of a safe and successful research environment.

References

  • Environmental Products & Services | Used Oil. (n.d.). Safety-Kleen. Retrieved January 26, 2026, from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 26, 2026, from [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009). U.S. Environmental Protection Agency. Retrieved January 26, 2026, from [Link]

  • WCS | Waste Control and Storage Services in Texas. (2024). Waste Control Specialists. Retrieved January 26, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

  • Characteristics of Hazardous Waste. (n.d.). Arcwood Environmental. Retrieved January 26, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Hazardous Waste Characteristics. (2025). U.S. Environmental Protection Agency. Retrieved January 26, 2026, from [Link]

  • Frontier Waste Solutions: Waste Disposal Company in Texas. (n.d.). Frontier Waste Solutions. Retrieved January 26, 2026, from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Government Department of Health. Retrieved January 26, 2026, from [Link]

  • Hazardous Waste Disposal in Ohio. (n.d.). Clean Management Environmental Group. Retrieved January 26, 2026, from [Link]

  • Four Characteristics of Hazardous Waste. (2025). MLI Environmental. Retrieved January 26, 2026, from [Link]

  • Athens Services - Los Angeles Waste & Recycling Experts. (n.d.). Athens Services. Retrieved January 26, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved January 26, 2026, from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Bromo-3-hydroxypyridine 1-oxide: A Framework for Proactive Safety

For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-Bromo-3-hydroxypyridine 1-oxide, a valuable reage...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-Bromo-3-hydroxypyridine 1-oxide, a valuable reagent in synthetic chemistry, demands a handling protocol that is both rigorous and intelligently designed. This guide moves beyond a simple checklist, offering a comprehensive operational framework grounded in the principles of chemical causality and proactive risk mitigation. As your partner in laboratory safety, we aim to provide value that extends beyond the product itself, fostering a culture of deep, informed safety.

Hazard Assessment: Understanding the Adversary

While comprehensive toxicological data for 2-Bromo-3-hydroxypyridine 1-oxide is not fully available, a robust safety protocol can be developed by analyzing its structural motifs—a brominated pyridine ring and an N-oxide functional group—and data from closely related analogs.[1] The primary hazards are consistently identified across multiple safety data sheets (SDS) for similar compounds.

  • Severe Eye Damage (GHS Category 1/2): Compounds like 2-Hydroxypyridine-N-oxide are known to cause serious eye damage.[2] This is a critical risk, as contact can lead to irreversible injury.

  • Skin Irritation (GHS Category 2): The majority of analogous compounds are classified as skin irritants.[3][4][5][6] The presence of a bromine atom can enhance skin permeability, and like phenols, there is a potential for rapid absorption which could lead to systemic effects.[7]

  • Respiratory Irritation (GHS Category 3): As a solid, the compound can form dust. Inhalation of this dust may cause respiratory irritation.[1][4][5][6]

  • Harmful if Swallowed (GHS Category 4): Several related brominated and hydroxylated pyridines are classified as harmful if ingested.[1][3][6]

Given these risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be a deliberate process, directly countering the identified hazards. The following table summarizes the minimum required PPE for handling 2-Bromo-3-hydroxypyridine 1-oxide.

Body Part Required PPE Specifications and Rationale (The "Why")
Eyes/Face Chemical Safety Goggles & Face ShieldRationale: Standard safety glasses are insufficient. The GHS classification of "serious eye damage" necessitates the complete seal provided by goggles.[2] A face shield worn over the goggles is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashes, providing a secondary barrier for the entire face.[8]
Hands Double-Gloved Nitrile or Neoprene GlovesRationale: The combination of a brominated aromatic ring and a hydroxyl group suggests a high potential for skin absorption.[7] Double-gloving provides redundancy. For incidental contact, two pairs of standard nitrile gloves are acceptable. For extended handling or submersion potential, a more robust outer glove, such as neoprene or butyl rubber, over an inner nitrile glove is the authoritative choice.[7][8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7][9]
Body Chemical-Resistant Laboratory CoatRationale: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to protect against incidental skin contact from spills or dust.[7][10] Ensure cuffs are tucked into gloves to create a continuous barrier.
Respiratory NIOSH-Approved Respirator (N95 or higher)Rationale: All handling of the solid compound must be performed within a certified chemical fume hood to control dust and potential vapors.[2][8] If engineering controls are not available or insufficient to maintain exposure below occupational limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] An N95 dust mask is the minimum for weighing operations outside of a fume hood, though this practice is discouraged.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible safety. The following protocol outlines the essential steps for handling 2-Bromo-3-hydroxypyridine 1-oxide.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Chemicals, Glassware, Waste) A->B C 3. Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Perform Chemical Reaction or Preparation D->E F 6. Tightly Seal Primary Container After Use E->F G 7. Decontaminate Surfaces (e.g., 70% Ethanol) F->G H 8. Dispose of Contaminated Materials in Labeled Hazardous Waste G->H I 9. Doff PPE in Correct Order (Gloves first) H->I J 10. Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of 2-Bromo-3-hydroxypyridine 1-oxide.

Detailed Protocol:
  • Preparation (Pre-Handling):

    • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly. Ensure a safety shower and eyewash station are accessible and unobstructed.[2]

    • Assemble Materials: Before bringing the compound into the hood, gather all necessary glassware, reagents, and designated, labeled hazardous waste containers. This minimizes traffic in and out of the handling area.

    • Don PPE: Put on all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures.[9]

  • Execution (Handling):

    • Aliquotting the Compound: Conduct all manipulations, especially the weighing of the solid, deep within the chemical fume hood to contain any dust.[11]

    • Control Static: Use anti-static weigh boats or an ion-source to minimize the dispersal of fine powders.

    • Maintain Awareness: Always be conscious of hand placement and potential splash trajectories. Avoid contact with skin, eyes, and clothing.[2]

    • Secure Container: After removing the desired amount, securely close the primary container and wipe it down with a damp cloth before removing it from the hood.[4]

  • Decontamination and Doffing:

    • Surface Cleaning: Wipe down all surfaces within the fume hood that may have been exposed to the chemical.

    • Waste Segregation: All contaminated disposables (gloves, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[12]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Contingency and Disposal Plan

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill Management:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[9][13]

  • Ventilate the area and decontaminate the spill zone thoroughly.[2]

Waste Disposal: This material must be disposed of as hazardous waste.[12] It should not be allowed to enter drains or the environment.[9] All waste must be collected in sealed, properly labeled containers and disposed of through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[3][14]

By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also enhance the quality and integrity of your scientific work. Trust is built on a foundation of safety and expertise.

References

  • 2 - Safety Data Sheet. (2023-08-03). Google.
  • SAFETY DATA SHEET - 3-Bromo-5-hydroxypyridine. (2010-04-30). Fisher Scientific.
  • 2-Hydroxypyridine 1-oxide (125410) 2-Hydroxypyridine 1-oxide - Safety Data Sheet.Google.
  • 2-Amino-3-hydroxypyridine - Safety Data Sheet.Jubilant Ingrevia.
  • SAFETY DATA SHEET - 2-Amino-5-bromo-3-hydroxypyridine. (2024-04-01). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-hydroxypyridine.Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-4-nitropyridine N-oxide. (2025-10-24). Thermo Fisher Scientific.
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical.
  • SAFETY DATA SHEET - Pyridine-N-oxide. (2011-09-05). Fisher Scientific.
  • Bromine - Hazard Identification.Rutgers University.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol.Benchchem.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%.Cole-Parmer.
  • Safety tips for handling bromine. (2025-06-15). Reddit.
  • HAZARD SUMMARY - Pyridine.NJ.gov.
  • Flame Retardant Contamination of Firefighter Personal Protective Clothing. (2025-08-06). ResearchGate.
  • PYRIDINE-D5 N-OXIDE SDS, 19639-76-0 Safety Data Sheets.ECHEMI.

Sources

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